molecular formula C11H13N3O4 B1607628 3-Nitro-2-piperazin-1-ylbenzoic acid CAS No. 374063-89-5

3-Nitro-2-piperazin-1-ylbenzoic acid

Cat. No.: B1607628
CAS No.: 374063-89-5
M. Wt: 251.24 g/mol
InChI Key: BFBIXTPJJSLRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-2-piperazin-1-ylbenzoic acid (CAS: 374063-89-5 ) is a high-purity chemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.24 g/mol . This benzoic acid derivative features a piperazinyl substituent and a nitro group on its aromatic ring, a structure confirmed by its SMILES notation C1CN(CCN1)C2=C(C=CC=C2 N+ [O-])C(=O)O . The compound is intended for research and laboratory use only and is not listed on the TSCA inventory . It is classified with the hazard statements H315-H319-H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . Researchers utilize this compound as a key synthetic intermediate and building block in medicinal chemistry and drug discovery projects. Its structural features make it valuable for developing pharmacologically active molecules, particularly due to the presence of the piperazine ring, which is a common motif in bioactive compounds. The carboxylic acid and nitro functional groups provide reactive sites for further chemical modification and derivatization, enabling the creation of amides, esters, and other molecular libraries for structure-activity relationship studies. Please handle with appropriate safety precautions, including the use of personal protective equipment, and conduct all procedures in a well-ventilated environment. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-nitro-2-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-11(16)8-2-1-3-9(14(17)18)10(8)13-6-4-12-5-7-13/h1-3,12H,4-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBIXTPJJSLRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377972
Record name 3-nitro-2-piperazin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374063-89-5
Record name 3-nitro-2-piperazin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitro-2-piperazin-1-ylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Nitro-2-piperazin-1-ylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 3-Nitro-2-piperazin-1-ylbenzoic acid, a valuable building block in medicinal chemistry. The synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds on aromatic rings. This document will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and present key analytical data for the successful synthesis and characterization of the target compound.

Introduction and Strategic Importance

This compound incorporates several key pharmacophoric features: a benzoic acid moiety, a nitro group, and a piperazine ring. The piperazine heterocycle is a prevalent scaffold in a vast number of FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a versatile linker to other molecular fragments. The strategic placement of the nitro group and the carboxylic acid on the benzene ring activates the molecule for specific synthetic transformations and provides points for further derivatization, making it a crucial intermediate in the synthesis of complex pharmaceutical agents.

The Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely applicable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for the stabilization of the intermediate Meisenheimer complex, thereby facilitating the reaction.

In the case of the synthesis of this compound, the starting material is a 2-halo-3-nitrobenzoic acid. The nitro group (-NO₂) at the 3-position and the carboxylic acid group (-COOH) at the 1-position act as powerful EWGs. These groups activate the C-2 position for nucleophilic attack by piperazine. The fluoride ion is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.

The reaction mechanism can be visualized as follows:

  • Addition of the Nucleophile: The nitrogen atom of piperazine attacks the carbon atom bearing the leaving group (e.g., fluorine or chlorine), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion, yielding the final product.

Caption: General mechanism of the SNAr reaction for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 2-fluoro-3-nitrobenzoic acid and piperazine.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
2-Fluoro-3-nitrobenzoic acid≥98%Sigma-Aldrich
Piperazine≥99%Acros Organics
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeVWR Chemicals
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
Hydrochloric Acid (HCl)37% (concentrated)Fisher Scientific
Sodium Sulfate (Na₂SO₄)Anhydrous, granularEMD Millipore
Step-by-Step Synthesis Procedure

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 2-fluoro-3-nitrobenzoic acid in DMSO B Add piperazine and K₂CO₃ A->B C Heat the reaction mixture at 80-90 °C B->C D Monitor reaction progress by TLC C->D E Cool to room temperature D->E F Pour into ice-water E->F G Acidify with HCl to pH ~5-6 F->G H Extract with Ethyl Acetate G->H I Wash organic layer with brine H->I J Dry over Na₂SO₄ I->J K Concentrate the organic phase J->K L Purify by column chromatography or recrystallization K->L M Characterize the final product L->M

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Reagents: To the stirred solution, add piperazine (2.5 eq) followed by anhydrous potassium carbonate (3.0 eq). The excess piperazine acts as both a nucleophile and a base, while potassium carbonate serves as an additional acid scavenger.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.

  • Acidification and Extraction: Carefully acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 5-6. This will protonate the product and any remaining piperazine. Extract the product into ethyl acetate (3 x volume of the aqueous phase).

  • Washing and Drying: Combine the organic layers and wash with brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient or by recrystallization from a suitable solvent system such as ethanol/water.

Quantitative Data
ParameterValue
Stoichiometry
2-Fluoro-3-nitrobenzoic acid1.0 equivalent
Piperazine2.5 equivalents
Potassium Carbonate3.0 equivalents
Reaction Conditions
SolventAnhydrous DMSO
Temperature80-90 °C
Reaction Time4-6 hours
Typical Yield 75-85% (after purification)

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity.

Spectroscopic Data
  • ¹H NMR (500 MHz, DMSO-d₆): The proton NMR spectrum is a key tool for structural elucidation. The expected signals would include those for the aromatic protons, the piperazine protons, and the acidic proton of the carboxylic acid. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR (125 MHz, DMSO-d₆): The carbon NMR spectrum provides information about the carbon framework of the molecule. Characteristic signals for the aromatic carbons, the piperazine carbons, and the carbonyl carbon of the carboxylic acid are expected.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include: a broad O-H stretch for the carboxylic acid, C=O stretch of the carboxylic acid, N-O stretching for the nitro group, and C-H stretches for the aromatic and aliphatic protons.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular formula C₁₁H₁₃N₃O₄.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and product.

  • Fume Hood: All steps of the synthesis and purification should be performed in a well-ventilated fume hood.

  • Reagent Handling: 2-Fluoro-3-nitrobenzoic acid is a corrosive solid. Piperazine is a corrosive and hygroscopic solid. Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin. Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method for obtaining this valuable building block. The procedure outlined in this guide, when followed with attention to detail and appropriate safety precautions, should provide the target compound in good yield and high purity. The comprehensive characterization data provided will aid researchers in confirming the successful synthesis of this important intermediate for drug discovery and development.

References

  • At this time, a specific peer-reviewed article detailing the complete synthesis and characterization of this compound is not publicly available.
  • For general information on nucleophilic aromatic substitution, please refer to standard organic chemistry textbooks and review articles on the topic.
  • Spectroscopic data can be referenced from chemical d

An In-depth Technical Guide to 3-Nitro-2-piperazin-1-ylbenzoic Acid: Properties and Characteristics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitro-2-piperazin-1-ylbenzoic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide adopts a first-principles approach. By dissecting the molecule into its core components—a nitrobenzoic acid scaffold and a piperazine moiety—we will extrapolate its probable physicochemical properties, potential synthesis routes, and likely biological activities. This document is intended to serve as a foundational resource for researchers, offering insights grounded in the established characteristics of structurally related compounds and providing a roadmap for future empirical investigation.

Introduction: Unveiling a Molecule of Potential

This compound (C11H13N3O4) is a small organic molecule that marries the structural features of a nitrobenzoic acid with a piperazine ring.[1] While this specific chemical entity is cataloged, for instance, under CAS number 374063-89-5, a thorough review of scientific literature reveals a notable absence of dedicated studies.[1][2] This guide, therefore, navigates this data gap by providing a scientifically-grounded predictive analysis.

The nitroaromatic group is a well-known pharmacophore and is present in several compounds under investigation for therapeutic applications, notably in oncology.[3][4] The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with various biological targets.[5][6] The strategic combination of these two moieties in this compound suggests a molecule with significant, yet unexplored, potential in drug development.

This guide will proceed by first proposing a logical synthetic pathway. Subsequently, we will delineate the predicted physicochemical properties, crucial for understanding its behavior in experimental settings. The core of this document will then explore the potential biological activities and mechanisms of action, drawing parallels from established knowledge of its constituent parts. Finally, we will outline a suite of experimental protocols for the empirical validation of these predicted characteristics.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

A feasible synthesis could commence from 2-chloro-3-nitrobenzoic acid and piperazine. The electron-withdrawing nature of the nitro group and the carboxylic acid would activate the aromatic ring towards nucleophilic attack by the secondary amine of piperazine.

Synthesis_Pathway reagent1 2-Chloro-3-nitrobenzoic Acid reaction_conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reagent1->reaction_conditions reagent2 Piperazine reagent2->reaction_conditions product This compound reaction_conditions->product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-nitrobenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Reagents: Add an excess of piperazine and a base, such as potassium carbonate, to the solution.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, pour it into water, and extract the product with an appropriate organic solvent. The crude product can then be purified by column chromatography or recrystallization to yield this compound.

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.[7]

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the piperazine methylene protons, and the carboxylic acid proton.
¹³C NMR Resonances for the aromatic carbons, the piperazine carbons, and the carboxyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C11H13N3O4).
FT-IR Spectroscopy Characteristic absorption bands for N-H (piperazine), C=O (carboxylic acid), and N-O (nitro group) stretching vibrations.

Physicochemical Properties (Predicted)

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile. The following table summarizes the predicted properties of this compound based on its structure.

Property Predicted Value/Characteristic Rationale
Molecular Weight 251.24 g/mol [2]Based on the chemical formula C11H13N3O4.
XlogP -1.5[1]The presence of polar functional groups (carboxylic acid, nitro group, and piperazine) suggests a relatively low octanol-water partition coefficient, indicating hydrophilicity.
Hydrogen Bond Donors 2The N-H of the piperazine and the O-H of the carboxylic acid.
Hydrogen Bond Acceptors 6The nitrogen atoms of the piperazine and the oxygen atoms of the nitro and carboxyl groups.
Aqueous Solubility Likely to be pH-dependent. Soluble in basic aqueous solutions due to the acidic carboxylic acid group.The presence of both acidic and basic centers suggests amphoteric behavior.
pKa The carboxylic acid proton is expected to be acidic (pKa ~3-5), while the piperazine nitrogens will be basic (pKa ~5-9).Inferred from similar structures.

Potential Biological Activities and Mechanism of Action

The biological activity of this compound can be inferred from the known pharmacology of its constituent moieties.

Inferred Biological Activities
  • Anticancer Potential: Nitroaromatic compounds have been investigated for their anticancer properties.[4][8] Their mechanism often involves bioreduction of the nitro group to reactive species that can induce cellular damage in hypoxic tumor environments.[3]

  • Antimicrobial and Antifungal Activity: Piperazine derivatives are known to exhibit a broad spectrum of antimicrobial activities.[9][10]

  • Central Nervous System (CNS) Activity: The piperazine scaffold is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[11]

Postulated Mechanism of Action

A primary hypothesis for the mechanism of action, particularly in an oncology context, would involve the selective bioreduction of the nitro group within the hypoxic microenvironment of solid tumors.

Mechanism_of_Action Compound This compound HypoxicCell Hypoxic Tumor Cell Compound->HypoxicCell Nitroreductase Nitroreductase Enzymes HypoxicCell->Nitroreductase Upregulated in hypoxia ReactiveSpecies Reactive Nitroso and Hydroxylamine Intermediates Nitroreductase->ReactiveSpecies Bioreduction CellularDamage DNA Damage & Oxidative Stress ReactiveSpecies->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

Caption: Postulated mechanism of action in a hypoxic tumor environment.

Experimental Workflows for Characterization

To empirically validate the predicted properties and activities of this compound, a series of in vitro assays are recommended.

In Vitro Cytotoxicity Assay

A standard MTT or similar cell viability assay can be employed to assess the cytotoxic effects of the compound against a panel of human cancer cell lines.

Protocol:

  • Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Assay: Add MTT reagent to each well and incubate. Subsequently, solubilize the formazan crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

The antimicrobial activity can be determined using a broth microdilution method to find the minimum inhibitory concentration (MIC).

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare a two-fold serial dilution of the compound in a 96-well plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound stands as a molecule of considerable interest, primarily due to the synergistic potential of its nitroaromatic and piperazine functionalities. While direct experimental data remains elusive, this guide has provided a robust, scientifically-grounded framework for its synthesis, predicted properties, and potential biological activities. The proposed experimental workflows offer a clear path for researchers to empirically validate these predictions. Future research should focus on the synthesis and thorough in vitro and in vivo characterization of this compound to unlock its potential as a novel therapeutic agent.

References

  • A Review on Analytical Methods for Piperazine Determination. (2024). ResearchGate. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link]

  • Piperazine. Wikipedia. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014). Office of Justice Programs. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025). ResearchGate. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). ResearchGate. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. [Link]

  • Experimental and theoretical study on benzoic acid derivatives. (2013). PlumX. [Link]

  • This compound. Beijing Hwrk Chemical Co., Ltd. [Link]

  • Examples of nitroaromatic compounds in clinical trials as antitumor agents. (2019). ResearchGate. [Link]

  • Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). PubMed. [Link]

  • Experimental and theoretical study on benzoic acid derivatives. (2025). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Omega. [Link]

  • Mutagenicity of Nitroaromatic Compounds. (1998). Chemical Research in Toxicology. [Link]

  • Synthesis and characterization of Benzoic Acid. (2023). Chemistry Research Journal. [Link]

  • Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2025). ResearchGate. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). ResearchGate. [Link]

  • Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. (2025). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (2021). RSC Medicinal Chemistry. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2018). MDPI. [Link]

  • Some pharmacological properties of piperazine. (1975). British Journal of Pharmacology. [Link]

  • 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. (2015). Loba Chemie. [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (2013). ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015). PLOS ONE. [Link]

  • This compound (C11H13N3O4). PubChemLite. [Link]

  • 2-(piperazin-1-ylcarbonyl)benzoic acid (C12H14N2O3). PubChemLite. [Link]

  • Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[5]benzoquinone hydrochloride. (2025). ResearchGate. [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2023). PubMed. [Link]

  • 3-Amino-2-piperazin-1-ylbenzoic acid. PubChem. [Link]

  • Safety Data Sheet: 3-Nitrobenzoic acid. (2021). Carl ROTH. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 3-Nitro-2-piperazin-1-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the piperazine scaffold stands out as a "privileged" structure, forming the core of numerous approved therapeutic agents.[1] Its prevalence is due to a unique combination of properties: the six-membered ring with two nitrogen atoms provides a versatile scaffold for chemical modification, enhances water solubility, and can engage in crucial hydrogen bonding interactions with biological targets.[2][3][4] This guide provides a comprehensive technical overview of a specific piperazine derivative, 3-Nitro-2-piperazin-1-ylbenzoic acid (CAS: 374063-89-5).

While specific literature on this exact molecule is sparse, its constituent parts—the substituted benzoic acid, the piperazine ring, and the nitro group—are well-characterized in medicinal and synthetic chemistry. This document, therefore, serves as a foundational whitepaper for researchers. It outlines a robust, proposed pathway for its synthesis based on established chemical principles and details a comprehensive workflow for its structural elucidation and characterization. The methodologies described herein are designed to be self-validating, providing the scientific rigor necessary for drug development professionals.

Molecular and Physicochemical Profile

The fundamental identity of a compound is defined by its structure and resulting physicochemical properties. For this compound, these foundational data points are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃O₄PubChem[5]
Molecular Weight 251.24 g/mol PubChem[5]
CAS Number 374063-89-5SpectraBase[6]
InChIKey BFBIXTPJJSLRIX-UHFFFAOYSA-NPubChem[5]
Predicted XlogP -1.5PubChem[5]
Monoisotopic Mass 251.090606 g/mol SpectraBase[7]

The structure features a benzoic acid core, substituted at the 2-position with a piperazine ring and at the 3-position with a nitro group. The piperazine ring typically adopts a stable chair conformation to minimize steric strain.[4][8] The dihedral angle between the plane of the benzene ring and the piperazine ring is a critical conformational parameter, which in similar structures, can vary but often results in a non-planar arrangement.[5][7] The predicted low XlogP value suggests significant hydrophilicity, a common feature imparted by the piperazine moiety.

Caption: Molecular structure of this compound.

Proposed Synthesis Pathway

A robust synthesis is the cornerstone of any chemical research program. Given the absence of a published procedure for this compound, we propose a highly reliable two-step pathway grounded in fundamental organic reactions: Nucleophilic Aromatic Substitution (SNAr) .

This strategy is chosen for its predictability and high potential for success. The SNAr mechanism is particularly effective when an aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[9][10][11] In our proposed precursor, 2-fluoro-3-nitrobenzoic acid, the nitro group (a powerful EWG) is ortho to the fluorine atom, making the carbon atom at the C-2 position highly electrophilic and susceptible to attack by a nucleophile like piperazine. Fluorine is an excellent leaving group in SNAr reactions, often providing better reactivity than other halogens.[12]

synthesis_workflow start 2-Fluoro-3-nitrobenzoic Acid + Piperazine reaction S(N)Ar Reaction (Nucleophilic Aromatic Substitution) start->reaction product This compound reaction->product purification Purification (Recrystallization or Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol: Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 2-Fluoro-3-nitrobenzoic acid

  • Piperazine (anhydrous)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-fluoro-3-nitrobenzoic acid (1.0 eq).

  • Addition of Reagents: Add piperazine (2.5 eq) and a suitable base such as potassium carbonate (3.0 eq). The use of excess piperazine serves both as the nucleophile and, in part, as a base to neutralize the HF formed during the reaction. An inorganic base like K₂CO₃ is recommended to drive the reaction to completion.

  • Solvent Addition: Add a polar aprotic solvent, such as DMSO, to dissolve the reagents. The choice of a polar aprotic solvent is critical as it effectively solvates the cation of the base while leaving the anion (the active base) more reactive, and it can stabilize the charged Meisenheimer complex intermediate formed during the SNAr reaction.[9]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

    • Acidify the aqueous solution to a pH of approximately 5-6 using 1 M HCl. This step protonates the carboxylate to form the desired carboxylic acid, causing it to precipitate. The secondary amine of the unreacted piperazine will also be protonated, keeping it in the aqueous solution.

    • The resulting precipitate can be collected by vacuum filtration.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

    • Alternatively, if impurities persist, purification can be achieved via column chromatography on silica gel.

Comprehensive Analytical Characterization

Confirming the identity, purity, and structure of a newly synthesized compound is a non-negotiable step in any research endeavor. The following workflow provides a multi-technique approach to ensure the unequivocal characterization of this compound.

analytical_workflow cluster_0 Purity Assessment cluster_1 Structural Confirmation cluster_2 Definitive Structure TLC TLC (Qualitative Check) HPLC HPLC (Quantitative Purity) TLC->HPLC Initial -> Quantitative NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR Purity Confirmed MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Connectivity -> MW IR FT-IR Spectroscopy (Functional Groups) MS->IR MW -> Functional Groups XRAY Single Crystal X-Ray (3D Structure & Stereochemistry) IR->XRAY Structure Inferred -> Confirmed

Caption: A comprehensive workflow for analytical characterization.

Chromatographic Purity Analysis

1. Thin Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and assessing the complexity of the product mixture. A suitable mobile phase (e.g., Ethyl Acetate/Hexane with a small percentage of acetic acid) should be developed to achieve good separation between the starting material, product, and any potential byproducts.

2. High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a final compound.[6] A reverse-phase method would be most appropriate for this analyte.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent retention and separation for aromatic acids.[8][13]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid aids in protonating the carboxylic acid, leading to sharper peaks.
Gradient 10% B to 90% B over 20 minA gradient elution is necessary to ensure elution of the analyte and any impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 280 nmThe aromatic ring and nitro group provide strong chromophores for UV detection.
Injection Volume 10 µLStandard injection volume.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Spectroscopic Structural Elucidation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information about the carbon-hydrogen framework of the molecule.[2] The spectrum should be acquired in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the carboxylic acid.

  • ¹H NMR:

    • Aromatic Protons: Three protons on the benzoic acid ring will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro group and electron-donating piperazine group will influence their precise chemical shifts.[14]

    • Piperazine Protons: The eight protons on the piperazine ring will likely appear as two or more distinct multiplets in the δ 2.5-4.0 ppm range. The protons closer to the aromatic ring will be deshielded compared to those further away.

    • Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), corresponding to the acidic proton.

    • Piperazine NH Proton: A broad singlet that may be exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear significantly downfield (δ 165-175 ppm).

    • Aromatic Carbons: Six distinct signals are expected for the six carbons of the substituted benzene ring. The carbon attached to the nitro group (C-3) and the carbon attached to the piperazine (C-2) will have characteristic chemical shifts.[15]

    • Piperazine Carbons: Two or more signals are expected for the piperazine carbons, typically in the δ 40-55 ppm range.

2. Mass Spectrometry (MS): MS provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.[3][16]

  • Expected Ionization: Electrospray ionization (ESI) in positive mode is expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 252.0979.

  • Key Fragmentation Patterns: The piperazine ring is known to undergo characteristic fragmentation.[16][17] Common fragmentation pathways would involve the cleavage of the piperazine ring, potentially leading to fragments corresponding to the loss of parts of the piperazine moiety or the entire substituent.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of key functional groups.

  • -OH Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong absorptions, one symmetric (~1350 cm⁻¹) and one asymmetric (~1530 cm⁻¹).

  • C-H Stretches (Aromatic): Absorptions above 3000 cm⁻¹.

  • N-H Stretch (Piperazine): A moderate absorption around 3300-3500 cm⁻¹.

Definitive Structural Analysis: Single-Crystal X-Ray Diffraction

For unequivocal proof of structure and to understand the three-dimensional arrangement of the molecule in the solid state, single-crystal X-ray diffraction is the ultimate technique. Growing a suitable crystal, typically by slow evaporation from a solvent like ethanol or acetonitrile, would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions. Based on related structures, it is highly probable that the crystal packing would feature hydrogen-bonding dimers between the carboxylic acid groups of adjacent molecules.[4][5][7]

Conclusion

This compound is a molecule of significant interest at the intersection of substituted aromatic acids and medicinally relevant piperazine scaffolds. While detailed characterization data is not yet prevalent in the public domain, this guide has established a robust and scientifically-grounded framework for its synthesis and comprehensive structural analysis. The proposed SNAr synthesis route offers a high probability of success, and the multi-faceted analytical workflow, combining chromatography and various spectroscopic techniques, provides a rigorous pathway for confirming its identity, purity, and detailed molecular structure. This document serves as a valuable technical resource for researchers and drug development professionals embarking on the study of this and related compounds.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. Vertex AI Search.
  • Ningbo Inno Pharmchem Co.,Ltd. The Significance of Piperazine Derivatives in Modern Drug Discovery. Vertex AI Search.
  • Harish Chinthal, C. R., et al. (2021). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCrData, 6(5). Available at: [Link]

  • Arslan, Z., et al. (2024). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

  • Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Available at: [Link]

  • Li, Y., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(5), 639-646. Available at: [Link]

  • SpectraBase. 3-Nitro-2-(piperazin-1-yl)benzoic acid. Available at: [Link]

  • PubChemLite. This compound (C11H13N3O4). Available at: [Link]

  • SpectraBase. 3-Nitro-2-(piperazin-1-yl)benzoic acid - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available at: [Link]

  • Golenya, I. A., et al. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 69–72. Available at: [Link]

  • MIT OpenCourseWare. APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes. Available at: [Link]

  • HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Available at: [Link]

  • R Discovery. (1984). 17O NMR spectroscopy: Effect of substituents on chemical shifts for p‐substituted benzoic acids, methyl benzoates, cinnamic acids and methyl cinnamates. Organic Magnetic Resonance, 22(12). Available at: [Link]

  • Tanski, J. M., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. ResearchGate. Available at: [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]

  • Wang, Z., et al. (2015). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PLoS ONE, 10(10), e0139877. Available at: [Link]

  • Google Patents. (2020). Preparation method of 3-nitro-2-methylbenzoic acid. CN111362807A.
  • ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Available at: [Link]

  • Google Patents. (1977). Process for the production of nitro derivatives of aromatic compounds. US4036838A.
  • Tanski, J. M., et al. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. IUCrData, 3(10). Available at: [Link]

  • Google Patents. (1968). Nitration of benzoic acid and its chlorinated derivatives. US3397229A.
  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 71(14), 5373–5381. Available at: [Link]

  • BYJU'S. Nucleophilic aromatic substitution. Available at: [Link]

  • Google Patents. (2007). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. EP1853648B1.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

Sources

solubility of 3-Nitro-2-piperazin-1-ylbenzoic acid in common solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Nitro-2-piperazin-1-ylbenzoic acid in Common Solvents

Introduction: A Strategic Approach to Solubility Profiling

In the landscape of drug development and chemical research, a thorough understanding of a compound's solubility is a cornerstone of process development, formulation design, and bioavailability assessment.[1][2] This guide provides a comprehensive technical framework for evaluating the solubility of this compound, a molecule of interest due to its unique structural combination of a nitrobenzoic acid scaffold and a piperazine moiety.

Currently, public domain literature and databases lack specific experimental solubility data for this compound.[3] Therefore, this document is structured not as a simple data repository, but as a methodological and predictive guide. We will first dissect the molecule's structure to hypothesize its solubility behavior, then outline a systematic approach for experimental determination, and finally, contextualize the selection of solvents within the rigorous standards of pharmaceutical development.[4][5]

Part 1: Theoretical Solubility Assessment Based on Molecular Structure

The solubility of a molecule is fundamentally governed by its polarity and the nature of its intermolecular interactions with the solvent—a principle often summarized as "like dissolves like."[6][7] An analysis of this compound's structure provides critical insights into its expected behavior.

  • Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as a strong hydrogen bond donor and acceptor. Its presence suggests solubility in polar protic solvents like water, methanol, and ethanol.[8] Furthermore, its acidic nature implies that solubility in aqueous media will be highly pH-dependent; deprotonation in basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) will form a highly soluble carboxylate salt.[9][10]

  • Piperazine Ring: This cyclic diamine is a basic, polar functional group. The secondary amine is a hydrogen bond donor and acceptor, while the tertiary amine is an acceptor. This group enhances polarity and suggests potential solubility in polar solvents. Its basicity means that in acidic aqueous solutions, it will be protonated to form a more soluble salt.[9] The presence of both an acidic and a basic group makes the molecule amphoteric.

  • Nitro Group (-NO₂): This is a strongly polar, aprotic group that can act as a hydrogen bond acceptor. It contributes to the overall polarity of the molecule.

  • Aromatic Ring: The benzene ring is nonpolar and hydrophobic. This part of the molecule will favor interactions with nonpolar or moderately polar aprotic solvents and will tend to decrease water solubility.

Predicted Solubility Profile: Based on these functional groups, this compound is predicted to exhibit:

  • Low intrinsic solubility in nonpolar solvents like hexane and toluene due to its high polarity.

  • Moderate to good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone), which can engage in hydrogen bonding and dipole-dipole interactions.[11]

  • Highly pH-dependent solubility in aqueous media, with significantly increased solubility at both low pH (due to piperazine protonation) and high pH (due to carboxylic acid deprotonation).

Part 2: A Systematic Framework for Solvent Selection

Choosing an appropriate solvent is a critical decision in pharmaceutical manufacturing, impacting not only yield but also safety, purity, and environmental footprint.[1][2][5] The following logical workflow guides the selection of a diverse and relevant panel of solvents for testing.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Testing cluster_2 Phase 3: Data Analysis & Application A Structural Analysis (Polarity, H-bonding, pKa) B Select Solvent Classes (Protic, Aprotic, Nonpolar) A->B Predicts Interactions C ICH & Safety Review (Toxicity, Environmental Impact) B->C Refine Choices D Qualitative 'Spot' Test (Rapid Assessment) C->D Informs Solvent Panel F pH-Solubility Profile (Aqueous Buffers) C->F Critical for Ionizable APIs E Quantitative Shake-Flask Method (Equilibrium Solubility) D->E Prioritizes Solvents G Compile Solubility Data (mg/mL or Molarity) E->G F->G H Rank Solvents for Use Case (Crystallization, Formulation) G->H Informs Process Development

Caption: Workflow for systematic solvent selection and solubility determination.

Solvents in pharmaceutical processes are often categorized into classes based on their toxicity.[12]

  • Class 1 (Banned): Solvents to be avoided due to unacceptable toxicity (e.g., Benzene, Carbon tetrachloride).[12]

  • Class 2 (Restricted): Solvents with inherent toxicity, whose use should be limited (e.g., Methanol, Acetonitrile, Toluene).[12]

  • Class 3 (Recommended): Solvents with low toxic potential, regarded as safer (e.g., Ethanol, Acetone, Ethyl acetate, Water).[12]

For early-stage development, a representative panel should be selected from Class 2 and 3 solvents.

Part 3: Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a gold-standard technique for measuring equilibrium solubility.[6] This method is reliable because it allows the system to reach thermodynamic equilibrium.

Objective: To determine the saturation solubility of this compound in a selected panel of solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (solid, verified purity)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • HPLC or UV-Vis spectrophotometer for quantification

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

    • Pipette a precise volume (e.g., 2.0 mL) of each selected solvent into the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to 25 °C.

    • Agitate the samples at a constant speed for a minimum of 24 hours. A longer period (48-72 hours) may be necessary to ensure equilibrium is fully established, which can be confirmed by taking measurements at successive time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. Causality Note: This filtration step is critical to ensure that only the dissolved compound is measured.

  • Quantification:

    • Prepare a series of standard solutions of the compound in each solvent at known concentrations.

    • Generate a calibration curve using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Accurately dilute the filtered sample solution with the corresponding solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the final solubility in appropriate units, typically mg/mL or mol/L.

Part 4: Data Presentation and Interpretation

The quantitative data obtained from the experimental protocol should be summarized in a clear, structured table. The following table is presented for illustrative purposes only , based on the theoretical assessment, to serve as a template for experimental findings.

Solvent ClassSolventPolarity IndexPredicted Solubility CategoryExperimental Solubility (mg/mL at 25°C)
Polar Protic Water (pH 7.0)10.2Very LowData to be determined
Methanol5.1SolubleData to be determined
Ethanol4.3SolubleData to be determined
Isopropanol3.9Moderately SolubleData to be determined
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Very SolubleData to be determined
N,N-Dimethylformamide (DMF)6.4Very SolubleData to be determined
Acetonitrile5.8Sparingly SolubleData to be determined
Acetone5.1Moderately SolubleData to be determined
Ethyl Acetate4.4Sparingly SolubleData to be determined
Nonpolar Dichloromethane3.1Sparingly SolubleData to be determined
Toluene2.4InsolubleData to be determined
Hexane0.1InsolubleData to be determined
Aqueous Buffers 0.1 M HCl (pH 1)-Soluble (as salt)Data to be determined
0.1 M NaHCO₃ (pH 8.4)-Soluble (as salt)Data to be determined

Solubility Categories (USP Definition): Very Soluble (>1000 mg/mL), Freely Soluble (100-1000), Soluble (33-100), Sparingly Soluble (10-33), Slightly Soluble (1-10), Very Slightly Soluble (0.1-1), Insoluble (<0.1).

Conclusion

References

  • Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv.
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Rel
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube.
  • Solvent Selection in Pharmaceutical Crystalliz
  • How to determine the solubility of a substance in an organic solvent?
  • Pharmaceutical Solvents in Product Development. Scribd.
  • Experiment: Solubility of Organic & Inorganic Compounds. University Website.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning Supplement.
  • This compound (C11H13N3O4). PubChemLite.
  • The solubility of 3-nitrobenzoic acid in seven solvents.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Mole fraction solubility (x) of 3-methyl-2-nitrobenzoic acid in...

Sources

An In-Depth Technical Guide to the Mechanism of Action of Nitroaromatic Compounds in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dichotomous Nature of Nitroaromatic Compounds

Nitroaromatic compounds, a diverse class of molecules characterized by one or more nitro (-NO₂) groups attached to an aromatic ring, occupy a unique and often paradoxical space in biology and medicine. From life-saving antibiotics and anticancer agents to potent environmental toxins and explosives, their biological effects are profound and multifaceted.[1][2] This guide provides an in-depth exploration of the core mechanisms that underpin the bioactivity of these compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their intricate interactions within biological systems. The central theme of this guide is the concept of reductive activation : the enzymatic conversion of the relatively inert nitro group into highly reactive intermediates that drive the compound's ultimate biological consequences.[3][4][5]

The biological activity of a nitroaromatic compound is intrinsically linked to its redox properties.[4] The strong electron-withdrawing nature of the nitro group makes these compounds susceptible to enzymatic reduction.[1] This reductive metabolism is not a detoxification pathway but rather a bioactivation process, converting the parent compound into a cascade of reactive species. Understanding this process is paramount to harnessing their therapeutic potential while mitigating their toxicity.

Part 1: The Central Role of Bioreduction in the Mechanism of Action

The journey of a nitroaromatic compound within a biological system begins with its enzymatic reduction. This process is the linchpin of their mechanism of action, transforming a stable molecule into a source of cellular havoc.

The Nitroreductase Family of Enzymes

At the heart of nitroaromatic bioactivation are the nitroreductases (NTRs) , a family of flavin-containing enzymes.[6][7] These enzymes are widespread in bacteria but largely absent in mammalian cells, a difference that forms the basis for the selective toxicity of many nitroaromatic drugs against microbial pathogens.[5] Nitroreductases catalyze the reduction of the nitro group using NAD(P)H as an electron donor.[6][7]

There are two main classes of nitroreductases, distinguished by their sensitivity to oxygen:

  • Type I Nitroreductases (Oxygen-Insensitive): These enzymes catalyze the reduction of the nitro group through a series of two-electron transfers.[6][8] This process sequentially generates a nitroso (-NO) intermediate, followed by a hydroxylamino (-NHOH) derivative, and ultimately an amino (-NH₂) group.[6][8] The key feature of Type I nitroreductases is their ability to function effectively in both aerobic and anaerobic environments.

  • Type II Nitroreductases (Oxygen-Sensitive): In contrast, Type II nitroreductases catalyze a one-electron reduction of the nitroaromatic compound, forming a highly reactive nitro anion radical (Ar-NO₂⁻•).[6][7] In the presence of molecular oxygen, this radical can transfer its electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide anion (O₂⁻•).[1][9] This "futile cycling" can lead to a massive amplification of reactive oxygen species (ROS) under aerobic conditions.

The Cascade of Reactive Intermediates

The bioreduction of nitroaromatic compounds unleashes a series of highly reactive and cytotoxic intermediates. The specific intermediates formed and their downstream effects are dependent on the type of nitroreductase involved and the local oxygen concentration.

The primary reactive species generated include:

  • Nitro Anion Radical (Ar-NO₂⁻•): The product of one-electron reduction, this radical is a key player in the generation of oxidative stress.[1][9]

  • Nitroso Intermediate (Ar-NO): Formed through a two-electron reduction, the nitroso derivative is a potent electrophile capable of reacting with cellular nucleophiles.[10]

  • Hydroxylamino Derivative (Ar-NHOH): This intermediate is highly reactive and is considered a major contributor to the genotoxic effects of many nitroaromatic compounds through its ability to form adducts with DNA.[6][7]

Figure 1: Reductive activation pathway of nitroaromatic compounds.

Part 2: The Trifecta of Cellular Damage

The reactive intermediates generated from the bioreduction of nitroaromatic compounds induce cellular damage through three primary mechanisms: oxidative stress, genotoxicity (DNA damage), and proteotoxicity (protein damage).

Oxidative Stress: The Futile Cycle and its Consequences

Under aerobic conditions, the one-electron reduction of nitroaromatic compounds by Type II nitroreductases initiates a futile cycle that continuously generates superoxide radicals.[1][9] This rapid production of ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress .

The consequences of this oxidative onslaught are far-reaching and include:

  • Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation. This compromises membrane integrity and function.

  • Protein Oxidation: Amino acid residues in proteins are susceptible to oxidative damage, leading to the formation of protein carbonyls and other modifications that can inactivate enzymes and disrupt cellular signaling.

  • DNA Damage: ROS can directly damage DNA by causing single- and double-strand breaks and base modifications, such as the formation of 8-oxo-7,8-dihydroguanine (8-oxoG).

Genotoxicity: The Formation of DNA Adducts

The hydroxylamino and nitroso intermediates are potent electrophiles that can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts .[6][7] These adducts distort the DNA helix, interfering with replication and transcription, and can lead to mutations and chromosomal aberrations if not repaired.[11] The formation of DNA adducts is a primary driver of the mutagenic and carcinogenic properties of many nitroaromatic compounds.[11]

Proteotoxicity: Covalent Modification of Proteins

The reactive intermediates, particularly the nitroso and hydroxylamino derivatives, can also form covalent adducts with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) in proteins.[12][13] This protein adduction can lead to:

  • Enzyme Inactivation: Modification of active site residues can irreversibly inhibit enzyme function.

  • Disruption of Protein Structure and Function: Adduction can alter protein conformation, leading to misfolding, aggregation, and loss of function.

  • Immunological Responses: Protein adducts can be recognized as foreign by the immune system, potentially triggering hypersensitivity reactions and autoimmune responses.

Figure 2: Overview of cellular damage mechanisms induced by nitroaromatic compounds.

Part 3: Experimental Protocols for Mechanistic Investigation

A thorough understanding of the mechanism of action of a nitroaromatic compound requires a suite of well-designed experiments to probe each stage of the process, from enzymatic activation to downstream cellular damage.

Assay for Nitroreductase Activity

Objective: To quantify the enzymatic reduction of a nitroaromatic compound by a purified nitroreductase or in a cell lysate.

Method: Spectrophotometric Assay using Menadione and Cytochrome c

This assay measures the nitroreductase-catalyzed oxidation of NAD(P)H, which is coupled to the reduction of cytochrome c via menadione as an electron shuttle.

Materials:

  • Purified nitroreductase or cell lysate

  • Nitroaromatic compound of interest

  • NADPH or NADH

  • Menadione

  • Cytochrome c (from horse heart)

  • Potassium phosphate buffer (pH 7.0)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, cytochrome c, and menadione.

  • Add the nitroreductase enzyme or cell lysate to the reaction mixture.

  • Initiate the reaction by adding the nitroaromatic compound and NADPH.

  • Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • Calculate the rate of cytochrome c reduction using its molar extinction coefficient (ε₅₅₀ = 21.1 mM⁻¹ cm⁻¹).

Detection of Reactive Oxygen and Nitrogen Species (ROS/RNS)

Objective: To detect and quantify the production of ROS and RNS in cells exposed to nitroaromatic compounds.

Method: Fluorescent Probe-Based Detection of Intracellular RNS using Diaminorhodamine-4M AM (DAR-4M AM)

DAR-4M AM is a cell-permeable dye that becomes fluorescent upon reacting with nitric oxide (NO) and other reactive nitrogen species.[1][6]

Materials:

  • Cell culture

  • Nitroaromatic compound of interest

  • DAR-4M AM

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Protocol:

  • Culture cells to the desired confluency.

  • Load the cells with DAR-4M AM by incubating them in a medium containing the probe.

  • Wash the cells with PBS to remove excess probe.

  • Treat the cells with the nitroaromatic compound.

  • Measure the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~560/575 nm for DAR-4M).[6]

Assessment of DNA Damage

Objective: To evaluate the extent of DNA damage in cells exposed to nitroaromatic compounds.

Method: Single-Cell Gel Electrophoresis (Comet Assay)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[3][6]

Materials:

  • Cell suspension

  • Low-melting-point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with image analysis software

Protocol:

  • Embed cells in a thin layer of low-melting-point agarose on a microscope slide.

  • Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.

  • Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Stain the DNA with a fluorescent dye and visualize under a microscope.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.[3]

Analysis of Protein Adducts

Objective: To identify and quantify the formation of covalent adducts between reactive metabolites of nitroaromatic compounds and cellular proteins.

Method: Mass Spectrometry-Based Adductomics

This powerful approach allows for the precise identification of adducted proteins and the specific sites of modification.[14]

Materials:

  • Cell or tissue lysate from nitroaromatic-treated samples

  • Proteases (e.g., trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Protein database search software

Protocol:

  • Isolate proteins from the treated samples.

  • Digest the proteins into smaller peptides using a protease like trypsin.

  • Separate the peptides by liquid chromatography.

  • Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequence and the mass of any modifications.

  • Search the MS/MS data against a protein database to identify the adducted peptides and the corresponding proteins. The mass shift corresponding to the adducted metabolite will be used to identify the modification.[14]

Conclusion: A Framework for Understanding and Innovation

The mechanism of action of nitroaromatic compounds is a compelling example of how a single functional group can orchestrate a complex symphony of biochemical events, leading to a wide spectrum of biological outcomes. At its core, this mechanism is driven by the reductive bioactivation of the nitro group, a process that transforms these otherwise stable molecules into potent agents of cellular disruption. The ensuing cascade of reactive intermediates and the resulting triad of oxidative stress, genotoxicity, and proteotoxicity provide a unifying framework for understanding both the therapeutic efficacy and the toxicological risks associated with this important class of compounds.

For researchers and drug development professionals, a deep appreciation of these fundamental mechanisms is not merely an academic exercise. It is the bedrock upon which rational drug design, risk assessment, and the development of novel therapeutic strategies are built. By continuing to unravel the intricate details of how nitroaromatic compounds interact with biological systems, we can better harness their power for human health while minimizing their potential for harm.

References

  • Abreu, S., Gelves, L. G. V., Barreiro, E., & Lima, L. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.
  • Goryo Chemical, Inc. (n.d.). DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence. Retrieved from [Link]

  • ResearchTweet. (n.d.). Comet Assay: Full Protocol to Assess DNA Damage in Cells. Retrieved from [Link]

  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824.
  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • Junqueira, V. B., & dos Santos, C. X. (2020). Lipid Peroxidation (TBARS) in Biological Samples. In Oxidative Stress (pp. 203-209). Humana, New York, NY.
  • Marques de Oliveira, T. (2007). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474-500.
  • Juárez, A., & Baquero, F. (2010). The interactions of nitroaromatic compounds with DNA and the resulting mutagenicity have been characterized extensively and reviewed for a variety of monocyclic, polycyclic, and heterocyclic nitroaromatic compounds. Microbiology and Molecular Biology Reviews, 74(4), 561-591.
  • SciELO. (2024).
  • França, R. R. F., Menozzi, C. A. C., Castelo-Branco, F. S., Hoelz, L. V. B., & Boechat, N. (2021). The Medicinal Chemistry of 3-Nitro-1,2,4-Triazoles: Focus on Infectious Diseases. Current Topics in Medicinal Chemistry, 21(23), 2072-2100.
  • Lacza, Z., Horváth, E. M., Pankotai, E., Csordás, A., Kollai, M., Szabó, C., & Busija, D. W. (2005). The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO. Journal of pharmacological and toxicological methods, 52(3), 335-340.
  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Retrieved from [Link]

  • Tan, W., Shao, Z. H., & Zhao, G. P. (2021). In vitro Nitrate Reductase Activity Assay of Mycolicibacterium smegmatis Crude Extract. Bio-protocol, 11(14), e4098.
  • Boelsterli, U. A. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. Current drug metabolism, 7(7), 745-754.
  • Mendes, A. F., & Oliveira, C. H. (2018). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 23(10), 2531.
  • Colombo, G., Dalle-Donne, I., Milzani, A., & Gagliano, N. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples.
  • Gan, J., Skipper, P. L., & Tannenbaum, S. R. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Chemical research in toxicology, 32(5), 791-814.
  • Wang, C. C., & Lee, J. C. (1974). Bioreduction of the nitro group by nitroreductases (NTR) or others flavoenzymes and/or their physiological redox partners (i.e., metalloproteins) and their involvement with antimicrobial activity and toxicity. Journal of Biological Chemistry, 249(12), 3741-3748.
  • Kim, H. M., Kim, J., & Lee, J. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules, 26(4), 1088.
  • Long, D., Eade, L., Sullivan, M. P., Dost, K., Meier-Menches, S. M., Goldstone, D. C., ... & Taškova, K. (2024). AdductHunter: identifying protein-metal complex adducts in mass spectra.
  • Silva, J. M., & Turesky, R. J. (2019).
  • Hinson, J. A., Michael, S. L., Pumford, N. R., & Roberts, D. W. (2000). Western blot analysis for nitrotyrosine protein adducts in livers of saline-treated and acetaminophen-treated mice. Toxicological sciences, 53(2), 467-474.
  • Mrksich, M. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Parra-Giraldo, C. M., & Paradisi, F. (2024). Exploring the Substrate Scope and Catalytic Promiscuity of Nitroreductase-Like Enzymes.
  • Boster Biological Technology. (2022, October 11). WESTERN BLOT PROTOCOL | Step by step instructions [Video]. YouTube. [Link]

  • Almeida, M. G., & Moura, J. J. (2010). Measuring the cytochrome c nitrite reductase activity—practical considerations on the enzyme assays. Molecules, 15(5), 3295-3306.
  • Wang, J., Zhang, Y., & Ma, J. (2016). Nitroreductase Increases Menadione-Mediated Oxidative Stress in Aspergillus nidulans. Applied and environmental microbiology, 82(19), 5877-5887.
  • Kalinowski, D. S., & Richardson, D. R. (2005). Biological remediation of explosives and related nitroaromatic compounds. Biotechnology and applied biochemistry, 42(2), 89-115.
  • Technology Networks. (n.d.). Enzymatic Assay of Cytochrome c Reductase. Retrieved from [Link]

Sources

Substituted Piperazinylbenzoic Acids: A Technical Guide to Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of substituted piperazinylbenzoic acids, a class of compounds with significant and diverse therapeutic potential. From their fundamental synthesis to their complex interactions with biological systems, this document serves as a critical resource for researchers, scientists, and drug development professionals. We will explore the nuances of their chemical synthesis, delve into the structure-activity relationships that govern their efficacy, and examine their promising applications in oncology and central nervous system (CNS) disorders.

Part 1: The Organic Chemistry of Substituted Piperazinylbenzoic Acids: Synthesis and Characterization

The piperazine ring is a versatile scaffold in medicinal chemistry, and its incorporation into the benzoic acid structure opens up a vast chemical space for drug discovery.[1] The synthesis of substituted piperazinylbenzoic acids can be approached through several strategic routes, each with its own advantages and considerations.

General Synthetic Strategies

A common and effective method for the synthesis of N-arylpiperazines involves a palladium-catalyzed C-N cross-coupling reaction.[2] This approach allows for the efficient formation of the crucial aryl-nitrogen bond.

A generalized synthetic workflow is presented below:

A Starting Materials: Substituted Aniline Bis(2-chloroethyl)amine B Cyclization A->B Base, Heat C N-Aryl Piperazine Intermediate B->C D Coupling with Substituted Benzoic Acid Derivative C->D Coupling Agent (e.g., DCC, EDC) E Final Product: Substituted Piperazinylbenzoic Acid D->E

Caption: Generalized synthetic workflow for substituted piperazinylbenzoic acids.

A more specific and widely applicable synthetic route involves the reaction of a substituted benzoic acid with a mono-protected piperazine, followed by deprotection and subsequent functionalization of the second nitrogen atom. This modular approach allows for the generation of a diverse library of compounds.[3]

Experimental Protocol: Synthesis of a Model Substituted Piperazinylbenzoic Acid

This protocol outlines a representative synthesis of a 4-(4-substituted-piperazin-1-yl)benzoic acid derivative.

Step 1: Activation of the Carboxylic Acid

  • Dissolve the substituted benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activating agent like N-hydroxysuccinimide (NHS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.

Step 2: Amide Bond Formation

  • To the solution of the activated ester, add the mono-Boc-protected piperazine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the Piperazine Nitrogen

  • Dissolve the Boc-protected intermediate in a suitable solvent (e.g., dichloromethane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

Step 4: N-Arylation or N-Alkylation of the Piperazine

  • Dissolve the deprotected piperazine salt in a suitable solvent (e.g., DMF, DMSO).

  • Add a base (e.g., potassium carbonate, cesium carbonate) (2.0-3.0 eq) and the desired aryl halide or alkyl halide (1.0-1.2 eq).

  • If performing an N-arylation, add a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., BINAP, Xantphos).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography or recrystallization.

Characterization Techniques

The synthesized compounds must be rigorously characterized to confirm their structure and purity. The following table summarizes the key analytical techniques employed:

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the compound.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as C=O (carboxylic acid and amide) and N-H bonds.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the final compound.

Part 2: Deciphering Biological Activity: Structure-Activity Relationships (SAR)

The biological activity of substituted piperazinylbenzoic acids is intricately linked to their three-dimensional structure and the nature of the substituents on both the piperazine and benzoic acid rings. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective drug candidates.[1][4]

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[5][6] For piperazinylbenzoic acid derivatives, QSAR models can predict the therapeutic potential of novel analogs before their synthesis, thereby streamlining the drug discovery process.[1][7]

Key descriptors often considered in QSAR models for this class of compounds include:

  • Electronic Properties: Hammett constants (σ), dipole moment, and electrostatic potential surfaces, which influence receptor binding interactions.

  • Steric Properties: Molar refractivity, van der Waals volume, and topological indices, which describe the size and shape of the molecule.

  • Hydrophobic Properties: The partition coefficient (logP), which governs the compound's ability to cross cell membranes.

A statistically significant QSAR model can be represented by a linear or non-linear equation that correlates these descriptors with a measure of biological activity, such as the half-maximal inhibitory concentration (IC₅₀).[1]

SAR in Anticancer Applications

In the context of cancer, the piperazine moiety often plays a crucial role in the molecule's ability to interact with specific biological targets.[8] The substitution pattern on both the piperazine and benzoic acid rings can dramatically influence the anticancer potency and selectivity.[9]

cluster_0 Piperazine Ring Substitutions cluster_1 Benzoic Acid Ring Substitutions A Bulky, lipophilic groups (e.g., substituted benzyl) B Increased binding affinity to hydrophobic pockets of target proteins A->B C Electron-withdrawing groups (e.g., halogens, nitro groups) D Enhanced cellular uptake and target engagement C->D

Caption: Key SAR trends for anticancer activity of piperazinylbenzoic acids.

For instance, the introduction of a piperazinyl fragment to the anticancer agent Triapine has been shown to improve its activity.[8][9] Studies have revealed that di-substitution at the N4 position of the piperazine ring is a critical prerequisite for high activity.[9] Furthermore, compounds with fluorine substitutions on the piperazine fragment have demonstrated enhanced activity and selectivity.[8]

SAR in CNS Applications

In the realm of central nervous system disorders, the ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. The physicochemical properties of substituted piperazinylbenzoic acids, particularly their lipophilicity and hydrogen bonding capacity, are key factors influencing BBB penetration.[10][11]

QSAR studies on aryl alkanol piperazine derivatives with antidepressant activities have shown that descriptors related to dipole moment and polar surface area are significant predictors of 5-hydroxytryptamine (5-HT) reuptake inhibition.[1] This suggests that fine-tuning the electronic and steric properties of the substituents can lead to compounds with improved CNS activity.

Part 3: Therapeutic Applications and Mechanisms of Action

Substituted piperazinylbenzoic acids have emerged as a promising class of compounds with a wide range of therapeutic applications, most notably in the fields of oncology and neuroscience.

Anticancer Agents

The anticancer activity of piperazinylbenzoic acid derivatives is often attributed to their ability to induce apoptosis and arrest the cell cycle in cancer cells.[8][9][12]

Mechanism of Action in Cancer

One of the key mechanisms of action involves the induction of both intrinsic and extrinsic apoptotic pathways.[12] For example, certain piperazine-containing compounds have been shown to enhance the release of mitochondrial cytochrome c, which in turn activates caspase-9 and initiates the intrinsic apoptotic cascade.[12] Simultaneously, these compounds can activate caspase-8, a key mediator of the extrinsic pathway.[12]

A Substituted Piperazinylbenzoic Acid B Induction of Oxidative Stress A->B G Activation of Caspase-8 A->G I Cell Cycle Arrest (G1 Phase) A->I J Suppression of NF-κB A->J C Mitochondrial Dysfunction B->C D Release of Cytochrome c C->D E Activation of Caspase-9 D->E F Intrinsic Apoptosis Pathway E->F K Apoptosis F->K H Extrinsic Apoptosis Pathway G->H H->K I->K J->K

Caption: Proposed mechanism of action for the anticancer activity of substituted piperazinylbenzoic acids.

Furthermore, some derivatives can induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.[12] The suppression of the NF-κB signaling pathway, which is often overactive in cancer and contributes to drug resistance, is another important mechanism of action.[12] The anticancer properties of piperine, a well-known natural product containing a piperidine ring, also involve the induction of apoptosis and cell cycle arrest.[13][14]

Central Nervous System (CNS) Agents

The structural features of piperazinylbenzoic acids make them attractive candidates for the development of drugs targeting the CNS.[10][11][15] Their ability to be modified to achieve optimal BBB penetration allows for the design of agents for a variety of neurological and psychiatric disorders.[16][17]

Potential CNS Applications

  • Antidepressants: As mentioned earlier, certain derivatives have shown potential as 5-HT reuptake inhibitors.[1]

  • Anxiolytics: Some N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have demonstrated potent anxiolytic and skeletal muscle relaxant activity in preclinical models, likely through interaction with the GABA-A receptor.[10]

  • Neuroprotective Agents: The development of multi-target-directed ligands (MTDLs) based on the piperazine-2-carboxylic acid scaffold is a promising strategy for Alzheimer's disease.[17] These compounds can exhibit anticholinesterase activity, a key therapeutic approach for this neurodegenerative disorder.[17]

Part 4: Future Directions and Conclusion

Substituted piperazinylbenzoic acids represent a rich and largely untapped source of novel therapeutic agents. The versatility of their synthesis and the tunability of their physicochemical properties make them an ideal scaffold for drug discovery.

Future research in this area should focus on:

  • Development of more efficient and stereoselective synthetic methodologies. [3][18]

  • Expansion of QSAR models to a wider range of biological targets. [4][7]

  • In-depth mechanistic studies to elucidate the precise molecular targets of these compounds. [12][13]

  • Preclinical and clinical evaluation of the most promising candidates.

References

  • [Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][8]benzothiazine as orally-active adhesion molecule inhibitors - PubMed]([Link])

Sources

An In-Depth Technical Guide on the Safe Handling of 3-Nitro-2-piperazin-1-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the essential safety protocols and handling precautions for 3-Nitro-2-piperazin-1-ylbenzoic acid. As a Senior Application Scientist, the aim of this guide is to blend rigorous, data-supported safety information with practical, field-tested insights to ensure the well-being of laboratory personnel. The causality behind each recommendation is explained to foster a deeper understanding of the risks and mitigation strategies.

Compound Identification and Hazard Classification

Chemical Identity
  • Chemical Name: this compound

  • Molecular Formula: C₁₁H₁₃N₃O₄

  • Molecular Weight: 251.24 g/mol

  • Chemical Structure:

    
    

    (Note: A representative structure is shown. Always verify with the supplier's documentation.)

GHS Hazard Classification

Based on the Safety Data Sheet (SDS) for this compound, it is classified as hazardous.[1] The primary hazards are significant and demand strict adherence to safety protocols.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3💀Danger H301: Toxic if swallowed.[1]
Skin IrritationCategory 2Warning H315: Causes skin irritation.[1]
Eye IrritationCategory 2AWarning H319: Causes serious eye irritation.[1]

Causality Insight: The toxicity profile is influenced by its constituent functional groups. The nitroaromatic group is a well-known toxicophore, often associated with systemic toxicity and mutagenicity.[2][3] The piperazine moiety, while common in pharmaceuticals, can cause skin and respiratory sensitization.[4][5] The combination of these groups in a single molecule necessitates a cautious approach.

Risk Assessment and the Hierarchy of Controls

Before any handling of this compound, a thorough risk assessment is mandatory. The "Hierarchy of Controls" is a fundamental framework in chemical safety that prioritizes the most effective control measures.

cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Decreasing Effectiveness Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Decreasing Effectiveness Administrative Administrative Controls (Change the way people work) Engineering->Administrative Decreasing Effectiveness PPE Personal Protective Equipment (PPE) (Protect the worker with equipment) Administrative->PPE Decreasing Effectiveness

Caption: The Hierarchy of Controls, prioritizing safety measures from most to least effective.

  • Elimination/Substitution: In a research context, eliminating the compound is not feasible. However, if a less toxic analog with similar research utility exists, its use should be considered.

  • Engineering Controls: This is the most critical layer of protection for handling this compound. All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][6][7]

  • Administrative Controls: Access to the compound should be restricted. A designated area within the lab should be established for its storage and handling. All personnel must receive documented training on the specific hazards and procedures outlined in this guide.

  • Personal Protective Equipment (PPE): PPE is the final barrier of defense and must be used in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the compound's hazard profile: oral toxicity, skin irritation, and serious eye irritation.[1]

Body PartRequired PPEStandardRationale
Eyes/Face Safety goggles and a face shieldANSI Z87.1Protects against splashes and airborne particles causing serious eye irritation.[1][8]
Hands Nitrile gloves (double-gloving recommended)ASTM F739Provides a barrier against skin contact, which causes irritation.[1] Regular glove changes are crucial.
Body Flame-resistant lab coatNFPA 2112Protects against skin contact and potential, though unstated, flammability risks common to organic compounds.
Respiratory Not required if using a fume hoodN/AA properly functioning fume hood provides adequate respiratory protection.[7] If a hood is not available, work must not proceed.

Standard Operating Procedures (SOPs) for Handling

Weighing and Reconstitution Workflow

This workflow is designed to minimize exposure, particularly through inhalation of the powdered compound and ingestion.

cluster_workflow Weighing & Reconstitution Workflow A 1. Prepare Fume Hood (Verify airflow, clear surface) B 2. Don Full PPE (Goggles, face shield, lab coat, double gloves) A->B C 3. Weigh Compound (Use anti-static weigh boat, tare balance) B->C D 4. Add Solvent (Slowly add solvent to powder to avoid splashing) C->D E 5. Ensure Dissolution (Cap vial, vortex/sonicate as needed) D->E F 6. Clean Area (Wipe all surfaces with appropriate solvent) E->F G 7. Doff PPE & Wash Hands (Remove PPE in correct order, wash hands thoroughly) F->G

Caption: A step-by-step workflow for safely weighing and dissolving the compound.

Step-by-Step Methodology:

  • Preparation: Before bringing the compound into the fume hood, ensure the sash is at the proper height and the airflow monitor indicates correct function. The work surface should be clean and covered with absorbent, disposable bench paper.

  • PPE: Don all required PPE as specified in Section 3.

  • Weighing: To prevent static dispersal of the powder, use an anti-static weigh boat. Carefully transfer the desired amount of the compound. Do not eat, drink, or smoke when using this product.[1]

  • Reconstitution: Place the weigh boat inside the vial or flask that will be used for the final solution. Slowly add the desired solvent down the side of the vessel to wet the powder without creating dust or aerosols.

  • Dissolution: Securely cap the container. Use a vortex or sonicator if necessary to ensure complete dissolution.

  • Cleanup: After transfer, wipe down the balance, spatula, and any surfaces inside the fume hood with a cloth dampened with a deactivating solvent (e.g., 70% ethanol), followed by a dry cloth. Dispose of all contaminated materials (gloves, weigh boat, bench paper) in a designated hazardous waste container.[9]

  • Post-Handling: Remove PPE in the correct order to avoid self-contamination. Immediately wash hands and forearms thoroughly with soap and water.

Emergency Response Protocols

Prompt and correct action during an emergency is critical to minimizing harm.

Exposure Response
  • If Swallowed: This is a medical emergency due to the compound's classification as "Toxic if swallowed" (H301).[1] Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or doctor for treatment advice.[1][5]

  • If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][9] Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • If in Eyes: Immediately rinse cautiously with water for several minutes.[1][9] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention as this compound causes serious eye irritation.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[9] If respiratory symptoms develop, seek medical attention.

Chemical Spill Response

The following flowchart outlines the procedure for managing a small chemical spill within a laboratory setting.

A Spill Occurs Alert personnel in the immediate area B Assess the Spill Is it a small, manageable spill? A->B C YES Don appropriate PPE. Contain the spill with absorbent pads. B->C Yes D NO Evacuate the area. Call emergency services (EH&S). B->D No E Clean Up Gently sweep solid or absorb liquid. Place in a sealed waste container. C->E F Decontaminate Clean the spill area with soap and water. E->F G Dispose Label and dispose of waste according to institutional policy. F->G H Report Document the incident and report to the lab supervisor. G->H

Caption: Emergency response flowchart for a chemical spill.

Storage and Waste Disposal

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4][8] Keep the container tightly closed and clearly labeled. Store in a locked cabinet or area with restricted access.

  • Waste Disposal: All waste, including contaminated PPE and cleaning materials, must be collected in a clearly labeled, sealed container.[10] Dispose of the contents and container in accordance with all local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains.[6]

References

  • SAFETY DATA SHEET for 3-Nitro-2-(piperazin-1-yl)benzoic acid. (2024). Sigma-Aldrich.
  • Safety Data Sheet: 3-Nitrobenzoic acid. Carl ROTH.
  • SAFETY DATA SHEET: 3-Nitrobenzoic acid. (2015). Fisher Scientific.
  • SAFETY DATA SHEET: Piperazine. (2018). Fisher Scientific.
  • SAFETY DATA SHEET for 3-(4-Methylpiperazin-1-yl)benzoic acid. Fisher Scientific.
  • Major mechanisms of toxicity of nitroaromatic compounds. (2023).
  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer.
  • MSDS of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid. (N/A).
  • Juárez-Olguín, H., et al. (2016). The Role of Nitroaromatic Compounds in Chemical Carcinogenesis.
  • Piperazine - Human health tier II assessment. (2019). Australian Government Department of Health.
  • Parales, R. E., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation.Microbiology and Molecular Biology Reviews.

Sources

Methodological & Application

protocol for N-arylation of piperazine with a nitrobenzoic acid derivative

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic N-Arylation of Piperazine with Nitroaromatic Carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-(Nitroaryl)piperazines

The N-arylpiperazine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs targeting a wide spectrum of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2] Its prevalence is due to the unique physicochemical properties the piperazine ring imparts, such as improved aqueous solubility and the ability to engage in crucial hydrogen bond interactions with biological targets. When this privileged scaffold is coupled with a nitroaromatic system, it creates a powerful and versatile synthetic intermediate. The nitro group, a strong electron-withdrawing entity, not only influences the electronic properties of the molecule but also serves as a synthetic linchpin, readily convertible to an amine for further diversification.[3]

The synthesis of N-(nitroaryl)piperazines, specifically from nitrobenzoic acid derivatives, presents a common yet nuanced challenge in drug development. The primary difficulty lies in achieving selective mono-arylation of the piperazine core, as the presence of two reactive secondary amines can easily lead to undesired bis-arylated byproducts.[1]

This technical guide provides a comprehensive overview of the primary synthetic strategies for this transformation, with a focus on the highly efficient Buchwald-Hartwig amination . We will dissect the causality behind experimental choices, provide detailed, field-proven protocols for both direct and protecting-group strategies, and offer a robust troubleshooting guide to ensure reproducible success.

Mechanistic Underpinnings: A Tale of Two Pathways

While several methods exist for C-N bond formation, two pathways are most relevant for the N-arylation of piperazine with a halo-nitrobenzoic acid derivative: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-Catalyzed Buchwald-Hartwig Amination.

  • Nucleophilic Aromatic Substitution (SNAr): In this pathway, the strong electron-withdrawing nitro group activates the aromatic ring, making it susceptible to direct attack by a nucleophile like piperazine.[4][5] The reaction proceeds via a two-step addition-elimination mechanism, displacing a halide leaving group. While attractive for its simplicity and metal-free conditions, SNAr often requires forcing conditions (high temperatures) and its success is highly dependent on the substitution pattern of the nitroaromatic ring.[6][7]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become the gold standard for C-N bond formation due to its exceptional functional group tolerance, broad substrate scope, and generally milder reaction conditions.[8][9][10] The reaction follows a well-defined catalytic cycle, enabling the coupling of even less reactive aryl chlorides.

Given its superior versatility and efficiency, this guide will focus on the Buchwald-Hartwig approach. The catalytic cycle, the heart of this transformation, is illustrated below.

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OA_Complex Pd(II) Aryl Halide Complex Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex Pd(II) Amine Complex OA_Complex->Amine_Complex Ligand Exchange (+ HNR₂) Amido_Complex Pd(II) Amido Complex Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex:e->Pd0:w Reductive Elimination Product Ar-NR₂ (Product) Amido_Complex->Product

Figure 1: The catalytic cycle for the Buchwald-Hartwig amination. The process begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation by a base, and finally, reductive elimination to yield the N-aryl product and regenerate the active catalyst.[11]

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination is not merely procedural; it is a direct result of the rational selection of each reaction component.

  • The Catalyst System (Palladium Source & Ligand): The synergy between the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is paramount. Modern Buchwald-Hartwig reactions rely on sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, XPhos, SPhos).[2][9]

    • Why? The bulky nature of these ligands promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the rate-limiting oxidative addition step.[12] Their strong electron-donating ability facilitates the final reductive elimination step, accelerating catalyst turnover. For secondary cyclic amines like piperazine, ligands such as RuPhos and BrettPhos have demonstrated particular efficacy.[2]

  • The Base: The base plays a crucial role beyond simple acid scavenging. It is directly involved in the catalytic cycle, facilitating the deprotonation of the coordinated amine to form the palladium-amido complex, which precedes reductive elimination.[2]

    • Why? Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective and widely used.[1] However, for substrates with base-sensitive functional groups, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require longer reaction times or higher temperatures.

  • The Solvent: Anhydrous, aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are common choices.

    • Why? The primary function is to solubilize the reactants and catalyst system. The choice can influence reaction rates and, in some cases, catalyst stability. Anhydrous conditions are critical to prevent the deactivation of the catalyst and the hydrolysis of the phosphine ligands.

  • Controlling Selectivity (Mono- vs. Bis-Arylation): This is the most critical consideration when using unprotected piperazine.

    • Strategy 1 (Excess Piperazine): Using a significant excess of piperazine (3-5 equivalents) relative to the aryl halide statistically favors the formation of the mono-arylated product. This is often the quickest approach but may require more rigorous purification to remove unreacted piperazine.

    • Strategy 2 (Protecting Group): The most robust and often cleanest method involves using mono-Boc-protected piperazine.[13][14] This strategy ensures that only one nitrogen atom is available for arylation. The Boc group can then be efficiently removed under acidic conditions to yield the desired mono-arylated product. This two-step process provides superior control and simplifies purification.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and strong bases are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use. Reactions must be run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Protocol A: Direct Mono-N-Arylation of Piperazine (Excess Amine Strategy)

This protocol is optimized for speed and simplicity, leveraging an excess of piperazine to favor mono-substitution.

Materials:

  • Halo-nitrobenzoic acid derivative (e.g., 4-Chloro-3-nitrobenzoic acid) (1.0 mmol, 1.0 equiv)

  • Piperazine (3.0 mmol, 3.0 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add the halo-nitrobenzoic acid derivative, piperazine, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.

  • Seal the tube with a rubber septum.

  • Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-arylated product.

Protocol B: Controlled Mono-N-Arylation via Boc-Piperazine

This two-step protocol offers superior control and often results in a cleaner product, making it ideal for complex syntheses.

Step 1: Buchwald-Hartwig Amination of N-Boc-Piperazine

  • N-Boc-piperazine (1.2 mmol, 1.2 equiv)

  • Halo-nitrobenzoic acid derivative (1.0 mmol, 1.0 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Follow the procedure outlined in Protocol A (Steps 1-8), substituting N-Boc-piperazine for piperazine.

  • After work-up (Step 9), dry the organic layer and concentrate under reduced pressure. The resulting crude N-(nitroaryl)-N'-Boc-piperazine is often pure enough for the next step, but can be purified by chromatography if necessary.

Step 2: Boc Deprotection

  • Dissolve the crude product from Step 1 in 1,4-dioxane (5 mL).

  • Add a 4M solution of HCl in 1,4-dioxane (5.0 mmol, 5.0 equiv) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether to afford the hydrochloride salt of the desired N-(nitroaryl)piperazine.

  • For the free base, dissolve the crude salt in water, basify with a saturated NaHCO₃ solution to pH ~8-9, and extract with ethyl acetate or dichloromethane. Dry the combined organic layers and concentrate to yield the final product.

Data Presentation and Expected Outcomes

The choice of reactants and conditions will influence the final yield. Below are representative outcomes for the arylation of piperazine derivatives with various halo-nitrobenzoic acids.

Aryl Halide SubstrateMethodBaseTemp (°C)Time (h)Typical Yield (%)
4-Bromo-3-nitrobenzoic acidProtocol BNaOtBu100685-95%
2-Chloro-5-nitrobenzoic acidProtocol BNaOtBu1101275-85%
4-Chloro-3-nitrobenzoic acidProtocol ANaOtBu100860-75%
2-Iodo-4-nitrobenzoic acidProtocol BCs₂CO₃1001080-90%

Product Characterization: The identity and purity of the final N-(nitroaryl)piperazine product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[15]

General Experimental Workflow

The overall process from planning to final product analysis follows a structured path.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagent Weighing & Inerting Glassware setup Reaction Assembly (Under Inert Gas) reagents->setup heating Heating & Stirring (e.g., 100 °C) setup->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring quench Cooling & Quenching monitoring->quench Upon Completion extraction Liquid-Liquid Extraction quench->extraction purify Column Chromatography extraction->purify characterize Characterization (NMR, MS, HPLC) purify->characterize storage Final Product Storage characterize->storage

Figure 2: A generalized workflow for the N-arylation protocol, from initial reagent preparation to final product analysis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure all reagents and solvents are anhydrous. Use fresh catalyst/ligands. Ensure proper inert atmosphere technique.2. Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu).3. Increase reaction temperature in 10 °C increments.
Significant Bis-arylation Product (Protocol A) 1. Insufficient excess of piperazine.2. Reaction run for too long.1. Increase the equivalents of piperazine to 4-5 eq.2. Monitor the reaction closely and stop it once the starting aryl halide is consumed.3. Switch to Protocol B for better control.
Formation of Dehalogenated Byproduct 1. Side reaction promoted by base and catalyst.2. Presence of water.1. Use a milder base (K₃PO₄ or Cs₂CO₃).2. Ensure strictly anhydrous conditions.
Difficult Purification 1. Unreacted piperazine (Protocol A) is highly polar.2. Product is also basic and may streak on silica gel.1. Perform an acidic wash during work-up to remove excess piperazine.2. Pre-treat silica gel with triethylamine (1-2% in eluent) to prevent streaking of the basic product.

References

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272–5275. Available at: [Link]

  • Mishra, S., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]

  • Popr, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2587–2597. Available at: [Link]

  • Saczewski, J., et al. (2020). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives. Biomolecules, 10(7), 1011. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • Maccarinelli, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. International Journal of Molecular Sciences, 25(5), 2893. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Al-dujaili, J. K., et al. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. ACS Omega, 8(29), 26365–26374. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Consiglio, G., et al. (1983). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, (8), 1153-1157. Available at: [Link]

  • University of Babylon. (2023). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Prusis, P., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(11), 3183. Available at: [Link]

  • ResearchGate. (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction. Available at: [Link]

  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Available at: [Link]

Sources

Application Notes and Protocols for Antimicrobial Assays of 3-Nitro-2-piperazin-1-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action.[1] The compound 3-Nitro-2-piperazin-1-ylbenzoic acid emerges as a promising candidate, strategically designed by combining two pharmacologically significant scaffolds: a piperazine ring and a nitrobenzoic acid moiety. The piperazine nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[2][3][4] Concurrently, nitroaromatic compounds, including nitrobenzoic acids, have demonstrated potent antimicrobial effects, often attributed to their unique mechanism of action within microbial cells.[5][6]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial potential of this compound. We present detailed, field-proven protocols for determining its inhibitory and bactericidal activity against a panel of clinically relevant microorganisms. Beyond a mere recitation of steps, this document elucidates the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to the assessment of this novel compound.

Scientific Rationale and Mechanistic Insights: A Structure-Activity Relationship Perspective

The chemical architecture of this compound is a deliberate amalgamation of moieties known to confer antimicrobial activity. Understanding the contribution of each component provides a rational basis for its investigation.

  • The Piperazine Scaffold: Piperazine and its derivatives are versatile heterocyclic compounds that are integral to numerous approved drugs.[2][7] Their presence can enhance the pharmacokinetic properties of a molecule and provide a flexible scaffold for further chemical modification to optimize activity and reduce toxicity.[1]

  • The Nitrobenzoic Acid Moiety: The inclusion of a nitro group (—NO₂), an electron-withdrawing group, on the benzoic acid ring is a key design element. Such groups have been shown to enhance the antibacterial activity of various compounds.[1] The antimicrobial action of nitroaromatic compounds is generally attributed to the reductive bioactivation of the nitro group by microbial nitroreductase enzymes.[6] This process, which is more efficient under the microaerophilic or anaerobic conditions often found at infection sites, leads to the formation of cytotoxic nitroso and hydroxylamino radicals.[6] These reactive species can indiscriminately damage microbial DNA, proteins, and other cellular macromolecules, leading to cell death.

The strategic placement of the piperazine at the 2-position and the nitro group at the 3-position of the benzoic acid core is anticipated to modulate the compound's electronic properties and its interaction with microbial targets.

Proposed Mechanism of Action

The putative mechanism of antimicrobial action for this compound is centered on the intracellular reduction of its nitro group.

Mechanism_of_Action Compound This compound CellWall Microbial Cell Wall / Membrane Compound->CellWall 1. Uptake Cellular Uptake CellWall->Uptake Nitroreductase Nitroreductase Enzymes Uptake->Nitroreductase 2. Activation Reductive Activation Nitroreductase->Activation Radicals Cytotoxic Radicals (Nitroso, Hydroxylamino) Activation->Radicals 3. Damage Macromolecular Damage (DNA, Proteins, etc.) Radicals->Damage 4. Death Cell Death Damage->Death 5. Antimicrobial_Assay_Workflow cluster_prep Preparation Phase cluster_mic MIC Assay (Broth Microdilution) cluster_diffusion Agar Well Diffusion Assay Prep_Compound Prepare Compound Stock (in DMSO) Serial_Dilute Serial Dilute Compound in 96-Well Plate Prep_Compound->Serial_Dilute Add_Compound Add Compound to Wells Prep_Compound->Add_Compound Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Wells with Bacteria Prep_Inoculum->Inoculate_Plate Prep_Lawn Prepare Bacterial Lawn on Agar Plate Prep_Inoculum->Prep_Lawn Serial_Dilute->Inoculate_Plate Incubate_MIC Incubate (37°C, 16-20h) Inoculate_Plate->Incubate_MIC Read_MIC Determine MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC Create_Wells Create Wells in Agar Prep_Lawn->Create_Wells Create_Wells->Add_Compound Incubate_Diffusion Incubate (37°C, 18-24h) Add_Compound->Incubate_Diffusion Measure_Zone Measure Zone of Inhibition Incubate_Diffusion->Measure_Zone

Caption: General workflow for antimicrobial susceptibility testing.

Data Presentation and Interpretation

Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. Results should be tabulated clearly.

Table 1: Example Data Summary for Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainMIC (µg/mL) of Test CompoundPositive ControlMIC (µg/mL) of Positive Control
Staphylococcus aureus ATCC 29213Gram-positive[Insert Value]Ciprofloxacin[Insert Value]
Escherichia coli ATCC 25922Gram-negative[Insert Value]Ciprofloxacin[Insert Value]
Pseudomonas aeruginosa ATCC 27853Gram-negative[Insert Value]Gentamicin[Insert Value]
Candida albicans ATCC 90028Fungal (Yeast)[Insert Value]Fluconazole[Insert Value]

Interpretation:

  • A lower MIC value indicates greater potency of the antimicrobial agent.

  • The activity spectrum can be determined by comparing MIC values across different types of microorganisms (e.g., Gram-positive vs. Gram-negative bacteria, bacteria vs. fungi).

  • The results should be compared to the positive control to validate the assay and provide a benchmark for the compound's activity.

References

  • Asian Pacific Journal of Health Sciences. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. [Link]

  • MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • Bentham Science. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. [Link]

  • Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. [Link]

  • Turkish Journal of Chemistry. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. [Link]

  • PubMed. (n.d.). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • PubMed. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

  • Asian Pacific Journal of Health Sciences. (2018). Synthesis and Antimicrobial evaluation of Azole Based (p-nitro Benzoic Acid) derivatives. [Link]

  • National Institutes of Health. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • NIScPR Online Periodicals Repository. (2016). Synthesis of some piperazinobenzoxazole derivatives and their antimicrobial properties. [Link]

  • ResearchGate. (2017). Synthesis and antimicrobial activity of new piperazine-based heterocyclic compounds. [Link]

  • PubMed. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives. [Link]

  • ResearchGate. (2021). Synthesis of Pyrimidinyl Benzazolyl Urea Derivatives as Antimicrobial and Antioxidant Agents. [Link]

  • MDPI. (n.d.). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules. [Link]

Sources

Application Notes and Protocols for the Synthesis of Piperazine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of therapeutic agents.[1] This six-membered heterocycle, with its two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity and conformational flexibility. The nitrogen atoms serve as key points for molecular diversity and can act as hydrogen bond acceptors or donors, significantly influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2] Consequently, piperazine-containing compounds have found applications in a wide range of therapeutic areas, including oncology, virology, and neurology.[2][3]

This technical guide provides an in-depth exploration of two of the most robust and widely utilized experimental setups for the synthesis of piperazine-based therapeutic agents: the Palladium-Catalyzed Buchwald-Hartwig N-Arylation and N-Alkylation via Reductive Amination. As a senior application scientist, this document is structured to not only provide step-by-step protocols but also to instill a deeper understanding of the underlying chemical principles, thereby empowering researchers, scientists, and drug development professionals to confidently and efficiently synthesize novel piperazine derivatives.

Core Synthetic Strategies: A Mechanistic Perspective

The functionalization of the piperazine core is central to the development of new therapeutic agents. The two primary strategies discussed herein, N-arylation and N-alkylation, allow for the precise installation of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Palladium-Catalyzed Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a transformation that is fundamental to the synthesis of a vast number of pharmaceuticals.[4][5] This palladium-catalyzed cross-coupling reaction provides an efficient means of attaching an aryl group to one of the nitrogen atoms of the piperazine ring.[6][7]

The Catalytic Cycle: The "Why" Behind the Protocol

The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined catalytic cycle that efficiently couples an aryl halide with an amine.[2][8] Understanding this cycle is paramount for troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)(X)L2 oxidative_addition->pd2_complex Ar-X amine_coordination Amine Coordination & Deprotonation pd2_amido Ar-Pd(II)(NR2)L2 amine_coordination->pd2_amido H-NR2, Base pd2_amido->pd0 Reductive Elimination reductive_elimination Reductive Elimination product Ar-NR2 (Product) reductive_elimination->product catalyst_regeneration Catalyst Regeneration aryl_halide Ar-X amine H-NR2 base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the aryl halide to the active Pd(0) catalyst, forming a Pd(II) complex.[9] This is often the rate-determining step. Subsequently, the piperazine coordinates to the palladium center, and a base facilitates the deprotonation of the nitrogen atom to form a palladium-amido complex. The final and crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2] The choice of ligand is critical, as bulky, electron-rich phosphine ligands are known to promote both the oxidative addition and the reductive elimination steps, leading to higher reaction efficiency.[2]

N-Alkylation via Reductive Amination

Reductive amination is a highly reliable and versatile method for the N-alkylation of piperazine.[1][10] This one-pot reaction proceeds through the formation of an iminium ion intermediate from the reaction of piperazine with an aldehyde or ketone, which is then reduced in situ to the corresponding N-alkylated piperazine.[1][10]

The Reaction Pathway: A Two-Step, One-Pot Process

The choice of reducing agent is critical for the success of reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent that is well-suited for this transformation.[10][11] It is less reactive than other borohydrides, such as sodium borohydride, and will preferentially reduce the iminium ion in the presence of the starting aldehyde or ketone.[11][12]

Reductive_Amination_Workflow start Start: Piperazine & Carbonyl Compound imine_formation Imine/Iminium Ion Formation (Acid Catalyzed) start->imine_formation reduction Reduction of Iminium Ion with NaBH(OAc)3 imine_formation->reduction product N-Alkylated Piperazine Product reduction->product workup Aqueous Workup & Purification product->workup final_product Isolated Product workup->final_product

Caption: The workflow for reductive amination of piperazine.

The reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[11] The addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion intermediate.[13]

Detailed Experimental Protocols

The following protocols are presented as a comprehensive guide for the synthesis of representative N-aryl and N-alkyl piperazine derivatives. These protocols have been designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Palladium-Catalyzed N-Arylation of Piperazine with 4-Bromoanisole

This protocol describes a general procedure for the Buchwald-Hartwig amination of piperazine with an aryl bromide.[6]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
4-Bromoanisole187.041.87 g10.01.0
Piperazine86.141.29 g15.01.5
Pd₂(dba)₃915.7291.6 mg0.10.01
XantPhos578.68173.6 mg0.30.03
Sodium tert-butoxide96.101.35 g14.01.4
Anhydrous Toluene-50 mL--

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromoanisole (1.87 g, 10.0 mmol), piperazine (1.29 g, 15.0 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (91.6 mg, 0.1 mmol) and XantPhos (173.6 mg, 0.3 mmol) in 10 mL of anhydrous toluene.

  • Reaction Initiation: Add the anhydrous toluene (40 mL) to the Schlenk tube containing the reactants, followed by the catalyst solution via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) to afford 1-(4-methoxyphenyl)piperazine.

Protocol 2: N-Alkylation of Piperazine with Cyclohexanecarboxaldehyde via Reductive Amination

This protocol provides a detailed procedure for the reductive amination of piperazine with an aldehyde using sodium triacetoxyborohydride.[1][14]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
Piperazine86.141.72 g20.02.0
Cyclohexanecarboxaldehyde112.171.12 g10.01.0
Sodium Triacetoxyborohydride211.943.18 g15.01.5
Acetic Acid60.050.06 mL1.00.1
Dichloromethane (DCM)-50 mL--

Procedure:

  • Reaction Setup: To a round-bottom flask, add piperazine (1.72 g, 20.0 mmol) and dichloromethane (30 mL).

  • Addition of Aldehyde: Add cyclohexanecarboxaldehyde (1.12 g, 10.0 mmol) to the stirred solution, followed by acetic acid (0.06 mL, 1.0 mmol).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: In a separate flask, suspend sodium triacetoxyborohydride (3.18 g, 15.0 mmol) in dichloromethane (20 mL). Slowly add this suspension to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL). Stir for 15 minutes, then separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to yield 1-(cyclohexylmethyl)piperazine.

Purification of Piperazine Derivatives

The basic nature of the piperazine moiety can present challenges during purification, particularly with silica gel chromatography, where tailing of the product peak is a common issue. This is due to the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface. To mitigate this, it is standard practice to add a small amount of a basic modifier, such as triethylamine (typically 0.5-2% v/v), to the eluent. This deactivates the acidic sites on the silica gel, leading to improved peak shape and better separation.

For products that are oils or difficult to crystallize, conversion to a salt can be an effective purification strategy. Treatment of the crude product with an acid, such as hydrochloric acid or fumaric acid, can induce the formation of a crystalline salt, which can then be purified by recrystallization. The purified salt can be neutralized with a base to regenerate the free amine.

Characterization of Piperazine-Based Therapeutic Agents

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure.

Table 3: Representative ¹H and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppmReference
1-(4-methoxyphenyl)piperazineCDCl₃~6.8-7.0 (m, 4H, Ar-H), ~3.8 (s, 3H, OCH₃), ~3.1 (t, 4H, N-CH₂), ~3.0 (t, 4H, N-CH₂)~154 (Ar-C-O), ~145 (Ar-C-N), ~118 (Ar-CH), ~114 (Ar-CH), ~55 (OCH₃), ~51 (N-CH₂), ~46 (N-CH₂)[5][15]
1-(cyclohexylmethyl)piperazineCDCl₃~2.8-2.9 (br s, 4H, N-CH₂), ~2.4-2.5 (br s, 4H, N-CH₂), ~2.1 (d, 2H, N-CH₂-cyclohexyl), ~1.6-1.8 (m, 5H, cyclohexyl-H), ~1.1-1.3 (m, 5H, cyclohexyl-H), ~0.8-1.0 (m, 1H, cyclohexyl-H)~67 (N-CH₂-cyclohexyl), ~55 (N-CH₂), ~46 (N-CH₂), ~37 (cyclohexyl-CH), ~32 (cyclohexyl-CH₂), ~27 (cyclohexyl-CH₂), ~26 (cyclohexyl-CH₂)[16]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Table 4: Characteristic Mass-to-Charge (m/z) Ratios and Fragmentation

CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z) and InterpretationReference
1-(4-methoxyphenyl)piperazineESI+193.1 [M+H]⁺135 (loss of piperazine ring fragment), 108 (methoxyphenyl fragment)[17]
1-(cyclohexylmethyl)piperazineESI+183.2 [M+H]⁺97 (cyclohexylmethyl fragment), 87 (piperazine ring fragment)[18][19]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is useful for identifying key functional groups.

Table 5: Key FT-IR Vibrational Frequencies

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Reference
Piperazine (starting material)N-H stretch3200-3400[20][21]
1-(4-methoxyphenyl)piperazineC-N stretch (aryl-amine)1230-1250[22]
1-(cyclohexylmethyl)piperazineC-H stretch (aliphatic)2850-2950[16]

Safety Precautions

The synthesis of piperazine-based therapeutic agents involves the use of potentially hazardous chemicals, and strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[23]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Piperazine: Piperazine and its derivatives can be corrosive and may cause skin and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.

    • Organometallic Catalysts: Palladium catalysts and their ligands can be toxic and air-sensitive. Handle them in an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[24][25][26]

    • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.

    • Solvents: Use anhydrous solvents when required, and be aware of the flammability of organic solvents.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

By adhering to these guidelines and protocols, researchers can safely and effectively synthesize a diverse range of piperazine-based compounds for the discovery and development of new therapeutic agents.

References

  • Brito, M. A., & Silva, A. M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6146. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Singleton, J. T. (2003). The Development of Palladium Catalysts for Milder, More General, and More Convenient Cross-Coupling Reactions.
  • J&K Scientific. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering, 20(2), 268-281.
  • Chemistry LibreTexts. (2020). Reductive Amination. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and [Piperazine][SO3H]2[Cl]2[H2SO4]2. [Link]

  • Çelik, S., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 12345. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. [Link]

  • Liu, Z., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872.
  • Semantic Scholar. (n.d.). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]

  • Rossi, S., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Pharmaceutics, 13(8), 1184. [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10844-10854.
  • Gopishetty, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419.
  • Gasser, G., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2510-2519.
  • Myers, A. G. (n.d.). Chem 115 Handouts: C-N Bond-Forming Reactions: Reductive Amination. [Link]

  • Google Patents. (n.d.). WO1997010222A1 - Method for preparing piperazines.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(2), 235-242.
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275.
  • Sukalovic, V., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry, 80, 117178.
  • Oncu, M. S., et al. (2021). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 66(1), 45-54.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2), 208-239.
  • ResearchGate. (n.d.). Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. [Link]

  • Catalysts Europe. (n.d.). Catalyst handling best practice guide. [Link]

  • Concawe. (1995). Catalyst Handling Procedures to Minimize Exposure. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Chen, J. (2025). Safety and handling guidelines for temperature-sensitive metal catalyst utilization. [Link]

  • James, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

Sources

Application Notes & Protocols: Investigating the Anti-Cancer Potential of 3-Nitro-2-piperazin-1-ylbenzoic acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide for investigating the potential anti-cancer properties of the novel small molecule, 3-Nitro-2-piperazin-1-ylbenzoic acid. While direct studies on this specific compound are emerging, its structural motifs—a piperazine ring and a nitro group—suggest a potential role as a modulator of critical cancer signaling pathways. The piperazine scaffold is present in numerous approved and investigational cancer drugs, often targeting kinases, while nitro-aromatic compounds have been explored for their antineoplastic activities.[1][2][3][4][5][6] This guide is structured to provide researchers with the foundational knowledge and detailed protocols necessary to systematically evaluate the efficacy and mechanism of action of this compound in various cancer cell lines. We will proceed under the hypothesis that this compound may exert its effects through inhibition of the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated cascade in human cancers.[7][8][9][10]

Introduction: Rationale and Hypothesized Mechanism of Action

The compound this compound is a synthetic organic molecule featuring key functional groups that are of significant interest in medicinal chemistry. The piperazine ring is a common pharmacophore in a multitude of clinically approved drugs, including several kinase inhibitors used in oncology.[11][12][13] Its presence suggests potential interactions with ATP-binding pockets of kinases. The nitro group, an electron-withdrawing moiety, can influence the molecule's electronic properties and may be involved in redox-mediated cellular toxicity, a mechanism exploited by some anti-cancer agents.[3][14]

Given these structural features, we hypothesize that this compound may function as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[8][9][10] Inhibitors targeting key nodes of this pathway, such as PI3K, Akt, and mTOR, have shown significant therapeutic promise.[7][15] We propose that this compound could potentially interfere with the activity of one or more kinases in this cascade, leading to downstream effects such as cell cycle arrest and apoptosis.

Hypothesized_PI3K_Akt_mTOR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis | Proliferation Cell Growth & Survival mTORC1->Proliferation Compound This compound Compound->PI3K Inhibition? Compound->Akt Inhibition? Compound->mTORC1 Inhibition? PDK1->Akt mTORC2 mTORC2 mTORC2->Akt

Caption: Hypothesized mechanism of this compound targeting the PI3K/Akt/mTOR pathway.

Experimental Workflow: A Step-by-Step Guide

A systematic evaluation of a novel compound requires a tiered approach, starting with broad screening for cytotoxic activity and progressing to more detailed mechanistic studies. The following workflow is designed to comprehensively characterize the effects of this compound on cancer cell lines.

Experimental_Workflow start Start: Compound Preparation & QC cell_culture Step 1: Cell Line Selection & Culture start->cell_culture viability Step 2: Cell Viability Screening (MTT Assay) cell_culture->viability ic50 Determine IC50 Value viability->ic50 apoptosis Step 3: Apoptosis Analysis (Annexin V/PI Staining) ic50->apoptosis mechanism Step 4: Mechanistic Study (Western Blot for PI3K/Akt/mTOR Pathway) ic50->mechanism data_analysis Data Analysis & Interpretation apoptosis->data_analysis mechanism->data_analysis

Caption: A systematic workflow for evaluating the anti-cancer effects of a novel compound.

Detailed Protocols

Compound Preparation and Handling
  • Solubilization: Due to its chemical structure, this compound is likely to be soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[16]

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[17]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[18]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[17][18]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[17]

Protocol: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify these cells.[20][21] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[19][20]

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2x10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the predetermined IC50 concentration and a 2x IC50 concentration for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[19]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[22]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[22]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[19] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are positive for both.

Protocol: Western Blotting for Pathway Analysis

Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of changes in protein expression and phosphorylation status, which are indicative of pathway activation or inhibition.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Lysis: Treat cells with this compound as in the apoptosis assay. Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[23]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.[23]

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[23]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[23]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading.[23]

Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for easy comparison and interpretation.

Table 1: Hypothetical Cell Viability Data for this compound

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)
MCF-70 (Vehicle Control)100 ± 4.5
192.1 ± 5.1
1075.4 ± 3.8
2551.2 ± 4.2
5028.7 ± 3.1
10015.3 ± 2.5
A549 0 (Vehicle Control) 100 ± 5.2
195.8 ± 4.9
1080.1 ± 5.5
2558.3 ± 4.7
5035.6 ± 3.9
10019.8 ± 2.8

From this data, an IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated for each cell line using non-linear regression analysis.

Interpretation of Western Blot Results: A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt and phosphorylated mTOR (p-mTOR) to total mTOR in compound-treated cells compared to the vehicle control would support the hypothesis that this compound inhibits the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This document outlines a comprehensive strategy for the initial investigation of this compound as a potential anti-cancer agent. The provided protocols for assessing cell viability, apoptosis, and key signaling pathways offer a robust framework for generating reliable and interpretable data. Positive results from these initial studies, particularly the confirmation of PI3K/Akt/mTOR pathway inhibition, would warrant further investigation, including in vivo efficacy studies in animal models and broader kinase profiling to determine target specificity.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC . Available at: [Link]

  • Wu, P., & Hu, Y. Z. (2010). PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress . Current Medicinal Chemistry, 17(35), 4326-4341. Available at: [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors . Journal of Clinical Oncology, 36(11), 1073–1080. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH . Available at: [Link]

  • Xu, Z., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? . Frontiers in Oncology, 12, 814034. Available at: [Link]

  • Rodon, J., et al. (2013). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors . Molecular Cancer Therapeutics, 12(7), 1145–1155. Available at: [Link]

  • Hennessy, B. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery . Nature Reviews Drug Discovery, 4(12), 988-1004. Available at: [Link]

  • The Annexin V Apoptosis Assay . Available at: [Link]

  • Western Blot Protocol | OriGene Technologies Inc. Available at: [Link]

  • Western blotting - Chen Lab - University of Hawaii Cancer Center . Available at: [Link]

  • Lopez, S., et al. (2020). Anticancer potential of new 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazines targeting voltage-gated K+ channel: Copper-catalyzed one-pot synthesis from 4-chloro-1-phthalazinyl-arylhydrazones . Bioorganic Chemistry, 101, 104031. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate . Available at: [Link]

  • D'Andrea, E., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry . Molecules, 28(14), 5519. Available at: [Link]

  • Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds . Pharmaceuticals, 15(6), 717. Available at: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines . Available at: [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed . Available at: [Link]

  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - MDPI . Available at: [Link]

  • A Mini Review on Piperizine Derivatives and their Biological Activity - Jetir.Org . Available at: [Link]

  • D'Andrea, E., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry . Molecules, 28(14), 5519. Available at: [Link]

  • Synthesis and Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives - ResearchGate . Available at: [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC - PubMed Central . Available at: [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate . Available at: [Link]

Sources

methods for preparing derivatives of 3-Nitro-2-piperazin-1-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Derivatization of 3-Nitro-2-piperazin-1-ylbenzoic Acid

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic methodologies for preparing derivatives of this compound. This scaffold is of significant interest in medicinal chemistry, offering multiple points for diversification to explore structure-activity relationships (SAR). This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Strategic Value of the Scaffold

The 3-nitro-2-(piperazin-1-yl)benzoic acid core represents a privileged structure in drug discovery. The piperazine moiety is a common feature in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties and act as a versatile scaffold for engaging biological targets.[1] The presence of three distinct functional groups—a carboxylic acid, a secondary amine within the piperazine ring, and an aromatic nitro group—provides orthogonal handles for chemical modification. This allows for the systematic generation of diverse chemical libraries to probe biological systems.

This guide will detail the synthesis of the core structure followed by robust protocols for its selective derivatization at each of these key functional groups.

Synthesis of the Core Intermediate: 3-Nitro-2-(piperazin-1-yl)benzoic Acid

The synthesis of the title compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed Buchwald-Hartwig amination. The SNAr approach is often preferred for its operational simplicity when a suitable activated aryl halide is available.

Protocol 2.1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of 2-chloro-3-nitrobenzoic acid with piperazine. The electron-withdrawing nitro group sufficiently activates the aromatic ring for nucleophilic attack by piperazine.

Rationale: The choice of a polar aprotic solvent like DMSO facilitates the reaction by solvating the cation of the base while leaving the piperazine nucleophile relatively free. An excess of piperazine is used both as a reactant and as a base to quench the HCl generated, though an external inorganic base like K₂CO₃ is recommended to drive the reaction to completion and avoid the formation of piperazine salts.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-chloro-3-nitrobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO, approx. 10 mL per 1 g of acid), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Addition of Nucleophile: Add piperazine (1.2 eq) to the stirred suspension. Using a mono-protected piperazine (e.g., N-Boc-piperazine) is highly recommended to prevent N,N'-diarylation or polymerization, although this requires a subsequent deprotection step.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water (approx. 50 mL).

  • Acidification & Isolation: Acidify the aqueous solution to pH ~4-5 with 1M HCl. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-nitro-2-(piperazin-1-yl)benzoic acid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Derivatization Strategies

The core molecule offers three primary vectors for chemical diversification. The following sections provide detailed protocols for modifying each functional group.

Diagram 1: Derivatization Pathways

G cluster_0 Carboxylic Acid Derivatization cluster_1 Piperazine N-H Derivatization cluster_2 Nitro Group Reduction Core This compound Amide Amide Derivatives Core->Amide Amide Coupling (EDC, HOBt) Ester Ester Derivatives Core->Ester Esterification (Alcohol, Acid Cat.) Alkylation N-Alkyl Derivatives Core->Alkylation Reductive Amination or Alkyl Halide Substitution Arylation N-Aryl Derivatives Core->Arylation Buchwald-Hartwig Amination Amine 3-Amino Derivative Core->Amine Reduction (H₂, Pd/C or Fe/HCl)

Caption: Synthetic routes for derivatizing the core scaffold.

Modification of the Carboxylic Acid Group

The carboxylic acid is readily converted into amides and esters, which are fundamental transformations in medicinal chemistry for modulating solubility, polarity, and hydrogen bonding capacity.

Amide coupling is one of the most frequently performed reactions in drug discovery.[2] The use of coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a robust method that minimizes racemization and improves efficiency, especially with less nucleophilic amines.[3]

Rationale: The reaction proceeds via the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the incoming amine. A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is added to neutralize any acids present and to deprotonate the ammonium salt of the amine nucleophile.

Experimental Protocol:

  • Reaction Setup: Dissolve 3-nitro-2-(piperazin-1-yl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 20 mL per 1 g). Note: If the piperazine N-H is unprotected, competitive acylation can occur. It is advisable to first protect the piperazine with a Boc group, which can be removed later.

  • Reagent Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the acid.

  • Amine and Base: Add the desired primary or secondary amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Amide Coupling Reactions

Amine (R-NH₂)Coupling ReagentsSolventTime (h)Yield (%)
BenzylamineEDC, HOBt, DIPEADCM1685
MorpholineHATU, DIPEADMF1291
2,4-DifluoroanilineEDC, DMAP, HOBt[3]ACN1872
(S)-(-)-α-MethylbenzylaminePyBOP, DIPEADCM1688

Fischer esterification provides a direct and atom-economical route to esters by reacting the carboxylic acid with an alcohol under acidic catalysis.[4][5]

Rationale: The reaction is an equilibrium process. Using the alcohol as the solvent and a strong acid catalyst (like H₂SO₄) pushes the equilibrium towards the product. It is critical that the starting carboxylic acid is completely dry to avoid reducing the yield.[4]

Experimental Protocol:

  • Reaction Setup: Suspend 3-nitro-2-(piperazin-1-yl)benzoic acid (1.0 eq) in the desired anhydrous alcohol (e.g., methanol, ethanol; use a large excess, ~20 mL per 1 g).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with saturated aqueous sodium bicarbonate until effervescence ceases. Wash further with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography if necessary.

Diagram 2: Amide Coupling Workflow

G start Start: Carboxylic Acid + Anhydrous Solvent pre_activation Add EDC + HOBt Stir 15 min @ RT (Pre-activation) start->pre_activation add_amine Add Amine (1.1 eq) + DIPEA (2.5 eq) pre_activation->add_amine react Stir 12-18h @ RT Monitor by LC-MS add_amine->react workup Aqueous Work-up (Acid, Base, Brine Washes) react->workup purify Column Chromatography workup->purify end Final Product: Purified Amide purify->end

Caption: Workflow for EDC/HOBT mediated amide bond formation.

Modification of the Piperazine N-H Group

The secondary amine of the piperazine ring is a key site for introducing substituents that can modulate pharmacokinetics or act as pharmacophoric elements. This requires that the carboxylic acid group be protected, typically as an ester, to prevent intramolecular reactions.

Reductive amination is a versatile method for N-alkylation that is often milder than direct alkylation with alkyl halides and less prone to over-alkylation.[1]

Rationale: The reaction involves the initial formation of an iminium ion intermediate from the piperazine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is selective for iminium ions over carbonyls and is tolerant of mildly acidic conditions.

Experimental Protocol:

  • Protection: First, protect the carboxylic acid of the starting material, for example, as a methyl ester using the Fischer esterification protocol (3.1.2).

  • Reaction Setup: Dissolve the methyl 3-nitro-2-(piperazin-1-yl)benzoate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE).

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the stirred solution. A small amount of acetic acid (0.1 eq) can be added to catalyze iminium ion formation.

  • Reaction Conditions: Stir at room temperature for 6-24 hours. Monitor by LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the N-alkylated product by flash column chromatography.

  • Deprotection (Optional): The methyl ester can be hydrolyzed back to the carboxylic acid using LiOH in a THF/water mixture if desired.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, enabling the synthesis of N-aryl piperazines from aryl halides.[6][7]

Rationale: The success of this reaction is highly dependent on the choice of palladium catalyst, ligand, and base.[6] Sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, especially with less reactive aryl chlorides.

Experimental Protocol:

  • Protection: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) as described previously.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the piperazine ester substrate (1.2 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Catalyst System: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4-5 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Heating: Add anhydrous toluene or dioxane via syringe. Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by LC-MS).

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Modification of the Nitro Group

The reduction of the aromatic nitro group to an aniline is a critical transformation. This introduces a new nucleophilic site that can be further derivatized (e.g., via acylation, sulfonylation, or diazotization) and significantly alters the electronic properties of the aromatic ring.

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[8][9]

Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is typically carried out under a positive pressure of hydrogen gas. Methanol or ethanol are common solvents. This method is generally chemoselective for the nitro group, leaving other functional groups like esters and amides intact.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve the 3-nitro-2-(piperazin-1-yl)benzoic acid derivative (1.0 eq) in methanol or ethanol.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate) under a stream of nitrogen.

  • Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas (H₂) three times. Pressurize the vessel with H₂ (typically 1-4 bar or a balloon) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by the cessation of hydrogen uptake or by LC-MS analysis. The reaction is typically complete within 2-6 hours.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the 3-amino derivative, which is often pure enough for subsequent steps.

Table 2: Comparison of Nitro Reduction Methods

MethodReagentsConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/CRT, 1-4 bar H₂Clean, high yield, mild conditionsRequires specialized equipment; catalyst can be pyrophoric
Metal/Acid Reduction[8]Fe or SnCl₂ / HClRefluxInexpensive, robustHarsh acidic conditions, stoichiometric metal waste
Transfer Hydrogenation[10]Hydrazine, NaOAc80 °CAvoids H₂ gas, good chemoselectivity[10]Requires elevated temperatures, hydrazine is toxic

Conclusion

The 3-nitro-2-(piperazin-1-yl)benzoic acid scaffold provides a robust and versatile platform for the development of new chemical entities. The protocols outlined in this guide offer reliable and scalable methods for the synthesis of the core structure and its subsequent derivatization at three key positions. By understanding the rationale behind each synthetic step, researchers can effectively troubleshoot and adapt these procedures to generate diverse libraries for biological screening and lead optimization campaigns.

References

  • BenchChem. (2025).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Valdizon, J. M., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
  • A. D. G. Axelsson, et al. (2015).
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with 2,4-Difluoroaniline. BenchChem.com.
  • ResearchGate. (2023). Methods for amide bond synthesis.
  • Ferro, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. masterorganicchemistry.com.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.org.
  • G. R. Gollapalli, et al. (n.d.).
  • Truman ChemLab. (2017).
  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research.
  • R. C. Mishra, et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Google Patents. (n.d.). Esterification of nitrobenzoic acids.
  • Google Patents. (n.d.). Process for preparing nitro benzoic acid alkyl esters.

Sources

Quantitative Analysis of Benzoic Acid Derivatives: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Benzoic Acid Derivatives and Their Precise Quantification

Benzoic acid and its derivatives are a cornerstone in the chemical, pharmaceutical, and food industries. Their structural versatility allows for a wide range of applications, from their role as crucial preservatives in food and cosmetics to their function as key building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1][2] For instance, derivatives like parabens (esters of p-hydroxybenzoic acid) are widely used for their antimicrobial properties, while others, such as salicylic acid, form the basis of important drugs.[3][4] In drug discovery, the benzoic acid scaffold is instrumental in developing new therapeutics, including treatments for sleep disorders and cancer.[1][2][5]

Given their widespread use and physiological effects, the accurate quantification of benzoic acid derivatives is of paramount importance. For researchers, precise measurement is fundamental to understanding reaction kinetics, purity, and yield. In the context of drug development, rigorous quantification is a non-negotiable aspect of quality control, ensuring the safety, efficacy, and stability of the final product.[6] Furthermore, regulatory bodies worldwide impose strict limits on the concentration of these compounds in consumer products, necessitating robust and reliable analytical methods for compliance.[7][8]

This comprehensive guide provides detailed application notes and protocols for the quantification of benzoic acid derivatives using a range of modern analytical techniques. As a senior application scientist, my aim is not merely to present protocols but to elucidate the underlying principles and rationale behind the methodological choices, empowering you to adapt and troubleshoot these methods effectively in your own laboratory settings.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique depends on several factors, including the specific derivative, the complexity of the sample matrix, the required sensitivity, and the available instrumentation. Here, we explore the most commonly employed methods for the quantification of benzoic acid derivatives.

Technique Principle Advantages Limitations Typical Applications
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High versatility, sensitivity, and specificity. Applicable to a wide range of derivatives without derivatization.Can be complex to develop methods. Matrix effects can be a challenge.Quantification of preservatives in food, beverages, and cosmetics.[7][9][10] Purity assessment of APIs.[6]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Excellent for volatile and semi-volatile derivatives. High resolution and sensitivity, especially with mass spectrometry (MS) detection.Requires derivatization for non-volatile derivatives like benzoic acid, adding complexity.[11]Analysis of volatile esters (e.g., methyl benzoate).[11] Quantification of benzoic acid in biological samples after derivatization.[6][12]
UV-Vis Spectrophotometry Measurement of the absorption of UV-Visible light by the analyte.Simple, cost-effective, and rapid.Low specificity; susceptible to interference from other absorbing compounds in the matrix.Quick estimation of benzoic acid concentration in simple matrices.[13]
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency, short analysis times, and minimal sample/solvent consumption.Lower sensitivity compared to HPLC and GC for some applications. Reproducibility can be challenging.Analysis of phenolic acids and other charged derivatives.[14][15][16]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Benzoic Acid Derivative Analysis

Reversed-phase HPLC (RP-HPLC) with UV detection is the most widely adopted method for the quantification of benzoic acid and its derivatives due to its robustness, sensitivity, and broad applicability.[9][17]

The "Why": Understanding the Chromatographic Principles

In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation of benzoic acid derivatives is governed by their hydrophobicity. More hydrophobic derivatives will have a stronger affinity for the stationary phase and thus elute later.

Causality Behind Mobile Phase Selection: The mobile phase composition, particularly its pH, is a critical parameter. Benzoic acid and many of its derivatives are weak acids. To ensure good peak shape and reproducible retention times, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the analyte.[16] This suppresses the ionization of the carboxylic acid group, rendering the molecule more nonpolar and promoting its retention on the C18 column. Common mobile phase modifiers to control pH include phosphoric acid, acetic acid, or ammonium acetate buffers.[9][15][18]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix (Food, Cosmetic, Pharma) Extraction Extraction/ Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (Pump, Injector, Column, Detector) Filtration->HPLC Standards Standard Solutions (Calibration Curve) Standards->HPLC Separation Chromatographic Separation HPLC->Separation Chromatogram Chromatogram (Peak Identification) Separation->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Report Final Report Quantification->Report

Protocol: Quantification of Benzoic Acid in a Beverage Sample using HPLC-UV

This protocol provides a validated method for determining the concentration of benzoic acid in a liquid matrix.

1. Instrumentation and Chromatographic Conditions:

Parameter Condition Rationale
HPLC System Agilent 1100 Series or equivalent with UV/Vis or DAD detector.[9]A standard, reliable system for routine analysis.
Column C18, 4.6 x 150 mm, 5 µm.[9]The C18 stationary phase provides good retention for the relatively nonpolar benzoic acid.
Mobile Phase Methanol:Ammonium Acetate Buffer (pH 4.4) (40:60, v/v).[9]The buffer at pH 4.4 ensures benzoic acid (pKa ~4.2) is in its protonated, non-ionized form for better retention and peak shape. Methanol acts as the organic modifier to elute the analyte.
Flow Rate 1.0 mL/min.[9]A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Injection Volume 20 µL.A standard volume to ensure reproducibility.
Detection Wavelength 233-235 nm.[9]This is near the absorbance maximum for benzoic acid, providing good sensitivity.
Column Temperature 20-25 °C.Maintaining a constant temperature ensures reproducible retention times.

2. Preparation of Standard and Sample Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of benzoic acid standard (≥99% purity) and dissolve it in a 100 mL volumetric flask with methanol.[9]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, and 200 µg/mL) by diluting the stock solution with the mobile phase.[9] These will be used to construct the calibration curve.

  • Sample Preparation (Beverage):

    • Degas carbonated beverages by sonication for approximately 5 minutes.

    • For clear liquid samples, filtration through a 0.45 µm syringe filter may be sufficient.[9]

    • For samples with particulate matter, dilute 5 mL of the sample with 25 mL of methanol in a centrifuge tube, vortex, and then centrifuge.[9]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[9]

3. HPLC Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions in order of increasing concentration.

  • Inject the prepared sample solution(s).

  • Identify the benzoic acid peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify the amount of benzoic acid in the sample using the linear regression equation from the calibration curve.

4. Method Validation (ICH Q2(R2) Framework):

A self-validating system is crucial for trustworthy results. The analytical procedure should be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5][6][19][20][21][22]

Parameter Acceptance Criteria Typical Value for Benzoic Acid Analysis
Linearity (r²) ≥ 0.995> 0.999[9]
Accuracy (% Recovery) 80-120%85.61 - 102.04%[9]
Precision (RSD%) ≤ 2%< 3%[9]
Limit of Detection (LOD) S/N ratio of 3:10.24 - 1 µg/mL[9]
Limit of Quantification (LOQ) S/N ratio of 10:10.80 - 4 µg/mL[9]
Specificity No interference at the retention time of the analyte.Demonstrated by analyzing a blank and a spiked blank.
HPLC Troubleshooting for Benzoic Acid Analysis
Problem Potential Cause Solution
Peak Tailing Mobile phase pH is too high, causing partial ionization of benzoic acid.[10]Lower the mobile phase pH to at least 2 units below the pKa of benzoic acid (~pH 2.2).[10][16]
Secondary interactions with residual silanols on the column.[10]Use a column with end-capping or add a small amount of a competing acid like trifluoroacetic acid (TFA) to the mobile phase.[10]
Shifting Retention Times Inconsistent mobile phase composition.[10]Ensure accurate preparation of the mobile phase and proper mixing. Degas the mobile phase before use.
Fluctuations in column temperature.[23]Use a column oven to maintain a constant temperature.
Ghost Peaks Carryover from previous injections.Implement a needle wash step in the injection sequence.
Contamination in the mobile phase or sample.[2]Use HPLC-grade solvents and filter all solutions.

Gas Chromatography (GC): A Powerful Tool for Volatile and Derivatized Analytes

While HPLC is generally preferred for benzoic acid itself, GC is an excellent technique for its more volatile derivatives, such as esters. For non-volatile carboxylic acids like benzoic acid, a derivatization step is necessary to increase their volatility and improve chromatographic performance.[11]

The "Why": The Necessity of Derivatization

Direct injection of benzoic acid into a GC system results in poor peak shape (severe tailing) and low sensitivity. This is due to the high polarity and low volatility of the carboxylic acid group, which can interact strongly with active sites in the GC system. Derivatization converts the polar carboxylic acid into a less polar, more volatile ester or silyl ester.[11][20]

Common Derivatization Reactions for Carboxylic Acids:

  • Esterification (Alkylation): Reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., BF₃, HCl) or with a reagent like diazomethane or N,N-dimethylformamide dialkyl acetals to form an ester (e.g., methyl benzoate).[11]

  • Silylation: Reacting the carboxylic acid with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester.

GC_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Matrix Extraction Extraction of Benzoic Acid Sample->Extraction Derivatization Derivatization (e.g., Esterification) Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Quantification Separation, Identification, & Quantification GCMS->Quantification

Protocol: Quantification of Benzoic Acid in a Plasma Sample by GC-MS after Derivatization

This protocol is adapted for the analysis of benzoic acid in a biological matrix, where high sensitivity and specificity are required.

1. Instrumentation and GC-MS Conditions:

Parameter Condition
GC-MS System Agilent GC-MS system or equivalent.
Column DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium, constant flow mode (e.g., 1.2 mL/min).
Injection Mode Splitless.
Oven Program Initial 70°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
MS Ion Source Electron Ionization (EI), 70 eV.
MS Mode Selected Ion Monitoring (SIM).

2. Sample Preparation and Derivatization:

  • To 100 µL of plasma, add an internal standard (e.g., benzoic acid-d5).

  • Acidify the sample with HCl to pH < 2.

  • Extract the benzoic acid with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the derivatization reagent (e.g., 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine).

  • Heat the mixture at 60-70°C for 30 minutes to form the TMS-ester of benzoic acid.

  • Inject 1 µL of the derivatized sample into the GC-MS.

3. Quantification:

  • Quantification is performed in SIM mode by monitoring characteristic ions for the TMS-derivatized benzoic acid and the internal standard.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

GC Troubleshooting
Problem Potential Cause Solution
No or Low Peak Response Incomplete derivatization.Optimize derivatization conditions (reagent volume, temperature, time). Ensure sample is completely dry before adding the reagent.[14]
Active sites in the injector or column.Use a deactivated inlet liner. Condition the column.[14]
Peak Tailing Adsorption of the analyte.Ensure complete derivatization. Check for active sites in the system.[1]
Ghost Peaks Septum bleed or contamination.[14]Use high-quality septa. Bake out the column and injector.[14]

Conclusion: Ensuring Data Integrity through Methodical Excellence

The accurate quantification of benzoic acid derivatives is a critical task in research, drug development, and quality control. This guide has provided a detailed overview of the primary analytical techniques, with a focus on HPLC and GC. By understanding the causality behind experimental choices, adhering to rigorous validation protocols based on ICH guidelines, and being equipped with practical troubleshooting knowledge, researchers and scientists can ensure the generation of high-quality, reliable, and defensible data. The protocols and insights presented here serve as a foundation for developing and implementing robust analytical methods tailored to the specific challenges of quantifying these ubiquitous and important compounds.

References

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Pharmaffiliates. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Yılmaz, P. K., & Tokat, M. A. (2020). Simultaneous Determination of Six Parabens in Cosmetics by a New High Performance Liquid Chromatography Method with Fluorescence Detection. Methods and Objects of Chemical Analysis, 15(1), 27-32.
  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • Indian Journal of Multidisciplinary Research. (2025). Quantitation of Methyl and Propyl Parabens in Cosmetics Product by HPLC. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Determination of Phenolic Acids in Botanical Pharmaceutical Products by Capillary Electrophoresis with Chemiluminescence Detection. Retrieved from [Link]

  • ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Turkia, H., Sirén, H., Penttilä, M., & Pitkänen, J. P. (2013). Capillary electrophoresis for the monitoring of phenolic compounds in bioprocesses.
  • Scribd. (n.d.). HPLC Method for Benzoic & Sorbic Acid. Retrieved from [Link]

  • Tsukagoshi, K., Kameda, T., Yamamoto, M., & Nakajima, R. (2002). Separation and determination of phenolic compounds by capillary electrophoresis with chemiluminescence detection.
  • ResearchGate. (2025). Determination of phenolic acids by capillary zone electrophoresis and HPLC. Retrieved from [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • AL-Othman, Z. A., Badjah, A. Y., & Ali, A. A. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals, 28(2), 24-34.
  • Waters Corporation. (n.d.). Salicylic Acid and Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,.... Retrieved from [Link]

  • Scribd. (n.d.). Determination of Benzoic Acid in Soft Drink Samples by Uv-Vis Spectrophotometry. Retrieved from [Link]

  • Farmacia Journal. (n.d.). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Retrieved from [Link]

  • ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. Retrieved from [Link]

  • ACS Publications. (n.d.). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Retrieved from [Link]

  • West Pomeranian University of Technology. (n.d.). DETERMINATION OF BENZOIC AND SORBIC ACIDS IN FOODS. Retrieved from [Link]

  • University of Canterbury. (2011). ANALYSIS OF BENZOIC ACID IN SOFT DRINKS. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of salicylic acid in serum by high-performance liquid chromatography. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Quantitative Determination of Impurities in Salicylic Acid. Retrieved from [Link]

  • Agilent. (2011). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. Retrieved from [Link]

  • ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Benzoic acid and its salts - Chemical and Technical Assessment (CTA). Retrieved from [Link]

  • PubMed. (n.d.). Analysis for salicylic acid in serum by high-performance liquid chromatography. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • ResearchGate. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]

Sources

Protocol for Assessing the Anti-inflammatory Potential of Nitro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Nitro Compounds in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, its dysregulation can lead to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key area of therapeutic research is the identification of novel compounds that can modulate inflammatory pathways. Nitro compounds, a diverse class of organic molecules containing one or more nitro functional groups (-NO₂), have emerged as promising candidates due to their unique chemical properties and biological activities.[1]

Many nitro compounds are known to exert their anti-inflammatory effects through the release of nitric oxide (NO), a critical signaling molecule involved in vasodilation and the modulation of immune responses.[1] Beyond NO donation, certain nitro compounds, such as nitro-fatty acids, can directly interact with and modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3] These pathways are central regulators of the expression of pro-inflammatory mediators like cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This comprehensive application note provides a detailed, field-proven protocol for researchers, scientists, and drug development professionals to systematically assess the anti-inflammatory potential of novel nitro compounds. The protocols outlined herein provide a tiered approach, beginning with fundamental in vitro assays to establish cytotoxicity and primary anti-inflammatory activity, followed by mechanistic studies to elucidate the molecular targets, and culminating in a well-established in vivo model of systemic inflammation.

Part 1: Foundational In Vitro Assessment

The initial phase of screening a nitro compound is to determine its cytotoxicity and its primary effect on key inflammatory markers in a relevant cell-based model. Murine macrophage cell lines, such as RAW 264.7, are widely used for this purpose as they are robust and respond to inflammatory stimuli like lipopolysaccharide (LPS) by producing a range of inflammatory mediators.

Assessment of Cytotoxicity using the MTT Assay

Scientific Rationale: Before evaluating the anti-inflammatory properties of a compound, it is crucial to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells. This allows for the determination of a non-toxic concentration range of the nitro compound for subsequent experiments.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the nitro compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[6] Make serial dilutions of the compound in serum-free DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: After 24 hours of incubation, remove the old medium from the wells and replace it with 100 µL of fresh serum-free DMEM containing the various concentrations of the nitro compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.[7]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂ to allow for the formation of formazan crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Parameter Description
Cell Line RAW 264.7 (murine macrophages)
Seeding Density 1 x 10⁵ cells/mL
Compound Vehicle DMSO (final concentration ≤ 0.1%)
MTT Concentration 0.5 mg/mL
Incubation Time 4 hours
Solubilization 10% SDS in 0.01 M HCl
Readout Absorbance at 570 nm

Table 1: Key Parameters for the MTT Cytotoxicity Assay.

Measurement of Nitric Oxide Production using the Griess Assay

Scientific Rationale: Nitric oxide (NO) is a key mediator in the inflammatory process. While it has protective roles at low concentrations, excessive production of NO by iNOS in macrophages contributes to inflammation-associated tissue damage. The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant. A reduction in LPS-induced nitrite production by a nitro compound suggests potential anti-inflammatory activity.

Experimental Protocol: Griess Assay

  • Cell Seeding and Treatment: Seed and treat RAW 264.7 cells with non-toxic concentrations of the nitro compound (as determined by the MTT assay) for 1 hour.

  • Inflammatory Stimulation: After the pre-treatment period, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and NO production. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (a known iNOS inhibitor).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • Data Analysis: Calculate the concentration of nitrite in each sample and express the results as a percentage of the LPS-stimulated vehicle control.

Quantification of Pro-inflammatory Cytokines using ELISA

Scientific Rationale: Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are key signaling molecules that drive the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific technique used to quantify the concentration of these cytokines in the cell culture supernatant. A reduction in the secretion of these cytokines by the nitro compound indicates a direct modulatory effect on the inflammatory cascade.

Experimental Protocol: Cytokine ELISA

  • Cell Seeding, Treatment, and Stimulation: Follow the same procedure as described for the Griess assay (steps 1-3).

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris. The supernatant can be stored at -80°C until use.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used. A general sandwich ELISA protocol involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Blocking non-specific binding sites.

    • Adding the cell culture supernatants and standards to the wells.

    • Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine in each sample. Express the results as a percentage of the LPS-stimulated vehicle control.

Parameter Description
Inflammatory Stimulus Lipopolysaccharide (LPS) at 1 µg/mL
Primary Readouts Nitrite (NO₂⁻), TNF-α, IL-6
Assay Formats 96-well plate
Detection Methods Colorimetric (Griess), ELISA
Key Controls Negative, Vehicle, Positive (known inhibitor)

Table 2: Summary of Primary In Vitro Anti-inflammatory Assays.

Part 2: Mechanistic Elucidation of Anti-inflammatory Action

Once a nitro compound has demonstrated primary anti-inflammatory activity, the next crucial step is to investigate its mechanism of action. This involves examining its effects on the key intracellular signaling pathways that regulate the inflammatory response, namely the NF-κB and MAPK pathways.

Investigating the NF-κB Signaling Pathway

Scientific Rationale: The NF-κB transcription factor is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation with LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[9] Assessing the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB can reveal if the nitro compound's anti-inflammatory effect is mediated through this critical pathway.

Experimental Workflow: NF-κB Pathway Analysis

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction cluster_2 Western Blot Analysis cluster_3 Immunofluorescence for p65 Translocation Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with Nitro Compound Pre-treat with Nitro Compound Seed RAW 264.7 cells->Pre-treat with Nitro Compound Stimulate with LPS Stimulate with LPS Pre-treat with Nitro Compound->Stimulate with LPS Lyse cells Lyse cells Stimulate with LPS->Lyse cells Fix and Permeabilize Cells Fix and Permeabilize Cells Stimulate with LPS->Fix and Permeabilize Cells Quantify protein concentration Quantify protein concentration Lyse cells->Quantify protein concentration SDS-PAGE SDS-PAGE Protein Transfer to PVDF Protein Transfer to PVDF SDS-PAGE->Protein Transfer to PVDF Blocking Blocking Protein Transfer to PVDF->Blocking Primary Antibody Incubation (p-IκBα, IκBα, p65, Lamin B1) Primary Antibody Incubation (p-IκBα, IκBα, p65, Lamin B1) Blocking->Primary Antibody Incubation (p-IκBα, IκBα, p65, Lamin B1) Primary Antibody (p65) Primary Antibody (p65) Blocking->Primary Antibody (p65) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (p-IκBα, IκBα, p65, Lamin B1)->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Fix and Permeabilize Cells->Blocking Fluorescent Secondary Antibody Fluorescent Secondary Antibody Primary Antibody (p65)->Fluorescent Secondary Antibody Nuclear Staining (DAPI) Nuclear Staining (DAPI) Fluorescent Secondary Antibody->Nuclear Staining (DAPI) Confocal Microscopy Confocal Microscopy Nuclear Staining (DAPI)->Confocal Microscopy

Caption: Workflow for Investigating NF-κB Pathway Activation.

Detailed Protocol: Western Blot for Phosphorylated IκBα

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the nitro compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes) to capture the transient phosphorylation of IκBα.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[10]

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-IκBα signal to the total IκBα signal to determine the effect of the nitro compound on IκBα phosphorylation.

Probing the MAPK Signaling Pathway

Scientific Rationale: The MAPK family, including p38, JNK, and ERK, are key signaling kinases that are activated by phosphorylation in response to inflammatory stimuli.[3] Activated MAPKs, in turn, phosphorylate and activate transcription factors that regulate the expression of pro-inflammatory genes.[3] Evaluating the phosphorylation status of these MAPKs can determine if the nitro compound's anti-inflammatory activity involves the modulation of these pathways.

Experimental Workflow: MAPK Pathway Analysis

G cluster_0 Cell Treatment cluster_1 Protein Analysis cluster_2 Western Blot Targets Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with Nitro Compound Pre-treat with Nitro Compound Seed RAW 264.7 cells->Pre-treat with Nitro Compound Stimulate with LPS (15-60 min) Stimulate with LPS (15-60 min) Pre-treat with Nitro Compound->Stimulate with LPS (15-60 min) Cell Lysis with Phosphatase Inhibitors Cell Lysis with Phosphatase Inhibitors Protein Quantification Protein Quantification Cell Lysis with Phosphatase Inhibitors->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot p-p38 & total p38 p-p38 & total p38 Western Blot->p-p38 & total p38 p-JNK & total JNK p-JNK & total JNK Western Blot->p-JNK & total JNK p-ERK & total ERK p-ERK & total ERK Western Blot->p-ERK & total ERK

Caption: Workflow for Assessing MAPK Pathway Activation.

Detailed Protocol: Western Blot for Phosphorylated MAPKs

  • Cell Culture and Treatment: Similar to the NF-κB protocol, treat RAW 264.7 cells with the nitro compound and then stimulate with LPS for various time points (e.g., 15, 30, and 60 minutes) to capture the peak phosphorylation of different MAPKs.

  • Protein Extraction and Quantification: Follow the same procedure as described for the NF-κB Western blot, ensuring the use of phosphatase inhibitors.

  • SDS-PAGE and Western Blotting: Perform Western blotting as previously described. Use primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK (p-p38, p-JNK, p-ERK) and their corresponding total protein counterparts.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal for each MAPK to assess the inhibitory effect of the nitro compound.

Part 3: In Vivo Validation of Anti-inflammatory Potential

In vitro findings must be validated in a whole-organism model to assess the compound's efficacy, pharmacokinetics, and potential toxicity in a more complex biological system. The LPS-induced systemic inflammation model in mice is a widely used and well-characterized model for this purpose.[11]

LPS-Induced Systemic Inflammation Model in Mice

Scientific Rationale: Intraperitoneal (i.p.) injection of LPS in mice triggers a robust systemic inflammatory response characterized by the release of pro-inflammatory cytokines into the bloodstream, infiltration of immune cells into tissues, and sickness behavior.[6] This model allows for the evaluation of the nitro compound's ability to attenuate these inflammatory responses in vivo.

Experimental Protocol: In Vivo LPS Challenge

  • Animal Acclimatization and Grouping: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment. Randomly divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, Nitro Compound + LPS, Positive Control + LPS).

  • Compound Preparation and Administration:

    • Prepare the nitro compound in a suitable vehicle for in vivo administration. A common vehicle for hydrophobic compounds is a mixture of DMSO, Tween 80, and saline.[12] The final DMSO concentration should be kept low to minimize toxicity.

    • Administer the nitro compound (e.g., via i.p. injection or oral gavage) at various doses one hour prior to the LPS challenge.[13] The vehicle control group should receive the same volume of the vehicle.

  • LPS Challenge: Induce systemic inflammation by administering a single i.p. injection of LPS (e.g., 1-5 mg/kg body weight) dissolved in sterile saline.[10] The saline control group receives an equivalent volume of sterile saline.

  • Sample Collection: At a predetermined time point after the LPS challenge (e.g., 2-6 hours for peak cytokine response), euthanize the mice and collect samples.

    • Blood: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate the plasma and store at -80°C for cytokine analysis.

    • Tissues: Perfuse the animals with cold PBS to remove blood from the organs. Collect relevant tissues (e.g., liver, lungs, spleen) and either snap-freeze in liquid nitrogen for protein analysis or fix in formalin for histological examination.

  • Data Analysis:

    • Plasma Cytokines: Measure the levels of TNF-α, IL-6, and other relevant cytokines in the plasma using ELISA kits.

    • Tissue Analysis: Homogenize the collected tissues and perform Western blotting to assess the activation of NF-κB and MAPK pathways as described in the in vitro section.

    • Histology: Process the formalin-fixed tissues for hematoxylin and eosin (H&E) staining to evaluate immune cell infiltration and tissue damage.

Parameter Description
Animal Model Male C57BL/6 mice (8-10 weeks old)
Inflammatory Stimulus LPS (1-5 mg/kg, i.p.)
Compound Administration i.p. or oral gavage, 1 hour prior to LPS
Sample Collection Time 2-6 hours post-LPS
Primary Endpoints Plasma cytokines (TNF-α, IL-6)
Secondary Endpoints Tissue NF-κB and MAPK activation, Histopathology

Table 3: Key Parameters for the In Vivo LPS-Induced Inflammation Model.

Conclusion

The protocols detailed in this application note provide a robust and systematic framework for the comprehensive evaluation of the anti-inflammatory potential of nitro compounds. By progressing from foundational in vitro assays to mechanistic studies and culminating in in vivo validation, researchers can gain a thorough understanding of a compound's efficacy and mechanism of action. Adherence to these well-established and validated methods will ensure the generation of high-quality, reproducible data, thereby accelerating the discovery and development of novel anti-inflammatory therapeutics.

References

  • Basta-Kaim, A., et al. (2014). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Neuropharmacology, 12(1), 53-61.
  • An, W. F., & Tolliday, N. (2010). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In High Content Screening (pp. 245-260). Humana Press.
  • BenchChem. (2025). Protocol for in vitro genotoxicity assessment of nitro compounds.
  • Cobb, M. H. (2001). Methods for analyzing MAPK cascades. Science's STKE, 2001(109), pl1.
  • Ferreira, A. M., & Radi, R. (2013). Nitro-fatty acids: novel anti-inflammatory lipid mediators. Brazilian Journal of Medical and Biological Research, 46(9), 728-734.
  • Gálico, D. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3632.
  • Bronaugh, R. L., & Maibach, H. I. (1985). Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 14(3), 213-217.
  • Bobko, A. A., et al. (2017). In vivo evaluation of different alterations of redox status by studying pharmacokinetics of nitroxides using magnetic resonance techniques. Redox Biology, 12, 943-951.
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Cargnello, M., & Roux, P. P. (2011). Activation and function of the MAPKs and their substrates, the MAPK-activated protein kinases. Microbiology and Molecular Biology Reviews, 75(1), 50-83.
  • Joseph, J. A., et al. (1995). In vivo or in vitro administration of the nitrone spin-trapping compound, n-tert-butyl-alpha-phenylnitrone, (PBN) reduces age-related deficits in striatal muscarinic receptor sensitivity. Brain Research, 671(1), 73-77.
  • ResearchGate. (n.d.). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation.
  • Frontiers. (2023). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation.
  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Royal Society of Chemistry. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. Retrieved from a hypothetical RSC Publishing source.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Public Health Toxicology. (n.d.). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Retrieved from a hypothetical Public Health Toxicology source.
  • Duncan, R. (2017). How to know the stability of drugs and reagents in the cell culture media?
  • Chen, G., & Goeddel, D. V. (2002). Structural studies of NF-κB signaling. Annual Review of Immunology, 20, 159-183.
  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?
  • SciSpace. (n.d.). NF-κB Signaling Pathway Diagram.
  • Lentsch, A. B., et al. (1999). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology, 163(7), 3947-3954.
  • BOC Sciences. (n.d.). MAP Kinase Signaling Pathway.
  • Promega. (n.d.). Cell Viability Assays - Assay Guidance Manual.
  • Simplified diagram of the four distinct MAP kinase signaling pathways in human. (n.d.).

Sources

Application Notes and Protocols for Palladium-Catalyzed Piperazine Arylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Arylpiperazines

The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of blockbuster drugs with diverse therapeutic applications, from antipsychotics and antidepressants to antihistamines and anti-cancer agents.[1][2] The precise introduction of an aryl group onto the piperazine scaffold is a critical transformation that significantly influences the pharmacological profile of these molecules. The Buchwald-Hartwig amination has emerged as the preeminent method for forging this crucial C-N bond, offering a versatile and efficient alternative to harsher, more traditional methods like nucleophilic aromatic substitution.[2][3]

This guide provides an in-depth exploration of palladium-catalyzed piperazine arylation, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the mechanistic underpinnings of the reaction, provide guidance on the rational selection of catalysts and reagents, and present detailed, field-proven protocols to empower the successful synthesis of N-arylpiperazines.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[3][4] The catalytic cycle, a beautifully orchestrated sequence of organometallic transformations, is the heart of this reaction. A fundamental understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism proceeds through the following key steps:

  • Activation of the Palladium Precatalyst: The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. This can be achieved in situ by various reducing agents present in the reaction mixture, such as the phosphine ligand or the amine itself.[4][5] The use of pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized pre-catalysts that readily generate the active LPd(0) complex upon exposure to a base can streamline this process and often lead to more reproducible results.[5]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This step forms a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl, although other factors can influence this order.[5]

  • Amine Coordination and Deprotonation: The piperazine nitrogen coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can significantly impact the reaction's success.[6]

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amino group on the palladium center couple, forming the desired N-arylpiperazine and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) ArX->OxAdd Coord Amine Coordination [L-Pd(II)(Ar)(Piperazine)]+X- OxAdd->Coord + Piperazine Piperazine Piperazine Piperazine->Coord Deprot Deprotonation L-Pd(II)(Ar)(Piperazinyl) Coord->Deprot + Base - Base-H+X- Base Base Base->Deprot Deprot->Pd0 Reductive Elimination Product N-Arylpiperazine Deprot->Product

Caption: The Buchwald-Hartwig catalytic cycle for piperazine arylation.

Key Experimental Parameters: A Scientist's Guide to Reaction Optimization

The success of a piperazine arylation reaction hinges on the careful selection and optimization of several key parameters. The interplay between the palladium source, ligand, base, and solvent dictates the reaction's efficiency, selectivity, and substrate scope.

Palladium Source and Precatalyst Selection

A variety of palladium sources can be employed, each with its own advantages and disadvantages.[5]

Palladium SourceAdvantagesDisadvantages
Pd(OAc)₂ Air-stable, relatively inexpensive.Requires in situ reduction to Pd(0), potentially leading to higher catalyst loadings (5-10 mol%).[5]
Pd₂(dba)₃ Air-stable Pd(0) source.The dba ligand needs to be displaced by the phosphine ligand, which can sometimes be inefficient.[5]
Palladacycle Precatalysts (G1-G6) Air-stable, efficiently generate the active catalyst with low catalyst loadings.[5]Can be more expensive.[5]

For routine applications and high-throughput screening, the use of commercially available, air- and moisture-stable palladium precatalysts is highly recommended as they offer greater reproducibility.[2]

The Decisive Role of the Ligand

The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For the arylation of piperazines, which are secondary cyclic amines, bulky, electron-rich phosphine ligands are generally the most effective.[7]

LigandStructureKey Features and Applications
Tri-tert-butylphosphine (P(t-Bu)₃) Simple, yet highly effective bulky and electron-rich phosphine.Demonstrates high activity and selectivity for the amination of N-(hetero)aryl halides with unprotected piperazine.[8]
RuPhos A dialkylbiaryl phosphine ligand.Particularly effective for the arylation of a range of secondary amines, including piperazines, with aryl chlorides.[7]
BrettPhos Another bulky dialkylbiaryl phosphine ligand.Shows high activity in the arylation of primary amines and can be effective for some secondary amines.[7]
XPhos A widely used biaryl phosphine ligand.Often a good starting point for optimization with a broad substrate scope.
BINAP A chiral bidentate phosphine ligand.Can be used in asymmetric applications and has been employed in large-scale syntheses.[6]

The development of various "generations" of Buchwald-Hartwig catalysts has largely been driven by ligand innovation, enabling the coupling of increasingly challenging substrates under milder conditions.[9]

The Critical Choice of Base

The base plays a multifaceted role in the catalytic cycle. Its primary function is to deprotonate the piperazine coordinated to the palladium center, forming the key palladium-amido intermediate.[6] The choice of base can also influence the catalyst's activity and the tolerance of functional groups on the substrates.

  • Strong Bases: Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases that often lead to high reaction rates.[5] However, their high basicity can be incompatible with sensitive functional groups on the aryl halide or piperazine derivative.[10]

  • Weaker Bases: Carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are milder alternatives that offer broader functional group tolerance.[5][10] Reactions with weaker bases may require higher temperatures or longer reaction times.

The solubility of the base is also a crucial factor. For instance, Cs₂CO₃ exhibits good solubility in many organic solvents, which can be advantageous.[5]

Solvent Selection

The solvent must be capable of dissolving the reactants and catalyst components at the reaction temperature. Common choices include:

  • Ethereal Solvents: Dioxane, tetrahydrofuran (THF)

  • Aromatic Solvents: Toluene, xylene

  • Alcohol Solvents: tert-Amyl alcohol, n-Butanol

It is important to avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium and inhibit the reaction.[5] In some cases, using piperazine itself as the solvent can be an eco-friendly and cost-effective approach, particularly when aiming for mono-arylation.[2]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general and robust starting point for the palladium-catalyzed mono-arylation of piperazine with an aryl bromide. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Visualizing the Experimental Workflow

Experimental_Workflow Start Start Prep Reagent Preparation & Vessel Setup Start->Prep Inert Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) Prep->Inert Reagents Add Reagents: Aryl Halide, Piperazine, Base, Solvent Inert->Reagents Catalyst Add Catalyst System: Pd Source & Ligand Reagents->Catalyst Heat Heat to Reaction Temperature with Stirring Catalyst->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End End Analyze->End

Caption: A typical workflow for palladium-catalyzed piperazine arylation.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Piperazine (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)

  • RuPhos (0.08 mmol, 8 mol %)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (e.g., Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), piperazine (1.5 mmol), and sodium tert-butoxide (1.4 mmol).

    • Causality: Using an oven-dried vessel is crucial to minimize moisture, which can hydrolyze the base and affect catalyst activity. An excess of piperazine is used to favor mono-arylation and minimize the formation of the bis-arylated byproduct.[2]

  • Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

    • Causality: The active Pd(0) catalyst and some phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 mmol) and RuPhos (0.08 mmol), followed by anhydrous toluene (5 mL).

    • Causality: The ligand-to-palladium ratio is important for catalyst stability and activity. A 2:1 or 4:1 ligand-to-palladium ratio is common.[2][11]

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

    • Causality: The elevated temperature is typically required to drive the reaction to completion, especially with less reactive aryl halides. Vigorous stirring is important for reactions involving solid bases to ensure good mixing.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylpiperazine.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (decomposed Pd source or ligand).- Insufficiently inert atmosphere.- Poor quality reagents (wet solvent, old base).- Low reaction temperature.- Use a fresh palladium source and ligand.- Ensure proper inert atmosphere technique.- Use freshly dried solvent and a new bottle of base.- Increase the reaction temperature.
Formation of Bis-arylated Byproduct - Stoichiometry of piperazine is too low.- Prolonged reaction time after completion of mono-arylation.- Increase the excess of piperazine (e.g., to 3-5 equivalents).- Carefully monitor the reaction and stop it once the starting material is consumed.- Consider using piperazine as the solvent.[2]
Decomposition of Starting Material - Base is too strong for the functional groups present.- Reaction temperature is too high.- Switch to a weaker base (e.g., K₃PO₄ or Cs₂CO₃).[10]- Lower the reaction temperature.
Hydrodehalogenation of Aryl Halide - Presence of water.- Side reaction in the catalytic cycle (β-hydride elimination).[12]- Ensure anhydrous conditions.- Screen different ligands; chelating ligands can sometimes suppress this side reaction.[12]

Conclusion

The palladium-catalyzed arylation of piperazine is a powerful and indispensable tool in the synthesis of pharmaceutically relevant molecules. A thorough understanding of the reaction mechanism and the critical roles of the ligand and base allows for the rational design of robust and efficient protocols. By carefully selecting the reaction components and conditions, researchers can effectively navigate the complexities of this transformation and accelerate the discovery and development of new chemical entities. This guide provides a solid foundation for both newcomers and experienced chemists to successfully implement this pivotal reaction in their synthetic endeavors.

References

  • Ali, D., et al. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved from [Link]

  • DeLaOsa, E. M., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Cawley, M. J., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved from [Link]

  • Oldenhuis, N. J., et al. (2009). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Ehman, F., et al. (2003). Synthesis of N-Arylpiperazines from Aryl Halides and Piperazine under a Palladium Tri-tert-butylphosphine Catalyst. ChemInform. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. Retrieved from [Link]

  • Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. PMC. Retrieved from [Link]

  • Vautravers, N. R., & Buchwald, S. L. (2011). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Application Notes & Protocols: Experimental Design for Efficacy Testing of Nitrobenzoate Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Nitrobenzoate Prodrugs in Targeted Therapy

Nitroaromatic compounds, such as those containing a nitrobenzoate moiety, represent a promising class of prodrugs, particularly in the context of cancer therapy.[1][2][3] The core principle lies in their selective activation under specific physiological conditions, most notably tumor hypoxia, a common feature of solid tumors where oxygen levels are significantly lower than in healthy tissues.[4][5][6][7][8] This oxygen deficiency is a hallmark of many solid tumors and contributes to resistance to conventional therapies like radiation and chemotherapy.[4][7] Hypoxia-activated prodrugs (HAPs) are designed to be minimally toxic in their prodrug form but are converted to potent cytotoxic agents by enzymes prevalent in hypoxic environments, thereby targeting the otherwise resistant tumor cells.[2][5][6]

The activation of nitrobenzoate prodrugs is typically mediated by one- or two-electron reductases, such as cytochrome P450 reductases, which are overexpressed in hypoxic tumor cells.[2][9] The nitro group undergoes reduction to form highly reactive intermediates like nitroso, hydroxylamine, and amine metabolites.[10] This bioactivation "unmasks" the cytotoxic effector molecule, leading to localized cell death.[11] This targeted approach offers the potential for a wider therapeutic window, minimizing systemic toxicity to healthy, well-oxygenated tissues.[12][13]

This document provides a comprehensive guide to the experimental design for testing the efficacy of novel nitrobenzoate prodrugs, from initial in vitro characterization to preclinical in vivo evaluation. The protocols and methodologies outlined herein are designed to provide a robust framework for generating reliable and reproducible data to support the advancement of promising prodrug candidates.

Part 1: In Vitro Characterization: Foundational Efficacy and Selectivity Assessment

The initial phase of efficacy testing focuses on characterizing the prodrug's behavior in a controlled laboratory setting. These in vitro assays are crucial for establishing the fundamental properties of the prodrug, including its stability, activation kinetics, and selective cytotoxicity.

Physicochemical Properties and Stability

A thorough understanding of the prodrug's physicochemical properties is a prerequisite for all subsequent biological testing.

  • Solubility: Determine the solubility in aqueous buffers (e.g., PBS) and relevant organic solvents (e.g., DMSO). This information is critical for preparing stock solutions and dosing formulations.

  • Lipophilicity (LogD): The octanol:water partition coefficient (LogD) at physiological pH (7.4) provides an indication of the prodrug's ability to cross cell membranes. Increased lipophilicity has been correlated with improved bystander effect in some prodrugs.[14]

  • Chemical Stability: Assess the stability of the prodrug in various buffers (pH 5.0, 7.4, 9.0) and in plasma (human, mouse, rat) over time. This helps to distinguish between enzymatic activation and simple chemical degradation.

Table 1: Key Physicochemical and Stability Parameters

ParameterMethodPurpose
Aqueous SolubilityShake-flask method, HPLCFormulation development
Lipophilicity (LogD7.4)Shake-flask method, HPLCPredict membrane permeability
Chemical StabilityHPLC analysis over timeAssess intrinsic stability
Plasma StabilityIncubation in plasma, HPLC/LC-MSDetermine in vivo stability
Enzymatic Activation and Release Kinetics

Demonstrating that the prodrug is a substrate for relevant nitroreductase enzymes is a critical validation step.

This protocol outlines a spectrophotometric method to determine the kinetic parameters of prodrug activation by a purified nitroreductase enzyme (e.g., E. coli nitroreductase NfsA or NfsB).[15]

Materials:

  • Purified nitroreductase enzyme

  • Nitrobenzoate prodrug

  • NADPH or NADH cofactor[16]

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the nitrobenzoate prodrug in an appropriate solvent (e.g., DMSO).

  • Prepare a series of prodrug dilutions in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, NADPH/NADH, and the prodrug dilutions.

  • Initiate the reaction by adding the nitroreductase enzyme.

  • Monitor the decrease in absorbance of NADPH at 340 nm or the appearance of the reduced product at a specific wavelength over time.[17]

  • Calculate the initial reaction velocities for each substrate concentration.

  • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.[15]

Data Analysis: The Km value reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the prodrug. A lower Km suggests a higher affinity.

G

This assay confirms that the prodrug can be activated by the enzymatic machinery present within cancer cells.

Materials:

  • Cancer cell line of interest

  • Lysis buffer

  • Nitrobenzoate prodrug

  • HPLC or LC-MS/MS system[18]

Procedure:

  • Culture the cancer cells to a sufficient density.

  • Harvest the cells and prepare a cell lysate.

  • Incubate the cell lysate with the nitrobenzoate prodrug under both normoxic (21% O2) and hypoxic (<1% O2) conditions.

  • At various time points, quench the reaction and analyze the samples by HPLC or LC-MS/MS to quantify the concentrations of the remaining prodrug and the released active drug.[19][20]

Data Analysis: Compare the rate of prodrug conversion and active drug release under normoxic and hypoxic conditions. A significantly higher rate of activation under hypoxia is a key indicator of selective activation.

Cellular Potency and Hypoxia-Selectivity

The ultimate goal of a hypoxia-activated prodrug is to selectively kill cancer cells in a low-oxygen environment.

This assay determines the concentration of the prodrug required to kill 50% of the cells (IC50) under both normal and low oxygen conditions.

Materials:

  • Cancer cell line(s)

  • Cell culture medium

  • Nitrobenzoate prodrug

  • Hypoxia chamber or incubator with O2 control[21]

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the nitrobenzoate prodrug.

  • Treat the cells with the prodrug dilutions.

  • Incubate one set of plates under normoxic conditions (21% O2, 5% CO2) and another set under hypoxic conditions (<1% O2, 5% CO2) for a specified duration (e.g., 48-72 hours).

  • Assess cell viability using a suitable reagent.

  • Calculate the IC50 values for both normoxic and hypoxic conditions.

Data Analysis: The hypoxia cytotoxicity ratio (HCR) is calculated as the IC50 (normoxia) / IC50 (hypoxia). A high HCR indicates greater selective toxicity towards hypoxic cells.[5]

Table 2: Interpreting Hypoxia Cytotoxicity Ratio (HCR)

HCR ValueInterpretation
< 10Low hypoxia selectivity
10 - 50Moderate hypoxia selectivity
> 50High hypoxia selectivity

G

Part 2: In Vivo Efficacy Evaluation: Preclinical Validation in Animal Models

Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic efficacy, pharmacokinetics, and tolerability in a more complex biological system.[22][23]

Animal Model Selection

The choice of an appropriate animal model is critical for obtaining clinically relevant data.

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude, SCID). These models are useful for assessing the antitumor activity of the prodrug against specific cancer types.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are directly implanted into immunocompromised mice. PDX models better recapitulate the heterogeneity and microenvironment of human tumors.[24]

  • Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same strain. These models are essential for evaluating the interplay between the prodrug and the host immune system.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and its active metabolite, and how these relate to the observed therapeutic effect.[25][26]

Materials:

  • Rodent model (mice or rats)

  • Dosing formulation of the nitrobenzoate prodrug

  • Blood collection supplies

  • LC-MS/MS system for bioanalysis[27]

Procedure:

  • Administer the prodrug to the animals via the intended clinical route (e.g., intravenous, oral).

  • Collect blood samples at predetermined time points.

  • Process the blood to obtain plasma.

  • Extract the prodrug and its active metabolite from the plasma.

  • Quantify the concentrations using a validated LC-MS/MS method.[27]

Data Analysis: Key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated for both the prodrug and the active drug.

It is important to confirm that the tumor model exhibits hypoxia and that the prodrug is effectively targeting these regions.

Methods for Assessing Tumor Hypoxia:

  • Pimonidazole Staining: Pimonidazole is a chemical marker that forms adducts in hypoxic cells, which can be detected by immunohistochemistry (IHC).[28]

  • Hypoxyprobe™ Kits: Commercially available kits for the detection of hypoxic cells in tissues.

  • Imaging Techniques: Positron Emission Tomography (PET) with hypoxia-specific tracers (e.g., 18F-FMISO) can non-invasively visualize hypoxic regions in tumors.[3]

Antitumor Efficacy Studies

The primary goal of in vivo studies is to determine if the prodrug can inhibit tumor growth and improve survival.

Materials:

  • Tumor-bearing mice

  • Dosing formulation of the nitrobenzoate prodrug

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Once tumors reach a palpable size, randomize the animals into treatment and control groups.

  • Administer the prodrug or vehicle control according to a predetermined dosing schedule.

  • Measure tumor volume (e.g., twice weekly) using calipers.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., IHC, western blot).

Data Analysis:

  • Compare the tumor growth curves between the treatment and control groups.

  • Calculate the tumor growth inhibition (TGI) percentage.

  • Assess the statistical significance of the observed differences.

Table 3: Key Endpoints for In Vivo Efficacy Studies

EndpointDescription
Tumor Growth Inhibition (TGI)Percentage reduction in tumor growth in treated vs. control animals.
Tumor Growth DelayThe time it takes for tumors in the treated group to reach a specific size compared to the control group.
Survival AnalysisComparison of survival times between treated and control groups (Kaplan-Meier analysis).
Biomarker AnalysisAssessment of target modulation in tumor tissue (e.g., DNA damage markers, apoptosis).

Part 3: Data Interpretation and Future Directions

The collective data from in vitro and in vivo studies will provide a comprehensive understanding of the nitrobenzoate prodrug's efficacy and therapeutic potential. A successful candidate will demonstrate:

  • Selective activation in hypoxic conditions.

  • Potent cytotoxicity towards hypoxic cancer cells.

  • Favorable pharmacokinetic properties.

  • Significant antitumor activity in relevant animal models.

  • An acceptable safety and tolerability profile.

Further development will involve more extensive toxicology studies and, ultimately, the design of clinical trials in cancer patients.[29][30] The principles and protocols outlined in this guide provide a solid foundation for the rigorous preclinical evaluation of novel nitrobenzoate prodrugs, a promising strategy in the ongoing effort to develop more effective and targeted cancer therapies.

References

  • Hypoxia-activated prodrug - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Sleire, L., et al. (2021). Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506. Molecular Cancer Therapeutics. Retrieved January 22, 2026, from [Link]

  • Kalyta, A., et al. (2023). Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. Cancers. Retrieved January 22, 2026, from [Link]

  • Meng, F., et al. (2021). The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. Frontiers in Oncology. Retrieved January 22, 2026, from [Link]

  • Prosser, G. A., et al. (2015). Nitroreductase gene-directed enzyme prodrug therapy: insights and advances toward clinical utility. Biochemical Society Transactions. Retrieved January 22, 2026, from [Link]

  • Li, W., et al. (2020). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Oncology. Retrieved January 22, 2026, from [Link]

  • Prosser, G. A., et al. (2016). Nitroreductase gene-directed enzyme prodrug therapy: insights and advances toward clinical utility. Biochemical Journal. Retrieved January 22, 2026, from [Link]

  • Ackerley Lab. (n.d.). Bacterial Nitroreductase Enzymes. Retrieved January 22, 2026, from [Link]

  • Green, N. K., et al. (2020). Nitroreductase: A prodrug-activating enzyme for cancer gene therapy. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Li, D., et al. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Chemistry. Retrieved January 22, 2026, from [Link]

  • Bio-Techne. (n.d.). Hypoxia Detection: Markers, Monitoring, Kits & Resources. Retrieved January 22, 2026, from [Link]

  • Bio-protocol. (n.d.). Hypoxia Reporter Element Assay. Retrieved January 22, 2026, from [Link]

  • Prosser, G. A., et al. (2019). The 3D-structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP+ provide glimpses of its catalytic mechanism. FEBS Journal. Retrieved January 22, 2026, from [Link]

  • Agilent. (n.d.). Accelerating Your Hypoxia Research. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). In vitro study of prodrug activation, cellular uptake and cytotoxicity. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetics of nitroreductase activity evaluated by time-dependent production of reduced nitrofurazone. Retrieved January 22, 2026, from [Link]

  • Abdel-Kariem, M. A., et al. (1985). Enzymatic nitrate assay by a kinetic method employing Escherichia coli nitrate reductase. Zeitschrift für Naturforschung C. Retrieved January 22, 2026, from [Link]

  • Harrington, K., et al. (2010). Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. British Journal of Cancer. Retrieved January 22, 2026, from [Link]

  • Muz, B., et al. (2015). Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Clinical Cancer Research. Retrieved January 22, 2026, from [Link]

  • Al-Rawi, M., et al. (2023). Bioorthogonal activation of prodrugs, for the potential treatment of breast cancer, using the Staudinger reaction. RSC Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

  • Noble Life Sciences. (n.d.). Preclinical Oncology CRO Study Design Tips. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Enzymatic assay for nitroreductase. Retrieved January 22, 2026, from [Link]

  • Wang, C., et al. (2024). Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. Nature Communications. Retrieved January 22, 2026, from [Link]

  • Sonveaux, P., et al. (2012). Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs. Clinical and Translational Imaging. Retrieved January 22, 2026, from [Link]

  • Beck, M. H., et al. (2023). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Cancers. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. Retrieved January 22, 2026, from [Link]

  • National Cancer Institute. (n.d.). Preclinical Requirements for Therapeutic Studies in Humans with Advanced Cancer. Retrieved January 22, 2026, from [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules. Retrieved January 22, 2026, from [Link]

  • de Souza, M. V. N., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Cytotoxicity studies for prodrug activation via gold catalysis. Retrieved January 22, 2026, from [Link]

  • Mediford Corporation. (n.d.). Determination of Drug Concentration. Retrieved January 22, 2026, from [Link]

  • Ashoorzadeh, A., et al. (2021). Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. Molecules. Retrieved January 22, 2026, from [Link]

  • Longdom Publishing. (n.d.). Regulatory Considerations for Prodrug Development: Safety and Efficacy Assessments. Retrieved January 22, 2026, from [Link]

  • Pion Inc. (n.d.). Subcutaneous prodrug formulations in vitro. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Analytical Techniques for Measuring Concentrations of Therapeutic Drugs in Biological Fluids. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Retrieved January 22, 2026, from [Link]

  • Al-Ghananeem, A. M. (Ed.). (2012). Prodrugs Design (Pharmacology - Research, Safety Testing and Regulation). IntechOpen. Retrieved January 22, 2026, from [Link]

  • Jain, A., et al. (n.d.). PRODRUG DESIGN: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. Retrieved January 22, 2026, from [Link]

  • Pacific BioLabs. (n.d.). Analytical Methods. Retrieved January 22, 2026, from [Link]

  • Sances, S., et al. (2022). Microphysiological Drug-Testing Platform for Identifying Responses to Prodrug Treatment in Primary Leukemia. bioRxiv. Retrieved January 22, 2026, from [Link]

  • Henriksen, L. (n.d.). Prodrug Design: Enhancing Drug Bioavailability and Efficacy. Hilaris Publisher. Retrieved January 22, 2026, from [Link]

  • Alira Health. (2022, November 10). How to Choose the Right Analytical Methods for Biologics. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Understanding the pharmacokinetics of prodrug and metabolite. Retrieved January 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitro-2-piperazin-1-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-Nitro-2-piperazin-1-ylbenzoic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. As this compound is a specialized synthetic target, this guide is built upon the foundational principles of nucleophilic aromatic substitution (SNAr), the most probable synthetic route.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an activated aryl halide, such as 2-chloro-3-nitrobenzoic acid or 2-fluoro-3-nitrobenzoic acid, with piperazine. The electron-withdrawing nitro group (NO₂) at the meta position relative to the leaving group (and ortho to the incoming nucleophile) is crucial for activating the aromatic ring towards nucleophilic attack.[1][2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the synthesis.

Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I improve it?

A1: Low conversion is a frequent issue in SNAr reactions and can be traced back to several factors. A systematic approach to troubleshooting is recommended:

  • Insufficient Aromatic Ring Activation: The SNAr mechanism relies on the stabilization of a negative intermediate (Meisenheimer complex) by electron-withdrawing groups (EWGs).[1][3] The nitro group in your substrate provides this activation. Ensure your starting material is indeed 2-halo-3-nitrobenzoic acid.

  • Poor Leaving Group: In SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I.[4] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. If you are using a chloro- or bromo-substituted benzoic acid, consider switching to the fluoro-analogue for enhanced reactivity.

  • Inadequate Nucleophile Strength/Concentration: Piperazine is a good nucleophile, but its reactivity can be hampered.

    • Protonation: The carboxylic acid on the substrate can protonate piperazine, reducing the concentration of the free-base nucleophile. It is advisable to use at least two equivalents of piperazine—one to act as the nucleophile and one to act as a base to neutralize the generated HX and the carboxylic acid proton. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added.

    • Stoichiometry: Ensure you are using a sufficient excess of piperazine.

  • Suboptimal Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions as they solvate the counter-ion of the nucleophile, increasing its reactivity.[4] Protic solvents (like ethanol or water) can hydrogen-bond with the piperazine, reducing its nucleophilicity.[4]

    • Temperature: These reactions often require elevated temperatures (80-150 °C) to proceed at a reasonable rate.[5] If you see low conversion, gradually increase the reaction temperature while monitoring for decomposition.

Q2: My TLC/LC-MS analysis shows multiple spots, indicating the formation of byproducts. What are these and how can I minimize them?

A2: Side product formation is a common cause of low yield. Here are the most likely culprits and their solutions:

  • Di-substitution (Bis-arylation): The most probable side product is the symmetrical N,N'-bis(2-carboxy-6-nitrophenyl)piperazine, where a second molecule of the aryl halide reacts with the other nitrogen of the piperazine product.

    • Solution: To favor mono-substitution, use a larger excess of piperazine relative to the aryl halide (e.g., 4-5 equivalents). This increases the statistical probability that the aryl halide will react with a fresh piperazine molecule rather than the product. The reaction can also be run at a lower concentration.

  • Reaction at the Carboxylic Acid: At high temperatures, piperazine could potentially form an amide with the carboxylic acid group of another molecule. This is generally less favorable than the SNAr reaction but can occur.

    • Solution: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the SNAr reaction. The ester can then be hydrolyzed in a subsequent step.

  • Decomposition: At very high temperatures, nitroaromatic compounds can decompose.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Avoid unnecessarily high temperatures or prolonged reaction times.

Q3: I am struggling with the workup and purification of my product. What are some effective strategies?

A3: The product, this compound, is zwitterionic in nature, which can make extraction and purification challenging. The piperazine moiety is basic, while the carboxylic acid is acidic.[6]

  • Workup:

    • Acid-Base Extraction: A standard aqueous workup can be complicated. After the reaction, you can try to precipitate the product by carefully adjusting the pH of the aqueous solution to the isoelectric point of the molecule.

    • Filtration: If the product precipitates upon cooling or addition of an anti-solvent, it can be isolated by filtration. The crude solid can then be washed with water and a non-polar organic solvent to remove impurities.[6]

  • Purification:

    • Recrystallization: If a crude solid is obtained, recrystallization is often the best method for purification. A polar solvent system like ethanol/water or acetic acid/water might be effective.

    • Chromatography: Due to its high polarity and basicity, normal-phase silica gel chromatography can be challenging, often resulting in peak tailing.[6]

      • Reverse-Phase HPLC: This is often a better option. Using a mobile phase with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperazine nitrogens.[6]

      • Ion-Exchange Chromatography: This technique can be very effective for purifying zwitterionic compounds.

Frequently Asked Questions (FAQs)

Q: What is the best starting material: 2-fluoro- or 2-chloro-3-nitrobenzoic acid?

A: 2-fluoro-3-nitrobenzoic acid is generally the superior starting material. The high electronegativity of fluorine makes the attached carbon more electrophilic and accelerates the rate-limiting nucleophilic attack step of the SNAr mechanism.[4] While it may be more expensive, the potentially higher yield and milder reaction conditions can make it more cost-effective overall.

Q: Can I use a catalyst for this reaction?

A: For this specific SNAr reaction on a highly activated ring, a catalyst is typically not necessary. However, for less activated aryl halides, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann coupling are common methods to form N-arylpiperazine bonds.[7][8] These methods are more complex and require careful optimization.

Q: How do I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the molecular structure. You should see characteristic signals for the aromatic protons, the piperazine protons, and the absence of the starting material's signals.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of your compound.[5]

  • HPLC: To assess the purity of the final product.

Technique Expected Observation Interpretation
¹H NMR Signals in the aromatic region (δ 7.0-8.5 ppm) and aliphatic region corresponding to piperazine protons (δ 2.5-4.0 ppm).Confirms the presence of both the substituted benzoic acid and piperazine moieties.
¹³C NMR Number of signals should match the number of unique carbon atoms in the proposed structure.Confirms the carbon skeleton and molecular symmetry.
HRMS Observed m/z value matches the calculated exact mass for C₁₁H₁₃N₃O₄.Confirms the elemental composition and molecular weight.[9]

Experimental Protocols & Visualizations

Protocol: Synthesis of this compound

This is a general protocol and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-3-nitrobenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous piperazine (4.0 eq) followed by a polar aprotic solvent (e.g., DMSO or DMF, to a concentration of ~0.5 M).

  • Reaction: Heat the reaction mixture to 100-120 °C under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker of cold water, which may cause the product to precipitate.

    • Carefully adjust the pH to ~6-7 with dilute HCl.

    • Stir the resulting suspension for 30 minutes.

  • Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification:

    • Dry the crude product under vacuum.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Visualizations

SNAr_Mechanism Figure 1: S-N-Ar Reaction Mechanism A Aryl Halide + Piperazine B Meisenheimer Complex (Resonance Stabilized Carbanion) A->B Nucleophilic Attack (Rate-Determining Step) C Product + Halide Ion B->C Elimination of Leaving Group

Caption: Figure 1: S-N-Ar Reaction Mechanism

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield or Incomplete Reaction Check_Reactivity Is the aromatic ring sufficiently activated? Start->Check_Reactivity Check_LG Is the leaving group optimal (F > Cl)? Check_Reactivity->Check_LG Yes Solution_Reactivity Use starting material with strong EWG (e.g., NO2) ortho/para to leaving group. Check_Reactivity->Solution_Reactivity No Check_Conditions Are reaction conditions (solvent, temp, base) optimized? Check_LG->Check_Conditions Yes Solution_LG Switch to a more reactive leaving group (e.g., Ar-F). Check_LG->Solution_LG No Check_Byproducts Are side products (e.g., di-substitution) observed? Check_Conditions->Check_Byproducts Yes Solution_Conditions Use polar aprotic solvent. Increase temperature. Add a non-nucleophilic base. Check_Conditions->Solution_Conditions No Solution_Byproducts Use large excess of piperazine. Consider protecting the carboxylic acid. Check_Byproducts->Solution_Byproducts Yes Success Improved Yield Check_Byproducts->Success No Solution_Reactivity->Check_LG Solution_LG->Check_Conditions Solution_Conditions->Check_Byproducts Solution_Byproducts->Success

Sources

Technical Support Center: Buchwald-Hartwig Amination of Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of piperazine. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into one of the most powerful C-N bond-forming reactions in modern synthetic chemistry.[1][2] Piperazine moieties are critical pharmacophores in numerous FDA-approved drugs, making their synthesis via this palladium-catalyzed cross-coupling reaction a vital tool in medicinal chemistry.[1][3]

This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.

Troubleshooting Guide

This section addresses specific, common issues encountered during the Buchwald-Hartwig amination of piperazine in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: I have set up my Buchwald-Hartwig reaction with an aryl halide and piperazine, but after the recommended reaction time, TLC/LC-MS analysis shows little to no desired product. What are the likely causes and how can I fix this?

Potential Causes & Suggested Solutions
  • Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form or is deactivated, the reaction will not proceed.[4]

    • Causality: Palladium(II) precursors like Pd(OAc)₂ require in situ reduction to the active Pd(0) state. This process can be inefficient or fail completely, especially if the reaction components are not pure.[4] Pre-catalysts are designed to generate the active LPd(0) species cleanly and efficiently upon exposure to a base.[5]

    • Solution:

      • Switch to a Pre-catalyst: Use a commercially available, air-stable Pd pre-catalyst (e.g., a G3 or G4 palladacycle). These are generally more reliable and give more reproducible results than generating the catalyst from Pd(OAc)₂ or Pd₂(dba)₃.[5][6]

      • Ensure Reagent Purity: Use fresh, high-purity palladium sources and ligands. Old or improperly stored reagents can be a source of failure.

  • Suboptimal Ligand Choice: The ligand is not merely a spectator; it dictates the stability and reactivity of the palladium center throughout the catalytic cycle.

    • Causality: The ligand's steric bulk and electronic properties must be matched to the substrates. For example, coupling unreactive aryl chlorides requires more electron-rich and sterically hindered ligands to promote the difficult oxidative addition step.[6]

    • Solution:

      • Screen a Panel of Ligands: If one ligand fails, screen others. A good starting point for piperazine coupling includes sterically demanding biarylphosphine ligands like RuPhos or BrettPhos.[1]

      • Consult the Literature: Search for precedents using similar aryl halides or piperazine derivatives to guide your choice.

  • Inappropriate Base or Solvent: The base activates the amine nucleophile, and the solvent dictates the solubility of all components, which is crucial for reaction kinetics.

    • Causality: A base that is too weak may not deprotonate the piperazine-palladium complex effectively, stalling the catalytic cycle. Conversely, a base that is too strong can cause degradation of sensitive substrates.[4] Poor solubility of any component, particularly the inorganic base, can lead to a heterogeneous mixture with slow and irreproducible reaction rates.[5]

    • Solution:

      • Base Strength: For general-purpose reactions, a strong base like sodium tert-butoxide (NaOtBu) is often effective. If substrate decomposition is observed, switch to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[7]

      • Solvent Choice: Toluene and 1,4-dioxane are common choices.[8] If solubility is an issue, consider a more polar solvent, but always ensure it is anhydrous, as water can interfere with the catalyst.[7]

  • Low Reaction Temperature: The Buchwald-Hartwig amination is a multi-step catalytic process, and each step has an activation energy barrier that must be overcome.

    • Causality: Many Buchwald-Hartwig reactions require elevated temperatures (typically 80-110 °C) to drive the reaction forward at a reasonable rate.[7] This is especially true for less reactive coupling partners like aryl chlorides.

    • Solution:

      • Increase Temperature: Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.

      • Consider Microwave Chemistry: For high-throughput optimization, microwave reactors can rapidly screen various temperature conditions.[2]

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low-yield reactions.

G cluster_conditions Condition Screening start Low / No Yield catalyst Check Catalyst System start->catalyst conditions Evaluate Reaction Conditions catalyst->conditions If using pre-catalyst reagents Assess Reagents catalyst->reagents If using Pd(II) source temp Increase Temperature conditions->temp reagents->catalyst Switch to pre-catalyst product Success! base Screen Bases (e.g., NaOtBu, Cs2CO3) temp->base ligand Screen Ligands (e.g., RuPhos, XPhos) base->ligand solvent Screen Solvents (e.g., Toluene, Dioxane) ligand->solvent solvent->product

Caption: A systematic workflow for troubleshooting low-yield reactions.

Problem 2: Significant Side Product Formation

Question: My reaction is proceeding, but I am observing significant formation of side products, primarily bis-arylation of the piperazine and/or hydrodehalogenation of my aryl halide. How can I improve the selectivity?

Potential Causes & Suggested Solutions
  • Bis-Arylation of Piperazine: This is the most common selectivity challenge with piperazine.

    • Causality: Piperazine possesses two secondary amine nucleophiles (N1 and N4).[1] Once the first C-N bond is formed, the resulting N-arylpiperazine can act as a nucleophile itself and couple with a second molecule of the aryl halide, leading to the undesired 1,4-diarylpiperazine.

    • Solution:

      • Use a Mono-protected Piperazine: The most robust solution is to use a piperazine derivative where one nitrogen is protected with a removable group, such as a tert-butoxycarbonyl (Boc) group. N-Boc-piperazine is commercially available and ensures that only mono-arylation can occur. The Boc group can be easily removed later under acidic conditions.[7]

      • Control Stoichiometry: If using unprotected piperazine is necessary, using a large excess of piperazine relative to the aryl halide can statistically favor the mono-arylated product. However, this can make purification challenging.[9]

  • Hydrodehalogenation of the Aryl Halide: This side reaction consumes the electrophile, reducing the overall yield of the desired product.

    • Causality: Hydrodehalogenation is a competing reductive process where the aryl halide is converted to an arene (Ar-X → Ar-H). It can be promoted by certain catalyst/ligand combinations or reaction conditions.[7]

    • Solution:

      • Adjust Reaction Parameters: This side reaction can sometimes be minimized by screening different ligands, using a weaker base, or lowering the reaction temperature.[7]

      • Ensure Inert Atmosphere: While many modern catalyst systems are robust, rigorously excluding oxygen by properly degassing the solvent and maintaining an inert (argon or nitrogen) atmosphere can suppress some unwanted side reactions.

Table 1: Strategies for Controlling Selectivity with Piperazine
StrategyMechanism of ControlAdvantagesDisadvantages
Use N-Boc-Piperazine One nitrogen is chemically blocked, preventing the second arylation.Excellent control, high yields of mono-arylated product, simplifies purification.Adds an extra deprotection step to the synthetic sequence.
Piperazine Excess Statistically favors the reaction of the aryl halide with the more abundant starting piperazine over the mono-arylated product.Avoids protection/deprotection steps.Requires a large excess of piperazine, can complicate purification, may not completely eliminate bis-arylation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental catalytic cycle of the Buchwald-Hartwig amination?

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The key steps are:

  • Activation: A Pd(II) pre-catalyst is reduced in situ or a Pd(0) source is used to generate the active LPd(0) catalyst.

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) center to form a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.

  • Amine Coordination & Deprotonation: The piperazine coordinates to the palladium, and the base removes a proton from the nitrogen to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the N-arylpiperazine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

G pd0 LPd(0) pd2_ox L(Ar)Pd(II)-X pd0->pd2_ox Oxidative Addition (+ Ar-X) pd2_amido L(Ar)Pd(II)-NR'R'' pd2_ox->pd2_amido Amine Coordination & Deprotonation (+ HNR'R'', + Base) product Ar-NR'R'' pd2_amido->product Reductive Elimination BaseHX Base-H+X- pd2_amido->BaseHX center->pd0 Catalyst Regeneration ArX Ar-X ArX->pd2_ox Amine HNR'R'' Amine->pd2_amido

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Q2: How do I choose the right base for my reaction?

The choice of base is a critical parameter that depends on the functional group tolerance of your substrates.[4]

Table 2: Guide to Common Bases in Buchwald-Hartwig Amination
BasepKaH (Conjugate Acid)Common Use Cases & PropertiesAdvantagesDisadvantages
NaOtBu / KOtBu ~19The most common strong base; highly effective for a wide range of substrates.Permits high reaction rates and low catalyst loadings.[4]Incompatible with base-sensitive functional groups like esters and some nitro groups.[4]
LHMDS ~26Strong, non-nucleophilic base. Useful for reactions with protic functional groups.Allows for lower reaction temperatures in some cases.Air and moisture sensitive solid. Can be incompatible with some functional groups at high temperatures.[4]
Cs₂CO₃ ~10A weaker, often soluble base. Good for substrates with sensitive functional groups.Excellent functional group tolerance.[5]More expensive. Can be difficult to stir on a large scale if it forms clumps.[4]
K₃PO₄ ~12.3An inexpensive, weak base. Often used for coupling amides or sensitive heteroaryl halides.Economical and offers good functional group tolerance.Often requires higher catalyst loadings and longer reaction times.[4]

Q3: What aryl halides can be used? Is there a reactivity trend?

The reaction is versatile and works with a range of aryl and heteroaryl (pseudo)halides. The general reactivity trend for the oxidative addition step is: Ar-I > Ar-Br > Ar-OTf > Ar-Cl

Aryl chlorides are the most challenging substrates due to the strength of the C-Cl bond.[6] Successful coupling of aryl chlorides typically requires specialized, highly active catalyst systems with electron-rich, sterically hindered phosphine ligands.[10]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Bromide

This protocol is a general starting point and may require optimization for your specific substrates.

1. Reagent Preparation:

  • Aryl Bromide (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Palladium Pre-catalyst (e.g., RuPhos Pd G3, 0.5-2 mol%)

  • RuPhos Ligand (if not using a pre-catalyst, match Pd:Ligand ratio as recommended)

  • Anhydrous Toluene (sufficient to make the final concentration 0.1-0.5 M)

2. Reaction Setup (under inert atmosphere):

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide, N-Boc-piperazine, and sodium tert-butoxide.

  • Seal the vessel with a septum or cap.

  • Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium pre-catalyst (and additional ligand, if needed).

  • Via syringe, add the anhydrous toluene.

3. Reaction Execution:

  • Place the sealed vessel in a preheated oil bath or heating block (e.g., at 100 °C).

  • Stir the mixture vigorously for the intended reaction time (e.g., 2-24 hours).

4. Monitoring and Workup:

  • Monitoring: Periodically and carefully take a small aliquot from the reaction mixture, quench it with a drop of water, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by TLC or LC-MS to monitor the consumption of the aryl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-aryl-N'-Boc-piperazine product.[7]

References

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Online Forum]. Available at: [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

  • Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Harish Chopra - SLIET. (2021). Buchwald-Hartwig Amination Reaction. [Video]. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

  • Yaseneva, P., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Available at: [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Mishra, S., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis. Available at: [Link]

  • Reilly, S. W., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Reddit. (2024). BH amination side products and purification. [Online Forum]. Available at: [Link]

  • ACS Publications. (2018). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

Sources

Technical Support Center: Selective Mono-N-Arylation of Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the selective mono-N-arylation of piperazine, a critical transformation in the synthesis of numerous pharmaceutical agents.[1][2] Our goal is to help you navigate the common challenges of this reaction and effectively suppress the formation of undesired di-substituted byproducts.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: I'm observing significant amounts of the di-arylated product. How can I improve selectivity for mono-arylation?

This is the most common challenge in piperazine N-arylation. The formation of the di-substituted product is often thermodynamically favored. A multi-faceted approach is required to enhance the kinetic product (mono-arylation) over the thermodynamic one (di-arylation).

Logical Workflow for Troubleshooting Low Mono-Arylation Selectivity

The following workflow provides a step-by-step process for optimizing your reaction conditions to favor the desired mono-substituted product.

G cluster_0 start High Di-substitution Observed step1 Step 1: Adjust Stoichiometry Increase piperazine equivalents (2-5 eq.) start->step1 Initial Check step2 Step 2: Modify Catalyst/Ligand System Switch to a bulkier phosphine ligand (e.g., RuPhos, XPhos) step1->step2 If selectivity is still low step3 Step 3: Optimize Reaction Conditions Lower temperature and reduce reaction time. Monitor closely. step2->step3 If di-arylation persists step4 Step 4: Evaluate Base Consider a weaker base if substrate decomposition is an issue (e.g., K₃PO₄, Cs₂CO₃) step3->step4 If side-products appear end Mono-Arylation Selectivity Improved step4->end Validation

Caption: A logical workflow for troubleshooting low yields in N-arylation reactions.

Detailed Explanations:

  • Adjust Stoichiometry: The simplest initial step is to increase the molar ratio of piperazine relative to the aryl halide. Using 2 to 5 equivalents of piperazine can statistically favor mono-arylation by increasing the probability that the aryl halide will react with an un-substituted piperazine molecule rather than the already-substituted (and less nucleophilic) product.[3][4]

  • Change the Ligand: The choice of ligand is critical for controlling selectivity in palladium-catalyzed reactions like the Buchwald-Hartwig amination.[5] Sterically hindered (bulky) phosphine ligands are highly effective at preventing di-substitution.[6][7]

    • Mechanism of Action: A bulky ligand increases the steric congestion around the palladium center. After the first C-N bond is formed, the resulting mono-arylpiperazine is bulkier. This increased steric hindrance makes it difficult for the mono-arylated product to coordinate with the palladium catalyst for a second arylation cycle.[7]

    • Recommended Ligands: Consider screening ligands such as RuPhos, XPhos, or other bulky biarylphosphines, which have been shown to provide excellent yields of mono-arylated products.[4][5]

  • Optimize Reaction Conditions (Temperature & Time): High temperatures and prolonged reaction times can drive the reaction towards the more thermodynamically stable di-arylated product.[5]

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., 80-100 °C).[3] It is crucial to monitor the reaction's progress frequently using TLC or LC-MS. Stop the reaction as soon as the consumption of the limiting reagent (aryl halide) is complete or when the formation of the di-arylated product begins to accelerate.[3][5]

  • Re-evaluate the Base: The base is essential for the reaction, but an overly strong base (like NaOtBu) can sometimes lead to side reactions or decomposition. If you observe substrate degradation, switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ might improve the overall outcome.[5]

Q2: My yield is consistently low, even with good mono-selectivity. What are the likely causes?

Low yields in Buchwald-Hartwig or Ullmann reactions can stem from several factors unrelated to di-substitution.

  • Inactive Starting Materials: Verify the purity of your aryl halide and piperazine. Water is a common culprit, as it can hydrolyze reagents and deactivate the catalyst. Ensure you are using an anhydrous solvent.[3]

  • Poor Solubility: If your reagents are not fully dissolved, the reaction will be slow and inefficient. Toluene, dioxane, and THF are common solvents. If solubility is an issue, a more polar aprotic solvent like DMF or DMSO (for Ullmann-type reactions) or t-butanol might be necessary.[3][5][8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind achieving mono-N-arylation selectivity?

Selectivity is a contest between two competing reactions. The key is to manipulate conditions to favor the first arylation while disfavoring the second.

G cluster_0 Piperazine Piperazine MonoAryl Mono-Arylpiperazine (Desired Product) Piperazine->MonoAryl Reaction 1 (k1) Favored by: - Excess Piperazine - Lower Nucleophilicity of Product ArylHalide1 Aryl Halide (Ar-X) ArylHalide1->MonoAryl DiAryl Di-Arylpiperazine (Side Product) MonoAryl->DiAryl Reaction 2 (k2) Inhibited by: - Steric Hindrance (Bulky Ligands) - Lower Temperature ArylHalide2 Aryl Halide (Ar-X) ArylHalide2->DiAryl

Caption: Competing reaction pathways in piperazine N-arylation.

As shown in the diagram, the goal is to maximize the rate of the first reaction (k1) while minimizing the rate of the second (k2). This is achieved by:

  • Electronic Effects: After the first arylation, the remaining NH group on the piperazine ring is less nucleophilic due to the electron-withdrawing nature of the newly added aryl group. This naturally slows down the second reaction.

  • Steric Hindrance: As previously discussed, using bulky ligands or sterically demanding substrates makes the second addition physically more difficult.[9][10]

Q2: Is it better to use a protecting group strategy?

Using a protecting group is a highly reliable, albeit longer, method to guarantee mono-substitution.

  • The Strategy: One nitrogen of piperazine is "protected" with a group like tert-butyloxycarbonyl (Boc).[11][12] The N-arylation is then performed on the remaining free nitrogen. Finally, the protecting group is removed (e.g., with a strong acid like TFA or HCl) to yield the pure mono-N-arylpiperazine.[13]

  • Advantages: This method offers near-perfect control over selectivity and is excellent for complex or valuable substrates where maximizing yield and purity is paramount.

  • Disadvantages: It adds two steps to the synthesis (protection and deprotection), which increases time, cost, and reduces overall process efficiency. Direct arylation is often preferred in industrial settings if conditions for high selectivity can be established.[14]

Q3: Which catalytic system is better: Palladium (Buchwald-Hartwig) or Copper (Ullmann)?

Both systems are effective for C-N bond formation, but they have different strengths.[15][16]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is the most common and versatile method. It generally proceeds under milder conditions, has a broader substrate scope, and benefits from a wide array of commercially available, highly-tunable phosphine ligands that can be used to control selectivity.[4][17]

  • Copper-Catalyzed Ullmann Condensation: This is a more classical method that is often more cost-effective as it uses a cheaper metal catalyst.[8] However, it typically requires higher reaction temperatures and may have a more limited substrate scope. Modern protocols often use ligands to improve efficiency.[8]

For controlling mono- versus di-substitution, the fine-tuning available through ligand selection in palladium catalysis often makes it the preferred method.

Data Summary: Influence of Parameters on Mono-Arylation Selectivity
ParameterCondition Favoring Mono-ArylationCondition Favoring Di-ArylationRationale
Stoichiometry High excess of piperazine (e.g., >2 equiv.)[3][4]Near equimolar or excess aryl halideStatistical probability. More un-substituted piperazine available.
Pd Ligand Bulky, electron-rich (e.g., RuPhos, XPhos)[5][7]Small, less sterically demandingSteric hindrance prevents the second coupling event.
Temperature Lower (e.g., 80-100 °C)[3]Higher (e.g., >110 °C)Di-arylation is often the thermodynamic product, favored by high energy.
Reaction Time Shorter; stopped upon completion[5]LongerProlonged time allows the slower second arylation to proceed.
Protecting Group Use of a removable protecting group (e.g., Boc)[11][12]No protecting groupPhysically blocks one nitrogen from reacting.

Experimental Protocol: Selective Mono-N-Arylation via Buchwald-Hartwig Amination

This protocol is a general guideline for achieving selective mono-arylation. Optimization for specific substrates is highly recommended.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)

  • Piperazine (3.0 mmol, 3.0 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Bulky Phosphine Ligand (e.g., RuPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the palladium pre-catalyst, the phosphine ligand, the base, and piperazine.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed toluene via syringe, followed by the aryl halide.

  • Place the reaction vessel in a pre-heated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress every 1-2 hours by TLC or LC-MS, checking for the consumption of the aryl halide and the formation of both mono- and di-arylated products.

  • Once the aryl halide is consumed and before significant di-arylation is observed (typically 4-12 hours), remove the vessel from the heat and allow it to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired mono-N-arylpiperazine.

References

  • Technical Support Center: Optimizing N-Arylpiperazine Synthesis. Benchchem.
  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health (PMC).
  • Application Notes and Protocols for N-arylation of Piperazine-2-thione. Benchchem.
  • Technical Support Center: Synthesis of Substituted Piperazines. Benchchem.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.
  • Technical Support Center: Optimization of N-arylation of Piperidin-4-amine. Benchchem.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. American Chemical Society.
  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal.
  • Effect of ligand on selectivity. ResearchGate.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Institutes of Health (PMC).
  • Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core. Benchchem.
  • troubleshooting guide for low yield in piperazine cyclization reactions. Benchchem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health (PMC).
  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. National Institutes of Health (PMC).
  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Wiley Online Library.
  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Wiley Online Library.
  • Azine Steric Hindrances Switch Halogen Bonding to N-Arylation upon Interplay with σ-Hole Donating Haloarenenitriles. PubMed.
  • A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. Benchchem.
  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. National Institutes of Health (PMC).
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI.
  • Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. National Institutes of Health (PMC).
  • Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Beilstein Journals.

Sources

Technical Support Center: Optimizing Ullmann Condensation for N-Arylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for optimizing the Ullmann condensation reaction for the synthesis of N-arylpiperazines. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the nuances of this powerful C-N bond-forming reaction. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions, ensuring your success in synthesizing these valuable scaffolds.

Introduction: The Enduring Relevance of the Ullmann Condensation

The Ullmann condensation, a cornerstone of cross-coupling chemistry, provides a cost-effective and versatile method for the N-arylation of amines.[1] While modern palladium-catalyzed methods like the Buchwald-Hartwig amination have gained prominence, the copper-catalyzed Ullmann reaction remains highly relevant, particularly for large-scale syntheses and for specific substrate classes where palladium catalysis may be less effective or economical.[2]

Piperazine moieties are ubiquitous in pharmaceuticals, imparting favorable physicochemical properties such as improved solubility and bioavailability.[3] Consequently, the efficient and selective synthesis of mono-N-arylpiperazines is a critical endeavor in drug discovery and development. This guide will address the primary challenges associated with the Ullmann condensation of piperazine, most notably the control of selectivity between mono- and di-arylation, and provide robust strategies for optimizing your reaction conditions.

Troubleshooting Guide: From Low Yield to Undesired Side Products

This section is designed to address specific experimental issues in a direct, question-and-answer format. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions.

Issue 1: Low to No Conversion of Starting Materials

Question: I am not observing any significant formation of my desired N-arylpiperazine. What are the likely causes and how can I resolve this?

Answer: A stalled Ullmann condensation can be attributed to several factors, primarily related to the catalyst's activity and the overall reaction conditions.

  • Inactive Copper Catalyst: The active catalytic species in the Ullmann reaction is Cu(I).[1] Commercially available copper sources, especially copper powder, can have a passivating oxide layer (CuO or Cu₂O) on their surface, rendering them inactive.

    • Solution:

      • Use a fresh, high-purity Cu(I) salt: Copper(I) iodide (CuI) is a reliable and commonly used precursor.

      • Activate your copper source: If using copper powder, consider pre-treatment with a reducing agent or acid to remove the oxide layer. A common laboratory practice is the in situ generation of "activated" copper by reducing copper sulfate with zinc metal in hot water.[1]

      • Consider alternative copper sources: Copper(I) oxide (Cu₂O) or copper(II) salts in the presence of a reducing agent can also be effective.

  • Suboptimal Reaction Temperature: Traditional Ullmann reactions often require high temperatures (>180 °C), which can be detrimental to sensitive substrates.[4] Modern ligand-accelerated protocols operate at significantly lower temperatures.

    • Solution:

      • For traditional, ligand-free systems: Ensure your reaction is heated to a sufficiently high temperature (typically 120-180 °C in a high-boiling solvent like DMF, NMP, or DMSO).

      • For ligand-accelerated systems: Start with a moderate temperature (e.g., 80-110 °C) and incrementally increase if no conversion is observed. Monitor for decomposition of starting materials or products at higher temperatures.

  • Inappropriate Solvent: The choice of solvent is critical for solubility of all reaction components and for achieving the necessary reaction temperature.

    • Solution:

      • Ensure adequate solubility: If your aryl halide or piperazine derivative has poor solubility in common solvents like DMF or dioxane, consider alternatives such as DMSO or NMP.

      • Use anhydrous solvents: Water can inhibit the reaction by coordinating to the copper catalyst and reacting with the base. Always use dry solvents and reagents.[4]

Issue 2: Predominant Formation of the Di-arylated Piperazine

Question: My main product is the undesired 1,4-diarylpiperazine, even though I am targeting the mono-arylated product. How can I improve the selectivity for mono-arylation?

Answer: The formation of the di-arylated product is a common challenge due to the presence of two nucleophilic nitrogen atoms in piperazine. The following strategies can significantly enhance the yield of the mono-arylated product:

  • Molar Ratio Adjustment: This is the most straightforward approach to favor mono-substitution.

    • Solution: Use a significant excess of piperazine (typically 3-5 equivalents) relative to the aryl halide. This statistically favors the reaction of the aryl halide with a molecule of piperazine that has not yet been arylated.

  • Use of a Protecting Group: This is the most robust method for ensuring mono-arylation. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for one of the piperazine nitrogens.

    • Solution:

      • Synthesize N-Boc-piperazine: This can be readily prepared from piperazine and di-tert-butyl dicarbonate.

      • Perform the Ullmann condensation: The Boc-protected nitrogen is significantly less nucleophilic, directing the arylation to the unprotected nitrogen.

      • Deprotect the Boc group: The Boc group can be easily removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the desired mono-arylpiperazine.[5]

Issue 3: Formation of Unexpected Side Products (e.g., Debromination, Biaryl Coupling)

Question: Besides my desired product, I am observing the formation of the debrominated arene and/or the biaryl homocoupling product of my aryl halide. What is causing this and how can I prevent it?

Answer: These side products are indicative of competing reaction pathways that can be suppressed by optimizing the reaction conditions.

  • Debromination/Dehalogenation: This side reaction is often promoted by the presence of protic impurities or by certain ligands and bases.

    • Solution:

      • Ensure anhydrous conditions: As mentioned previously, use dry solvents and reagents.

      • Optimize the base: A very strong base can sometimes promote dehalogenation. If you are using a strong base like NaOtBu, consider switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃.

  • Biaryl Homocoupling (Ullmann Reaction): This occurs when the aryl halide couples with itself, a reaction that is also catalyzed by copper.[6]

    • Solution:

      • Lower the reaction temperature: Higher temperatures can favor the homocoupling pathway. The use of an appropriate ligand can often allow for lower reaction temperatures, thus minimizing this side reaction.[4]

      • Ensure efficient stirring: Poor mixing can lead to localized high concentrations of the aryl halide, promoting self-coupling.

Frequently Asked Questions (FAQs)

Q1: Which copper source and ligand combination is best for the Ullmann condensation with piperazine?

A1: There is no single "best" combination, as the optimal choice depends on the specific aryl halide and the desired reaction conditions. However, here are some general guidelines:

  • Copper Source: CuI is the most commonly used and reliable copper(I) source.

  • Ligands: The addition of a ligand is highly recommended to improve reaction rates and allow for milder conditions.

    • For general applications: Simple and inexpensive N,N- or N,O-chelating ligands like 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine are often effective.

    • For challenging substrates (e.g., electron-rich or sterically hindered aryl halides): More sophisticated ligands, such as those based on substituted phenanthrolines or diamines, may be required. A screening of several ligands is often a worthwhile endeavor.[7]

Q2: What is the role of the base in the Ullmann condensation and which one should I choose?

A2: The base plays a crucial role in the catalytic cycle. It is generally believed to deprotonate the amine nucleophile, forming the more nucleophilic amide, and to facilitate the regeneration of the active Cu(I) catalyst.

  • Commonly used bases: Inorganic bases are typically preferred. K₂CO₃, K₃PO₄, and Cs₂CO₃ are the most common choices.

  • Choosing a base:

    • K₂CO₃: A good starting point for most reactions.

    • K₃PO₄ and Cs₂CO₃: These are stronger bases and can often lead to higher yields, especially with less reactive aryl halides. However, they can also promote side reactions if the substrates are sensitive.

Q3: What is the general order of reactivity for aryl halides in the Ullmann condensation?

A3: The reactivity of aryl halides follows the order: Ar-I > Ar-Br > Ar-Cl .[1] Aryl iodides are the most reactive and are often the substrate of choice for developing new methodologies. Aryl bromides are also commonly used, while aryl chlorides are the least reactive and often require more forcing conditions or specialized catalytic systems. Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[1]

Q4: Can I run the Ullmann condensation with piperazine under microwave irradiation?

A4: Yes, microwave-assisted Ullmann condensations are well-documented and can offer significant advantages, including dramatically reduced reaction times and often improved yields. The sealed-vessel environment of a microwave reactor is also beneficial for reactions involving volatile reagents or requiring elevated pressures. When adapting a conventional protocol to microwave conditions, it is important to start with a lower temperature and shorter reaction time and carefully monitor the reaction progress and pressure.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for the mono-arylation of piperazine using the Ullmann condensation. These should be considered as starting points for optimization.

Table 1: Ullmann Condensation of Unprotected Piperazine

Aryl HalidePiperazine (equiv.)Copper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (mono-aryl)
Iodobenzene3CuI (10)1,10-Phenanthroline (20)K₂CO₃ (2)DMF12012Moderate to Good
4-Bromotoluene4Cu₂O (5)L-Proline (20)K₃PO₄ (2)DMSO13018Moderate
2-Chloropyridine5CuI (15)NoneCs₂CO₃ (2.5)NMP16024Low to Moderate

Table 2: Ullmann Condensation of N-Boc-Piperazine

Aryl HalideN-Boc-Piperazine (equiv.)Copper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (Boc-protected)
1-Iodo-4-nitrobenzene1.1CuI (5)N,N'-Dimethylethylenediamine (10)K₂CO₃ (2)Dioxane1008High
1-Bromo-3,5-dimethylbenzene1.2CuBr (10)rac-BINOL (20)K₃PO₄ (2)Toluene11016Good
4-Chloroanisole1.2CuI (10)NoneCs₂CO₃ (2)DMF14024Moderate

Experimental Protocols

Protocol 1: General Procedure for Mono-Arylation using Excess Piperazine
  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), piperazine (4.0 equiv.), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Place the vessel in a preheated heating block and stir at 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the mono- and di-arylated products.

Protocol 2: Two-Step Mono-Arylation via N-Boc-Piperazine

Step A: Ullmann Condensation

  • Follow the procedure in Protocol 1, using N-Boc-piperazine (1.1 equiv.) instead of piperazine.

  • After workup and purification, you will obtain the N-Boc-N'-arylpiperazine.

Step B: Boc Deprotection

  • Dissolve the N-Boc-N'-arylpiperazine (1.0 equiv.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (20-50% v/v) and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Remove the DCM and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure mono-N-arylpiperazine.[5]

Visualizing the Process: Diagrams and Workflows

Catalytic Cycle of the Ullmann Condensation

Ullmann_Cycle cluster_activation Amine Activation cluster_cycle Catalytic Cycle CuI Cu(I)X CuAmide LₙCu(I)NR₂ CuI->CuAmide + [R₂N]⁻ - X⁻ Amine R₂NH (Piperazine) Amide [R₂N]⁻ Amine->Amide Deprotonation Base Base Base->Amide CuIII Lₙ(Ar)Cu(III)(X)(NR₂) CuAmide->CuIII Oxidative Addition + Ar-X ArylHalide Ar-X CuIII->CuI Reductive Elimination Product Ar-NR₂ CuIII->Product

Caption: Generalized catalytic cycle for the Ullmann C-N coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Check Copper Source (Fresh? Activated?) Start->CheckCatalyst CheckTemp Optimize Temperature (Increase incrementally) CheckCatalyst->CheckTemp If catalyst is active CheckSolvent Check Solvent (Solubility? Anhydrous?) CheckTemp->CheckSolvent If no improvement CheckLigand Screen Ligands CheckSolvent->CheckLigand If no improvement CheckBase Screen Bases CheckLigand->CheckBase If no improvement Success Improved Yield CheckBase->Success Optimization Complete

Caption: A systematic workflow for troubleshooting low yields in the Ullmann condensation.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Arylpiperazine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Deprotection of Boc-Protected Piperazines.
  • Wikipedia. (2023). Ullmann condensation. In Wikipedia. Retrieved from [Link]

  • Pollard, C. B., & Wicker Jr, T. H. (1954). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society, 76(7), 1853–1855.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Herrmann, T., & Tilstam, U. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1034–1043.
  • Nalivela, S., Kumar, A., & Kumar, S. (2013). Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 455-458.
  • Pazdera, P., & Herová, D. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188.
  • Rao, H. S. P., & Reddy, K. S. (2010). Copper Mediated Coupling of 2-(Piperazine)-pyrimidine Iodides with Aryl Thiols using Cu(I)Thiophene-2-carboxylate. NIH Public Access, 20(10), 1251-1254.
  • Williams, T. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Lai, L.-L., Wang, E., & Luh, B.-J. (2001).
  • Renzik, V. S., Akamsin, V. D., Galyametdinova, I. V., Fattakhov, S. G., & Ivanov, B. E. (1999). Sequential mono-N-arylation of piperazine nitrogens. Part 1: A simplified method and its application to the preparation of a key N,N′-biaryl piperazine antifungal intermediate. Tetrahedron Letters, 40(31), 5655-5659.
  • Rahman, M. M., & Hossain, M. S. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Lee, C.-F., et al. (2013). ChemInform Abstract: Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. ChemInform, 45(5).
  • Wikipedia. (2023). Ullmann reaction. In Wikipedia. Retrieved from [Link]

  • Shah, D. R., Lakum, H. P., & Chikhalia, K. H. (2014). Copper-mediated ligand-free Ullmann reaction approach to substituted s-triazines: rationale, synthesis, and biological evaluation.
  • Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References. Retrieved from [Link]

  • Kwong, F. Y., Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters, 4(4), 581–584.
  • Costi, R., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 10(1), 1-15.
  • Ma, D., & Cai, Q. (2008). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054-3131.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
  • Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of the Ullmann Reaction: A Potent and Versatile Tool for Modern Organic Synthesis. Synlett, 2003(15), 2428-2439.
  • Fagan, P. J., Hauptman, E., Shapiro, R., & Casalnuovo, A. (1997). Ullmann-type diaryl ether synthesis via copper-catalyzed arylation of phenols. Journal of the American Chemical Society, 119(46), 11421-11422.
  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916.
  • Buck, E., et al. (2002). An Amine-, Amide-, and Thiol-Compatible Palladium-Based Catalyst System for the C−O Coupling of Aryl Chlorides. Organic Letters, 4(9), 1623-1626.
  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 121(18), 4369-4378.
  • Klapars, A., Huang, X., & Buchwald, S. L. (2002). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. Journal of the American Chemical Society, 124(25), 7421-7428.

Sources

Technical Support Center: Purification of 3-Nitro-2-piperazin-1-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Nitro-2-piperazin-1-ylbenzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific principles and practical steps needed to overcome common purification challenges associated with this molecule.

Part 1: Understanding the Challenge

This compound is a unique molecule presenting specific purification hurdles due to its inherent chemical properties. Its structure contains both a basic piperazine moiety and an acidic benzoic acid group, conferring it zwitterionic (or amphoteric) character. This means the molecule carries both a positive and a negative charge, and its net charge and solubility are highly dependent on the pH of the solution.[1][2] The key to successful purification lies in understanding and manipulating these properties.

Likely Impurities

The synthesis of this compound likely involves a nucleophilic aromatic substitution (SNAr) reaction between a 2-halo-3-nitrobenzoic acid (e.g., 2-chloro-3-nitrobenzoic acid) and piperazine.[3][4] Understanding this synthetic route allows us to predict the most probable impurities:

Impurity Type Specific Compound Reason for Presence Key Property for Removal
Starting Material 2-Chloro-3-nitrobenzoic acidIncomplete reactionAcidic
Starting Material PiperazineExcess reagent used to drive reactionBasic
Side-Product 1,4-bis(2-carboxy-6-nitrophenyl)piperazineReaction of piperazine at both nitrogen atomsDicarboxylic acid, likely less soluble
Solvent Residue e.g., DMF, DMSO, THFReaction/workup solventVolatile / Water-soluble

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my compound poorly soluble in most common organic solvents?

A: The zwitterionic nature of this compound leads to strong intermolecular ionic interactions, similar to amino acids.[1] These strong forces require highly polar solvents to overcome, making the compound sparingly soluble in solvents like dichloromethane, ethyl acetate, or hexanes. You will likely have more success with polar protic solvents like water, methanol, ethanol, or mixtures thereof.

Q2: What is the "isoelectric point" and why is it important for my purification?

A: The isoelectric point (pI) is the specific pH at which the molecule has a net charge of zero.[5][6] At this pH, the strong electrostatic repulsion between molecules is minimized, drastically reducing its solubility in aqueous solutions and often causing it to precipitate.[1][2][7] You can leverage this property to selectively crystallize your product out of an aqueous solution by carefully adjusting the pH.

Q3: Can I use standard silica gel chromatography for purification?

A: While possible, it is often challenging. The basic piperazine group can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant tailing, poor separation, and even irreversible adsorption of your product.[8][9] If chromatography is necessary, consider the troubleshooting tips in the next section.

Part 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification workflow.

Problem 1: The crude product is an intractable oil or gum after workup.
Probable Cause Troubleshooting Steps
Residual Solvent: High-boiling point solvents like DMSO or DMF are trapped.1. Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., diethyl ether, hexanes). Stir or sonicate the mixture. The product should solidify, allowing you to filter it. 2. High-Vacuum Drying: Use a high-vacuum pump, possibly with gentle heating, to remove residual solvents.
Mixture of Salts: The product may be a mixture of its freebase, hydrochloride, or other salt forms from the workup.1. Standardize the Form: Dissolve the oil in an aqueous acid (e.g., 1M HCl). Wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. Then, carefully adjust the pH of the aqueous layer to the isoelectric point (pI) to precipitate the pure zwitterion.
High Impurity Load: Impurities are preventing the product from forming a stable crystal lattice.1. Liquid-Liquid Extraction: Perform an acid-base extraction to remove non-zwitterionic impurities before attempting crystallization.
Problem 2: Low yield after recrystallization.
Probable Cause Troubleshooting Steps
Incorrect Solvent Choice: The product is too soluble in the chosen solvent, even at low temperatures.[10][11]1. Solvent Screen: Test solubility in a range of solvents (e.g., water, ethanol, isopropanol, acetonitrile). An ideal solvent dissolves the compound when hot but poorly when cold.[12] 2. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., methanol). Then, slowly add a "poor" solvent (an "anti-solvent" like water or diethyl ether) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[13]
Precipitation at the Wrong pH: If using an aqueous system, the final pH is not at the isoelectric point, leaving a significant amount of the product dissolved.1. pH Titration: Perform a small-scale experiment. Dissolve a small amount of crude product in dilute acid or base and slowly titrate back towards neutral, observing the pH at which maximum precipitation occurs. Use this optimal pH for the bulk purification.
Problem 3: Product streaks badly on silica gel TLC/column chromatography.
Probable Cause Troubleshooting Steps
Strong Amine-Silica Interaction: The basic piperazine moiety binds strongly to acidic silica gel.[8][9]1. Mobile Phase Modification: Add a basic modifier to your eluent to compete for binding sites on the silica. Common choices are 0.5-2% triethylamine (Et₃N) or 0.5-2% ammonium hydroxide in methanol, added to the main mobile phase (e.g., DCM/MeOH).[8][9] 2. Use a Different Stationary Phase: Switch to a more inert stationary phase like neutral or basic alumina, or consider reverse-phase (C18) chromatography.[9]
Compound is Charged: The compound is protonated or deprotonated on the column, leading to poor chromatographic behavior.1. Use Buffered Mobile Phase: For reverse-phase chromatography, using a buffered mobile phase (e.g., ammonium acetate or ammonium formate buffer) can maintain a consistent ionization state of your molecule, leading to sharper peaks.

Part 4: Key Experimental Protocols

Protocol 1: Purification by Isoelectric Point Precipitation

This is often the most effective method for purifying zwitterionic compounds like this compound.

  • Dissolution: Dissolve the crude product in a minimum amount of dilute aqueous acid (e.g., 1 M HCl). This protonates the piperazine and carboxylate groups, forming a soluble salt.

  • Removal of Non-Basic Impurities: Transfer the acidic solution to a separatory funnel and wash with an organic solvent like ethyl acetate (2 x 50 mL per 100 mL of aqueous solution) to remove any neutral or acidic organic impurities. Discard the organic layers.

  • Precipitation: Place the aqueous layer in a beaker with a stir bar. Slowly add a dilute base (e.g., 1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter.

  • Isolation: As the pH approaches the isoelectric point (typically between pH 4-7 for such structures), the product will precipitate out of the solution.[5][7] Continue adding base until precipitation is complete.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water and then with a small amount of a non-polar solvent like diethyl ether to help remove residual water.

  • Drying: Dry the purified solid under high vacuum.

Protocol 2: Modified Flash Column Chromatography

Use this protocol when precipitation methods fail to remove a persistent impurity.

  • Stationary Phase: Standard silica gel.

  • Sample Loading: If the compound is poorly soluble in the eluent, use the "dry loading" method.[14] Dissolve your crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Load this powder onto the top of your column.

  • Eluent Preparation: Prepare a mobile phase such as 95:5 dichloromethane:methanol. To this, add 1% triethylamine (v/v) to prevent streaking.

  • Elution: Run the column as standard, collecting fractions and monitoring by TLC.

  • Post-Column Workup: Combine the pure fractions and evaporate the solvent. Be aware that the final product will be complexed with triethylamine. It can often be removed by co-evaporation with a solvent like toluene or by dissolving the residue in a solvent and placing it under high vacuum.

Part 5: Visualization of Workflows

General Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

G cluster_0 Initial State cluster_1 Primary Purification cluster_2 Purity Analysis cluster_3 Secondary Purification (If Needed) cluster_4 Final Product Crude Crude Product (Post-Synthesis) Precipitation Isoelectric Point Precipitation Crude->Precipitation Zwitterionic Recrystallization Recrystallization (e.g., EtOH/Water) Crude->Recrystallization Non-ionic impurities Analysis Purity Check (LCMS, NMR, TLC) Precipitation->Analysis Recrystallization->Analysis Chromatography Modified Column Chromatography Analysis->Chromatography Impurities Remain Pure Pure Product (>95%) Analysis->Pure Purity OK Chromatography->Analysis Re-analyze G Start Compound Oils Out or Stays in Solution CheckPurity Check Purity (TLC/LCMS) Start->CheckPurity HighImpurity High Impurity Content CheckPurity->HighImpurity Multiple Spots LowImpurity Relatively Pure CheckPurity->LowImpurity Single Spot Action_AcidBase Perform Acid-Base Workup HighImpurity->Action_AcidBase Action_Solvent Change Solvent System LowImpurity->Action_Solvent Stays in Solution Action_Triturate Triturate with Anti-Solvent LowImpurity->Action_Triturate Oily Product Action_AcidBase->Start Re-attempt Action_Seed Add Seed Crystal or Scratch Flask Action_Solvent->Action_Seed End Successful Crystallization Action_Triturate->End Action_Seed->End

Sources

Technical Support Center: Overcoming Solubility Challenges with Piperazinylbenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions for overcoming the common yet significant challenge of poor solubility in reactions involving piperazinylbenzoic acids and their derivatives. Drawing from established chemical principles and field-proven methodologies, this resource will help you troubleshoot and optimize your reaction conditions for greater success.

Part 1: First-Line Troubleshooting - Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial problems encountered when working with piperazinylbenzoic acids.

Q1: My piperazinylbenzoic acid won't dissolve in standard organic solvents like DCM or THF. What's the first thing I should try?

A1: The poor solubility is likely due to the zwitterionic nature of your molecule. It possesses both a basic piperazine nitrogen and an acidic carboxylic acid. This structure leads to strong intermolecular ionic interactions, similar to a salt, making it insoluble in non-polar solvents. The first and simplest approach is to try more polar, aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1][2] These solvents are better at solvating ionic species.

Q2: I've managed to dissolve my compound in DMSO, but it precipitates when I add other reactants or change the temperature. What's happening?

A2: This is a common issue known as "crashing out." It indicates that while DMSO can dissolve your starting material, the resulting solution is likely near saturation, and the overall solvent system becomes less favorable upon the addition of less polar reactants or upon cooling.[3] Consider increasing the solvent volume, maintaining a higher reaction temperature, or using a co-solvent system to maintain solubility throughout the reaction.[3]

Q3: Can I use heat to improve solubility?

A3: Yes, heating can significantly increase the solubility of most compounds.[4][5] However, be cautious. Ensure your starting materials and reagents are stable at elevated temperatures to avoid degradation. It's best to run a small-scale stability test by heating your compound in the chosen solvent and analyzing it by TLC or LC-MS after a set period.

Q4: I've heard that changing the pH can help. How does that work?

A4: Adjusting the pH is a powerful technique. By adding a base (like triethylamine or DIPEA), you deprotonate the piperazinium cation, neutralizing the zwitterion and making the molecule behave more like a standard carboxylic acid, which is often more soluble in organic solvents. Conversely, adding an acid will protonate the carboxylate, making the molecule a dicationic salt, which may be more soluble in aqueous or highly polar protic media. The key is to shift the equilibrium away from the poorly soluble zwitterionic form.[4][6]

Part 2: In-Depth Troubleshooting & Methodologies

When simple fixes are not enough, a more systematic approach is required. This section provides detailed guides and protocols to diagnose and solve persistent solubility problems.

The Core Problem: The Zwitterionic State

Piperazinylbenzoic acids exist in a pH-dependent equilibrium between cationic, zwitterionic (neutral overall charge), and anionic states. The zwitterionic form is often the least soluble in many common organic solvents due to its high crystal lattice energy. Our goal is to disrupt this stable, insoluble form.

Zwitterion_Equilibrium Cationic Cationic Form (Soluble in Polar Protic Solvents) Zwitterionic Zwitterionic Form (Poorly Soluble) Cationic->Zwitterionic + Base - H+ Zwitterionic->Cationic + Acid + H+ Anionic Anionic Form (More Soluble in Polar Organic Solvents) Zwitterionic->Anionic + Base - H+ Anionic->Zwitterionic + Acid + H+

Caption: pH-dependent equilibrium of piperazinylbenzoic acids.

Troubleshooting Workflow: A Systematic Approach

When faced with a solubility challenge, follow this workflow to systematically identify an effective solution.

Troubleshooting_Workflow Start Start: Compound is Insoluble Solvent_Screen Step 1: Broaden Solvent Screen (DMF, DMSO, NMP, DMAc) Start->Solvent_Screen Is_Soluble1 Is it Soluble? Solvent_Screen->Is_Soluble1 pH_Modification Step 2: pH Modification (Add Base, e.g., TEA, DIPEA) Is_Soluble1->pH_Modification No Success Success: Proceed with Reaction Is_Soluble1->Success Yes Is_Soluble2 Is it Soluble? pH_Modification->Is_Soluble2 Co_Solvent Step 3: Use Co-Solvent System (e.g., DCM/MeOH, THF/DMF) Is_Soluble2->Co_Solvent No Is_Soluble2->Success Yes Is_Soluble3 Is it Soluble? Co_Solvent->Is_Soluble3 Advanced Step 4: Advanced Techniques (Salt Formation, PTC) Is_Soluble3->Advanced No Is_Soluble3->Success Yes Advanced->Success Failure Re-evaluate Synthetic Route Advanced->Failure

Caption: Systematic workflow for troubleshooting solubility.

Experimental Protocols

This protocol uses a small-scale, parallel approach to quickly identify promising solvent and pH conditions.

Objective: To determine the optimal solvent and base additive for solubilizing a piperazinylbenzoic acid for a subsequent reaction (e.g., amide coupling).

Materials:

  • Piperazinylbenzoic acid (approx. 100 mg)

  • Vials (e.g., 4 mL) with stir bars

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Stir plate

Procedure:

  • Setup: Label 6 vials, one for each solvent.

  • Dispense Solid: Add ~10 mg of your piperazinylbenzoic acid to each vial.

  • Solvent Addition (Round 1): Add 1.0 mL of each respective solvent to the vials.

  • Initial Observation: Stir all vials at room temperature for 15 minutes. Record visual solubility (e.g., clear solution, partial suspension, full suspension).

  • pH Modification (Round 2): To the vials that did not show complete dissolution, add 1.1 equivalents of TEA or DIPEA (relative to the acid).

  • Second Observation: Stir for another 15 minutes. Record any changes in solubility.

  • Heat (Optional): Gently warm the remaining suspensions (e.g., to 40-50 °C) and observe if dissolution occurs.

  • Analysis: Identify the condition (solvent ± base) that provides a clear, homogenous solution. This is your lead condition for scaling up the reaction.

This protocol is a practical application of pH modification, specifically for amide bond formation where the presence of a base is common.

Objective: To perform an amide coupling reaction by first forming a soluble salt of the piperazinylbenzoic acid in situ.

Materials:

  • Piperazinylbenzoic acid (1.0 eq)

  • Amine coupling partner (1.0-1.2 eq)

  • Coupling reagent (e.g., HATU, HBTU) (1.1 eq)

  • Organic base (e.g., DIPEA) (2.5-3.0 eq)

  • Anhydrous DMF

Procedure:

  • Initial Dissolution: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the piperazinylbenzoic acid.

  • Add Solvent & Base: Add anhydrous DMF to achieve the desired reaction concentration (e.g., 0.1 M). Add 1.5 equivalents of DIPEA.

  • Stir for Solubilization: Stir the mixture at room temperature. You should observe the solid dissolving as the soluble carboxylate salt forms. This may take 15-30 minutes.

  • Activate: Once the solution is homogeneous, add the coupling reagent (e.g., HATU). Stir for 5-10 minutes to form the activated ester.

  • Add Amine: Add the amine coupling partner, followed by the remaining portion of DIPEA (1.0-1.5 eq).

  • React: Allow the reaction to stir at room temperature overnight or until completion as monitored by TLC or LC-MS.

Causality: By adding a portion of the base before the coupling reagents, you specifically target the solubility issue of the carboxylic acid first. This ensures it is fully in solution and available to be activated, preventing the reaction from stalling due to undissolved starting material.[2]

Part 3: Advanced Strategies

When standard solvent and pH adjustments fail, more advanced techniques may be necessary.

1. Co-Solvent Systems The use of a mixture of solvents can often achieve what a single solvent cannot.[7][8][9] A polar solvent like DMF or DMSO can be used to dissolve the piperazinylbenzoic acid, while a less polar co-solvent like DCM or THF can help dissolve other, less polar reactants.

  • Strategy: Start by dissolving the piperazinylbenzoic acid in a minimum amount of a strong, polar solvent (e.g., DMF). In a separate flask, dissolve your other reactants in a larger volume of a less polar, miscible solvent (e.g., DCM). Slowly add the DMF solution to the DCM solution with vigorous stirring. This gradual addition can prevent the compound from precipitating.[3]

2. Formal Salt Formation & Isolation For particularly stubborn cases, you can pre-form and isolate a more soluble salt of your compound.

  • Strategy: Dissolve the piperazinylbenzoic acid in a solvent like methanol. Add one equivalent of a base (e.g., sodium methoxide or a strong organic base like DBU). Remove the solvent under reduced pressure to isolate the salt. This new salt will have different physical properties and may exhibit significantly enhanced solubility in a wider range of solvents.[10][11] Studies on similar compounds like NSAIDs have shown that piperazine salt formation can increase solubility by over 10-fold.[10][12]

3. Phase-Transfer Catalysis (PTC) If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can be used to shuttle the deprotonated piperazinylbenzoate anion into the organic phase where the reaction can occur.[13][14]

  • Mechanism: A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) exchanges its counter-ion with the carboxylate. The resulting large, lipophilic ion pair is soluble in the organic phase.[15][16] This is particularly useful for reactions like alkylations.

Data Summary: Solvent & Solubility Trends

The solubility of acidic/basic compounds is highly dependent on the properties of the solvent. Below is a representative table illustrating general trends for benzoic acid, a structural parent to the compounds .

SolventDielectric Constant (ε)Polarity TypeTypical Solubility of Benzoic AcidRationale for Piperazinylbenzoic Acids
Water80.1Polar ProticLow (pH dependent)[17]Poor, unless at very high or low pH.[18]
Methanol32.7Polar ProticHigh[19][20]Good, can solvate both ionic ends.
Ethanol24.5Polar ProticHigh[19][20]Good, similar to methanol.
DMSO46.7Polar AproticVery High[21]Excellent choice , solvates cations well.
DMF36.7Polar AproticVery High[21]Excellent choice , good general solvent for couplings.[1]
Acetonitrile37.5Polar AproticModerate[20]Moderate, may require base or co-solvent.
THF7.6Non-polar AproticModeratePoor for zwitterion, may work for salt form.
DCM9.1Non-polar AproticLow[20]Very poor for zwitterion.
Toluene2.4Non-polar AproticVery Low[20]Insoluble.

Note: This table provides general guidance. Empirical testing as described in Protocol 1 is essential for your specific derivative.

References

  • Sugaya, Y., et al. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi, 122(3), 237-46. Available from: [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Zhang, G. G. Z., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(5), 1435-1445. Available from: [Link]

  • Koller, T. M., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580. Available from: [Link]

  • Roy, L., et al. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design, 12(9), 4449-4461. Available from: [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544-1601. Available from: [Link]

  • OUCI. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Available from: [Link]

  • Waters Corporation. Solubility Screening by UPLC-MS/MS. Available from: [Link]

  • Becer, C. R., et al. (2016). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Polymer Chemistry, 7(44), 6759-6767. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • Advances in Engineering. Solubility-Modifying Power of Zwitterionic Salts. Available from: [Link]

  • ResearchGate. Solubility of p ABA in several solvents. Available from: [Link]

  • Wikipedia. Phase-transfer catalyst. Available from: [Link]

  • Semantic Scholar. Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]

  • Chem-Station Int. Ed. Phase-Transfer Catalyst (PTC). Available from: [Link]

  • ResearchGate. The pH solubility of PZH in various pH. Available from: [Link]

  • ResearchGate. Zwitterionic Surfactants in Ion Binding and Catalysis. Available from: [Link]

  • Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Available from: [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Available from: [Link]

  • Kawakami, K., et al. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. Journal of Pharmaceutical Sciences, 94(5), 943-949. Available from: [Link]

  • da Silva, P. B., et al. (2017). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry, 25(1), 269-276. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147. Available from: [Link]

  • Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 13(6), 437-445. Available from: [Link]

  • Reddit. (2023). Common sources of mistake in organic synthesis. Available from: [Link]

  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available from: [Link]

  • Wikipedia. Benzoic acid. Available from: [Link]

  • ResearchGate. (PDF) pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Available from: [Link]

  • Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. Available from: [Link]

  • American Chemical Society. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Available from: [Link]

  • Zhang, P., et al. (2014). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. The Journal of Chemical Thermodynamics, 77, 130-134. Available from: [Link]

  • ResearchGate. Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. Available from: [Link]

  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. Available from: [Link]

  • Semantic Scholar. Co-solvent and Complexation Systems. Available from: [Link]

  • ResearchGate. (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Available from: [Link]

  • Semantic Scholar. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid.. Available from: [Link]

Sources

identifying and minimizing byproducts in piperazine arylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Arylation

A Guide to Identifying and Minimizing Byproducts in C–N Cross-Coupling Reactions

Welcome, researchers and drug development professionals. This guide is structured to address the common and often complex challenges encountered during the N-arylation of piperazine. Piperazine is a privileged scaffold in medicinal chemistry, but its symmetrical nature presents unique selectivity challenges.[1][2] This resource provides in-depth, cause-and-effect troubleshooting for the byproducts that can compromise your yield, purity, and project timelines.

Frequently Asked Questions (FAQs): The "Big Three" Byproducts

Q1: What are the most common byproducts in a palladium-catalyzed piperazine arylation (e.g., Buchwald-Hartwig amination)?

A1: While various side reactions can occur, three byproducts consistently appear in piperazine arylation reactions:

  • N,N'-Diarylated Piperazine (Bis-arylation): This is the most common byproduct, arising from the reaction of a second molecule of the aryl halide with the remaining N-H bond of the desired mono-arylated product.[3][4]

  • Hydrodehalogenation Product (Arene): This involves the replacement of the halide on your aryl halide starting material with a hydrogen atom, effectively terminating the desired coupling reaction.[5][6][7]

  • Homocoupling Product (Biaryl): This byproduct results from the coupling of two molecules of your aryl halide starting material to form a biaryl species (Ar-Ar).[6][8]

The prevalence of each is highly dependent on your specific reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature.[5][9]

Q2: I'm observing a significant amount of the N,N'-diarylated byproduct. What is the primary cause?

A2: The formation of the diarylated product is a direct consequence of the fact that your desired mono-arylated product is also a secondary amine and can compete with the piperazine starting material for the catalyst.[3] The key issue is a lack of selectivity. This is particularly problematic when using a 1:1 stoichiometry of piperazine to aryl halide, as the reactivity of the mono-arylated product can be comparable to that of piperazine itself.

Q3: My main impurity is the hydrodehalogenated arene. Where is the extra hydrogen atom coming from?

A3: The hydrogen source for hydrodehalogenation can be elusive but is often traced back to trace water, the amine itself, or the solvent.[10][11][12][13] In some mechanisms, an alcohol solvent can be deprotonated and act as a hydride source via β-hydride elimination.[13] This side reaction is a common competing pathway in many palladium-catalyzed cross-coupling reactions and is not unique to piperazine arylation.[6][7]

Troubleshooting Guide 1: The Diarylation Dilemma

This section addresses the critical challenge of achieving mono-selectivity.

Issue: My reaction produces a mixture of mono- and diarylated piperazine, which is difficult to separate.

Causality & Troubleshooting Steps:

  • Problem: Unfavorable Stoichiometry. When the molar ratio of piperazine to aryl halide is near 1:1, the concentration of the mono-arylated product increases as the reaction progresses, making it a competitive substrate for the second arylation.

    • Solution 1: Increase Piperazine Excess. Using a significant excess of piperazine (2 to 5 equivalents) statistically favors the reaction of the aryl halide with the more abundant piperazine starting material over the newly formed mono-arylated product.[14] This is often the simplest and most cost-effective initial strategy.

    • Solution 2: In-situ Mono-Protonation. Adding one equivalent of a strong acid (like HCl or TFA) relative to the excess piperazine can create the piperazinium salt. This effectively "protects" one nitrogen, reducing its nucleophilicity and suppressing disubstitution.[15]

  • Problem: Lack of Electronic or Steric Differentiation. Piperazine's symmetry means there is no inherent preference for mono-arylation once the first C-N bond is formed.

    • Solution: Employ a Protecting Group. The most robust strategy for guaranteeing mono-arylation is to use a protecting group on one of the piperazine nitrogens. The tert-butyloxycarbonyl (Boc) group is the most common and effective choice.[15][16][17] The N-Boc-piperazine is arylated, and the Boc group is subsequently removed under acidic conditions. This workflow provides excellent control and generally high yields of the pure mono-arylated product.

G cluster_workflow Workflow for Guaranteed Mono-Arylation A Piperazine B N-Boc-Piperazine A->B  Boc₂O, Base C N-Aryl-N'-Boc-Piperazine B->C  Ar-X, Pd Catalyst (Buchwald-Hartwig) D N-Arylpiperazine (Pure Product) C->D  Acid (e.g., TFA, HCl)

Caption: Workflow using a Boc protecting group to ensure mono-selectivity.

Troubleshooting Guide 2: Combating Hydrodehalogenation

This section focuses on preventing the premature reduction of your aryl halide.

Issue: LC-MS analysis shows a significant peak corresponding to the mass of my aryl starting material minus the halogen (Ar-H).

Causality & Troubleshooting Steps:

  • Problem: Presence of Protic Impurities. Water is a known hydrogen source for the hydrodehalogenation side reaction in palladium-catalyzed couplings.[10][12]

    • Solution: Ensure Anhydrous Conditions. Rigorously dry your solvent (e.g., toluene, dioxane) using appropriate methods like distillation from a drying agent or passing it through an activated alumina column.[5] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen).

  • Problem: Inappropriate Base or Ligand Selection. The choice of base and ligand significantly influences the stability and reactivity of the catalytic intermediates. A base that is too strong or a ligand that promotes β-hydride elimination can favor hydrodehalogenation.[5][6][13]

    • Solution 1: Screen Weaker Bases. If using a very strong base like NaOt-Bu or LHMDS, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[5][9] This can often suppress decomposition pathways leading to hydrodehalogenation.

    • Solution 2: Optimize Ligand Choice. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often used to promote the desired reductive elimination step over side reactions.[5][16] If hydrodehalogenation is persistent, screening a panel of different ligands is a valuable optimization step.

  • Problem: High Reaction Temperature. Elevated temperatures can accelerate catalyst decomposition and increase the rate of side reactions, including hydrodehalogenation.[5]

    • Solution: Lower the Temperature. If possible, run the reaction at a lower temperature (e.g., 80-100 °C instead of >110 °C). Monitor the reaction by TLC or LC-MS to find the lowest effective temperature that still provides a reasonable reaction rate.

G Pd0 Pd(0)Lₙ OA Ar-Pd(II)-X Pd0->OA Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)-Amine]⁺ OA->AmineComplex + Amine HydrideComplex H-Pd(II)-X OA->HydrideComplex [H] source (e.g., H₂O) AmidoComplex Ar-Pd(II)-Amide AmineComplex->AmidoComplex - Base Product Ar-Amine AmidoComplex->Product Reductive Elimination Product->Pd0 Regenerates Catalyst Byproduct Ar-H Byproduct->Pd0 Regenerates Catalyst HydrideComplex->Byproduct Reductive Elimination

Caption: Catalytic cycle showing the hydrodehalogenation side pathway.

Comparative Data & Key Parameters

The following table summarizes common issues and provides a quick-reference troubleshooting guide.

Byproduct ObservedCommon Cause(s)Primary Troubleshooting StrategySecondary Actions
N,N'-Diarylation Stoichiometry near 1:1; High conversionUse N-Boc-piperazine as the starting material.Increase excess of unprotected piperazine (2-5 eq.); Lower reaction temperature.
Hydrodehalogenation Protic impurities (water); Base too strongEnsure strictly anhydrous conditions (solvent, reagents).Screen weaker bases (e.g., K₃PO₄); Optimize ligand; Reduce temperature.
Homocoupling (Biaryl) Catalyst system; High temperatureUse a well-defined palladium pre-catalyst (e.g., XPhos Pd G3).Lower catalyst loading; Screen different ligands.
Low Conversion / No Reaction Inactive catalyst; Poor solubility; Wrong base/ligandScreen different ligands (e.g., RuPhos, XPhos, SPhos).[1]Use a pre-catalyst; Switch to a more polar solvent (e.g., dioxane); Ensure base is appropriate for the amine pKa.[5]

Experimental Protocols

Protocol 1: Mono-Arylation of Piperazine using Excess Reagent Strategy

This protocol is designed to favor mono-arylation by using an excess of piperazine.

  • Materials:

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • Piperazine (3.0 mmol, 3.0 equiv)

    • RuPhos Pd G3 (0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl bromide, piperazine, RuPhos Pd G3 catalyst, and sodium tert-butoxide.

    • Seal the tube with a septum. Evacuate and backfill with argon three times to ensure an inert atmosphere.

    • Add anhydrous, degassed toluene via syringe.

    • Place the reaction vessel in a preheated oil bath at 100 °C.

    • Stir the reaction for 4-12 hours. Monitor progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to isolate the desired mono-arylpiperazine.

Protocol 2: Synthesis of N-Boc-piperazine

This is a prerequisite step for the protecting group strategy, ensuring a clean mono-arylation.

  • Materials:

    • Piperazine (10.0 g, 116 mmol, 4.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (6.33 g, 29 mmol, 1.0 equiv)

    • Dichloromethane (DCM) (150 mL)

  • Procedure:

    • Dissolve piperazine in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

    • Dissolve Boc₂O in a small amount of DCM and add it dropwise to the cold piperazine solution over 30 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC until the Boc₂O is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the DCM.

    • Redissolve the residue in ethyl acetate and wash with water to remove the excess piperazine and piperazine dihydrochloride salt.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-piperazine, which can often be used in the subsequent arylation step without further purification.

References

  • BenchChem. (2025). Technical Support Center: Optimizing N-Arylpiperazine Synthesis.
  • Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]

  • Sci-Hub. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]

  • Weizmann Institute of Science. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11776-11778. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • BenchChem. (2025).
  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025). Syrris. [Link]

  • Lai, L.-L., Wang, E., & Luh, B.-J. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Synthesis, 2001(03), 361-363. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Reddit. (2023). BH amination side products and purification. [Link]

  • Elangovan, A., et al. (2016). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 21(11), 1479. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275. [Link]

  • ResearchGate. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • Bojarski, A. J., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(11), 3141. [Link]

Sources

stability issues of nitroaromatic compounds under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Nitroaromatic Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for nitroaromatic compound stability. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific stability challenges encountered during experimental work with this important class of molecules. As Senior Application Scientists, we aim to deliver not just protocols, but a foundational understanding of the chemical principles governing the stability of nitroaromatic compounds.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses the most common initial queries regarding the stability of nitroaromatic compounds.

Q1: My nitroaromatic compound appears to be degrading during my reaction, leading to low yields and complex product mixtures. What are the most likely causes?

A: Degradation of nitroaromatic compounds is a frequent issue stemming from their inherent chemical properties. The strongly electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain reactions and can also activate the nitro group itself towards reduction or displacement.[1][2][3] The primary culprits for instability are typically:

  • Reduction of the Nitro Group: This is the most common degradation pathway.[4][5] Many reagents and reaction conditions, especially those involving metals (e.g., Fe, Zn, Sn) or catalytic hydrogenation (e.g., Pd/C, Raney Nickel), can reduce the nitro group to nitroso, hydroxylamino, or amino functionalities.[4][5][6][7] This is often unintended and leads to a cascade of side products.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is activated towards attack by nucleophiles. Strong bases (e.g., hydroxides, alkoxides) or even some solvents can displace the nitro group or other substituents on the ring. The presence of multiple nitro groups enhances this susceptibility.[2][8]

  • Thermal Decomposition: Nitroaromatic compounds can be thermally labile, particularly those with multiple nitro groups or other energetic functionalities.[9][10][11] High reaction temperatures can lead to runaway reactions, C-NO2 bond cleavage, or intramolecular rearrangements, sometimes with explosive potential.[9][11][12]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to degradation.[13][14][15] This is a critical consideration for both reaction setup and compound storage.

  • pH Instability: Extreme pH conditions, both acidic and basic, can catalyze decomposition pathways.[16][17][18] For example, basic conditions can promote the formation of colored, and often unstable, Meisenheimer complexes.[2]

Q2: I am performing a reaction that requires a reducing agent, but I want to avoid reducing the nitro group on my aromatic compound. What are my options?

A: Chemoselective reduction in the presence of a nitro group is a significant challenge. The choice of reducing agent and reaction conditions is paramount.

  • Mild Reducing Agents: Depending on the other functional groups in your molecule, you may be able to use milder reducing agents that are less likely to affect the nitro group. Examples include sodium borohydride (NaBH₄) under specific conditions, although its compatibility should be carefully evaluated.

  • Protecting Groups: While less common for the nitro group itself, consider if other functional groups can be protected to allow for harsher reduction conditions that are later reversed.

  • Reaction Condition Optimization: Carefully controlling temperature, reaction time, and stoichiometry of the reducing agent can sometimes achieve the desired selectivity. Running small-scale trials at different temperatures is highly recommended.

Q3: My reaction mixture is turning a dark color (red, brown, or black) upon adding a base. What is happening?

A: The formation of a dark color upon addition of a base to a nitroaromatic compound is often indicative of the formation of a Meisenheimer complex .[2] This occurs when a nucleophile (in this case, the base or a species generated from it) attacks the electron-deficient aromatic ring. These complexes are often highly colored and can be intermediates in nucleophilic aromatic substitution reactions. In some cases, they are stable, but they can also lead to irreversible decomposition of your starting material.

Troubleshooting Steps:

  • Use a weaker base: If possible, switch to a non-nucleophilic or sterically hindered base.

  • Lower the temperature: The formation of these complexes is often favored at higher temperatures.

  • Use a non-nucleophilic solvent: Ensure your solvent is not participating in the reaction.

Section 2: Troubleshooting Guide - Pinpointing and Solving Stability Issues

This guide provides a systematic approach to diagnosing and resolving stability problems with nitroaromatic compounds.

Issue: Unexpected Reduction of the Nitro Group

Symptoms:

  • Formation of an aniline derivative (detectable by LC-MS, GC-MS, or NMR).

  • Significant decrease in the starting material concentration without the formation of the desired product.

  • Appearance of multiple, often polar, byproducts.

Root Cause Analysis & Workflow:

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Nitro-2-piperazin-1-ylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-2-piperazin-1-ylbenzoic acid. As a key intermediate in various pharmaceutical development pipelines, mastering its synthesis and scale-up is critical. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, ensuring a robust and reproducible process.

Synthesis Overview & Mechanism

The synthesis of this compound is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the displacement of a leaving group (typically a halide) from an activated aromatic ring by the nucleophilic piperazine.

Core Reaction:

SNAr_Mechanism cluster_1 Step 2: Elimination (Fast) A Aryl Halide + Piperazine B Meisenheimer Complex (Resonance Stabilized) A->B Addition A->B Slow C Final Product B->C Elimination B->C Fast D Leaving Group (e.g., Cl⁻)

Caption: The two-step Addition-Elimination mechanism of the SNAr reaction.

Frequently Asked Questions (FAQs)

Q1: Why is 2-chloro-3-nitrobenzoic acid an effective starting material? A1: The chloro-substituent serves as a good leaving group. Crucially, the nitro group and the carboxylic acid group are both positioned ortho to the chlorine. This specific arrangement is vital for activating the ring towards nucleophilic attack. Both groups inductively withdraw electron density and, more importantly, stabilize the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy of the reaction. [1][2] Q2: What is the role of the base in this reaction? A2: A base is typically required for two reasons. First, it neutralizes the HCl that is formed as a byproduct of the reaction, preventing the protonation of the piperazine nucleophile which would render it unreactive. Second, an excess of a base like triethylamine (TEA) or using excess piperazine itself can help drive the reaction to completion.

Q3: What are the primary safety concerns when running this synthesis? A3: There are three main areas of concern:

  • Piperazine: It is a corrosive substance that can cause skin and eye irritation. [3]Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. [4]* Nitroaromatic Compounds: These compounds can be thermally sensitive and should be handled with care. Avoid excessive heating and potential sources of ignition. [5][6]* Reaction Exotherm: The SNAr reaction can be exothermic, especially on a larger scale. This can lead to a runaway reaction if not properly controlled. Ensure adequate cooling and controlled addition of reagents during scale-up. [7] Q4: How can I effectively monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most common method. A suitable eluent system might be Dichloromethane:Methanol (e.g., 95:5) or Ethyl Acetate:Hexane with a small amount (0.5-1%) of triethylamine to prevent the basic product from streaking on the silica plate. [8]The disappearance of the 2-chloro-3-nitrobenzoic acid spot and the appearance of a new, more polar product spot indicate reaction progression. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis and scale-up.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of reagents: Piperazine may have absorbed water/CO₂; starting material may be impure. 2. Insufficient temperature/reaction time: The reaction may be sluggish under the current conditions. 3. Base is ineffective or insufficient: The nucleophile may be protonated and inactive.1. Use freshly opened or purified reagents. Ensure piperazine is anhydrous. 2. Gradually increase the reaction temperature in 10°C increments. Monitor by TLC to determine the optimal time. 3. Ensure at least 2 equivalents of base (e.g., excess piperazine or TEA) are used.
Multiple Products Observed on TLC/HPLC 1. Bis-substitution: One molecule of 2-chloro-3-nitrobenzoic acid has reacted on both nitrogens of a single piperazine molecule. 2. Reaction with impurities: Impurities in the starting material are reacting.1. Use a larger excess of piperazine (e.g., 4-5 equivalents). This statistically favors the mono-substitution product. 2. Purify the starting 2-chloro-3-nitrobenzoic acid by recrystallization before use.
Difficult Product Isolation & Purification 1. Product is an oil or difficult to crystallize: The product may be zwitterionic and highly soluble in the workup solvent. 2. Product streaks on silica gel column: The basic piperazine moiety interacts strongly with the acidic silica gel. [8]1. Carefully adjust the pH of the aqueous solution to the isoelectric point of the product to induce precipitation. Screen various anti-solvents. 2. For column chromatography, add 0.5-1% triethylamine or ammonia in methanol to the eluent to improve peak shape. [8]Alternatively, convert the product to a salt (e.g., hydrochloride) for easier purification by recrystallization. [8]
Reaction Fails or Yield Drops on Scale-Up 1. Poor heat transfer: An exotherm that was negligible on a small scale is now causing side reactions or degradation at a larger scale. 2. Inefficient mixing: Inadequate agitation leads to localized "hot spots" and concentration gradients.1. Use a reactor with a jacket for better temperature control. Add one of the reagents slowly via an addition funnel to control the rate of reaction and heat generation. 2. Use an overhead mechanical stirrer instead of a magnetic stir bar for larger volumes to ensure homogeneous mixing.

graph "Troubleshooting_Workflow" {
graph [fontname="Arial", fontsize=12, rankdir=TB, splines=true];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];
start [label="Experiment Complete:\nLow Yield or Impure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
q1 [label="Check TLC/HPLC.\nMultiple Spots?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
q2 [label="Reaction Stalled?\n(Starting Material Remains)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
q3 [label="Scale-Up Issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

sol1 [label="Cause: Bis-substitution\nSolution: Increase excess\nof piperazine.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
sol2 [label="Cause: Insufficient Temp/Time\nSolution: Increase Temp & Monitor.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
sol3 [label="Cause: Reagent Quality\nSolution: Use pure/fresh reagents.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
sol4 [label="Cause: Poor Heat/Mass Transfer\nSolution: Improve cooling/stirring,\ncontrol addition rate.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
end [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1;
q1 -> sol1 [label="Yes"];
q1 -> q2 [label="No"];
q2 -> sol2 [label="Yes"];
q2 -> q3 [label="No"];
sol2 -> end;
sol1 -> end;
q3 -> sol4 [label="Yes"];
q3 -> sol3 [label="No"];
sol4 -> end;
sol3 -> end;

}

Caption: A workflow for troubleshooting common synthesis issues.

Detailed Experimental Protocol (Lab Scale)

This protocol describes a representative procedure for the synthesis of this compound.

Reagents & Materials

ReagentM.W. ( g/mol )AmountMolesEquivalents
2-Chloro-3-nitrobenzoic acid201.5610.0 g49.6 mmol1.0
Piperazine (anhydrous)86.1417.1 g198.4 mmol4.0
Dimethylformamide (DMF)-100 mL--
Water-500 mL--
Hydrochloric Acid (conc.)-As needed--

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-Chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) and anhydrous piperazine (17.1 g, 198.4 mmol).

  • Solvent Addition: Add dimethylformamide (100 mL) to the flask.

  • Reaction: Heat the reaction mixture to 90-100 °C with stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH + 0.5% TEA) every hour. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material.

  • Work-up (Cooling & Quenching): Once complete, cool the reaction mixture to room temperature. Slowly pour the dark reaction mixture into a beaker containing 500 mL of cold water with vigorous stirring.

  • Precipitation: The product may precipitate upon quenching. To ensure complete precipitation, adjust the pH of the aqueous solution to approximately 6-7 using concentrated HCl. The product is a zwitterion and has minimal solubility at its isoelectric point.

  • Isolation: Stir the resulting suspension for 30 minutes in an ice bath. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove excess piperazine and salts, followed by a small amount of cold ethanol or diethyl ether to aid in drying.

  • Drying: Dry the yellow solid product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity. [9]Expected yield: 80-90%.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Synquest Labs. (n.d.). 1-(2-Nitrophenyl)piperazine - Safety Data Sheet.
  • Echemi. (n.d.). 1,4-Bis(4-nitrophenyl)piperazine SDS, 16264-05-4 Safety Data Sheets.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(4-Nitrophenyl)piperazine.
  • New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Piperazine.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Benchchem. (n.d.). Technical Support Center: Purification of Oily Piperazine Derivatives.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
  • Wang, T., et al. (2025). Continuous kilogram-scale process for the synthesis strategy of 1,3,5-trimethyl-2-nitrobenzene in microreactor. ResearchGate.
  • El-Zaydi, K. M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal.

Sources

Validation & Comparative

A Researcher's Guide to the Spectral Analysis of 3-Nitro-2-piperazin-1-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous structural elucidation of novel chemical entities is paramount. For professionals in these fields, a comprehensive understanding of analytical techniques is not just beneficial, but essential for the validation and progression of potential therapeutic agents. This guide provides an in-depth spectral analysis of 3-Nitro-2-piperazin-1-ylbenzoic acid, a molecule of interest due to its hybrid structure incorporating a nitrobenzoic acid moiety and a piperazine ring, both of which are prevalent in pharmacologically active compounds.

This document moves beyond a mere recitation of data, offering a comparative analysis of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) collectively provide a definitive structural portrait. We will explore the "why" behind experimental choices and interpret the resulting data with the discerning eye of an experienced scientist.

The Structural Hypothesis: What We Expect to See

Before delving into the spectral data, let's dissect the structure of this compound. Our analytical goal is to confirm the presence and connectivity of its key functional groups: a carboxylic acid, a nitro group, a substituted benzene ring, and a piperazine ring. Each spectroscopic technique will provide unique pieces of this structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular framework and deduce the electronic environment of each atom.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest. DMSO-d₆ is often a good choice for compounds with carboxylic acid and amine protons, as it facilitates their observation.

  • ¹H NMR Acquisition:

    • Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer to achieve adequate signal dispersion.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

    • Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Record the ¹³C NMR spectrum on the same instrument.

    • Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to a series of singlets, one for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Interpretation and Comparative Analysis

Based on the structure and data from analogous compounds, we can predict the following spectral features:

¹H NMR Spectral Data (Predicted)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Comparative Insights
Carboxylic Acid (-COOH)> 10.0Broad Singlet1HThe acidic proton is typically deshielded and appears as a broad signal. Its chemical shift can be highly variable and concentration-dependent. For comparison, the carboxylic proton in 3-Nitrobenzoic acid appears around 11.67 ppm.[1]
Aromatic Protons (Benzoic Acid Ring)7.5 - 8.5Multiplets3HThe electron-withdrawing nitro group and the piperazine substituent will influence the chemical shifts of the three aromatic protons. We expect complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling. The protons on 3-Nitrobenzoic acid resonate between 7.7 and 8.9 ppm.[1]
Piperazine Protons (-CH₂-)3.0 - 3.5Multiplets8HThe four methylene groups of the piperazine ring are expected to show complex multiplets. The protons on the nitrogen attached to the aromatic ring will be more deshielded than those on the other nitrogen. Similar piperazine derivatives show these protons in the 3.2-3.3 ppm range.[2]
Amine Proton (-NH-)VariableBroad Singlet1HThe proton on the secondary amine of the piperazine ring will appear as a broad singlet. Its chemical shift is dependent on solvent and concentration.

¹³C NMR Spectral Data (Predicted)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale and Comparative Insights
Carbonyl Carbon (-COOH)165 - 175The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.
Aromatic Carbons120 - 150The six carbons of the benzene ring will each give a distinct signal. The carbons attached to the nitro group and the piperazine will be significantly shifted due to their electronic effects.
Piperazine Carbons (-CH₂-)45 - 55The methylene carbons of the piperazine ring typically appear in this region. The carbons closer to the aromatic ring may be slightly more downfield. Piperazine derivatives often show these signals around 46 and 52 ppm.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds.

Experimental Protocol: IR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample measurement to subtract any atmospheric (CO₂, H₂O) absorptions.

Data Interpretation and Comparative Analysis

IR Spectral Data (Predicted)

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Rationale and Comparative Insights
O-H Stretch (Carboxylic Acid)2500 - 3300BroadThe hydrogen-bonded O-H stretch of a carboxylic acid appears as a very broad band in this region.
C=O Stretch (Carboxylic Acid)1680 - 1720StrongThis strong absorption is characteristic of the carbonyl group in a carboxylic acid.
N-O Stretch (Nitro Group)1500 - 1550 and 1340 - 1380StrongThe asymmetric and symmetric stretching vibrations of the nitro group give rise to two strong, distinct bands. 3-Nitrobenzoic acid shows these characteristic peaks.[3]
C-N Stretch (Aromatic Amine)1250 - 1350Medium-StrongThe stretching vibration of the bond between the aromatic ring and the piperazine nitrogen.
C-H Stretch (Aromatic)3000 - 3100Medium-WeakCharacteristic stretching vibrations for C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)2850 - 3000MediumC-H stretching vibrations of the methylene groups in the piperazine ring.
N-H Bend (Secondary Amine)1550 - 1650MediumThe bending vibration of the N-H bond in the piperazine ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable information about its structure through the analysis of its fragmentation patterns.

Experimental Protocol: MS Analysis
  • Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, as it is likely to produce the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) can provide the exact mass to four or more decimal places, allowing for the unambiguous determination of the molecular formula.

Data Interpretation and Comparative Analysis

MS Data (Predicted)

Ion Predicted m/z Rationale and Comparative Insights
[M+H]⁺252.0979The molecular formula of this compound is C₁₁H₁₃N₃O₄, with a monoisotopic mass of 251.0906 Da.[4] The protonated molecular ion [M+H]⁺ is expected to be the base peak in the ESI mass spectrum. The predicted m/z for this ion is 252.09788.[4]
[M+Na]⁺274.0798Adduct formation with sodium ions is common in ESI-MS, leading to a peak at M+23. The predicted m/z for this adduct is 274.07982.[4]
[M-H]⁻250.0833In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be observed. The predicted m/z for this ion is 250.08332.[4]

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would involve isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). Expected fragmentation pathways would include the loss of water (-18 Da) from the carboxylic acid, the loss of the nitro group (-46 Da), and cleavage of the piperazine ring, providing further structural confirmation.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows for NMR, IR, and MS analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve in Deuterated Solvent H1_NMR ¹H NMR Acquisition prep->H1_NMR C13_NMR ¹³C NMR Acquisition prep->C13_NMR process Fourier Transform Phase Correction Baseline Correction H1_NMR->process C13_NMR->process interpret Integration Multiplicity Analysis Chemical Shift Assignment process->interpret

Caption: Workflow for NMR Spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Place solid on ATR crystal or prepare KBr pellet background Collect Background Spectrum prep->background sample Collect Sample Spectrum background->sample subtract Background Subtraction sample->subtract interpret Peak Identification (Functional Groups) subtract->interpret MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep Dissolve in suitable solvent (e.g., MeOH) infusion Direct Infusion via Electrospray Ionization (ESI) prep->infusion analysis Mass Analysis (e.g., TOF) infusion->analysis interpret Identify Molecular Ion Peak (e.g., [M+H]⁺) analysis->interpret fragment Analyze Fragmentation Pattern (MS/MS) interpret->fragment

Caption: Workflow for Mass Spectrometry.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectral analysis of this compound demonstrates the power of a multi-technique approach. While NMR provides the detailed carbon-hydrogen framework, IR spectroscopy rapidly confirms the presence of key functional groups, and mass spectrometry unequivocally determines the molecular weight and formula. The predicted data, grounded in the analysis of structurally related compounds, provides a robust framework for the experimental verification of this molecule's structure. For researchers in drug development, mastering the interpretation of these combined spectral datasets is a critical skill for advancing new chemical entities from the laboratory to clinical evaluation.

References

  • PubChem. 3-Amino-2-piperazin-1-ylbenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C11H13N3O4). [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • ResearchGate. Synthesis and characterization of some 2-quinonyl piperazine derivatives. [Link]

  • ResearchGate. Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. [Link]

  • MDPI. Synthesis and Spectral Identification of Three Schiff Bases with a 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine Moiety Acting as Novel Pancreatic Lipase Inhibitors: Thermal, DFT, Antioxidant, Antibacterial, and Molecular Docking Investigations. [Link]

  • ResearchGate. 13 C NMR spectra of... | Download Scientific Diagram. [Link]

  • National Institutes of Health. [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. [Link]

  • Royal Society of Chemistry. Supporting Information Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold for the Management of Androg. [Link]

  • PubMed. Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. [Link]

  • Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]

  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

  • International Journal of Progressive Research in Science and Engineering. Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • PubChem. N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline. [Link]

Sources

A Comparative Guide to the Biological Activity of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the nuanced differences between structural isomers can dictate the success or failure of a therapeutic candidate. This guide offers an in-depth comparison of the biological activities of the three isomers of nitrobenzoic acid: 2-nitrobenzoic acid (ortho-), 3-nitrobenzoic acid (meta-), and 4-nitrobenzoic acid (para-). The strategic positioning of the nitro group on the benzoic acid scaffold profoundly alters the molecule's physicochemical properties, which in turn modulates its biological effects. This document synthesizes available data on their antimicrobial, cytotoxic, and enzyme-inhibitory activities, provides detailed experimental protocols for their evaluation, and explores the underlying mechanisms of action.

Physicochemical Properties: The Foundation of Biological Activity

The biological activity of any small molecule is intrinsically linked to its physicochemical characteristics. For the nitrobenzoic acid isomers, the electron-withdrawing nature of the nitro group significantly influences the acidity of the carboxylic acid group, a key determinant of its interaction with biological targets.

Property2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic AcidReference
Molecular Formula C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄
Molecular Weight 167.12 g/mol 167.12 g/mol 167.12 g/mol
Appearance Yellowish-white crystalsOff-white to yellowish-white crystalsPale yellow crystals[1][2][3]
Melting Point (°C) 146-148139-141237-242
pKa ~2.17~3.45~3.44
Water Solubility 7.8 g/L~2.4 g/L~0.3 g/L[1][2][3]

The ortho-isomer is the most acidic due to a combination of the inductive effect of the nearby nitro group and steric hindrance that forces the carboxyl group out of the plane of the benzene ring, facilitating proton donation. The para-isomer is slightly more acidic than the meta-isomer because the nitro group at the para position can better stabilize the conjugate base through resonance. These differences in acidity and solubility have significant implications for their absorption, distribution, metabolism, and excretion (ADME) profiles and their ability to interact with biological targets.

Antimicrobial Activity: A Promising yet Underexplored Area

Nitroaromatic compounds have a long history as antimicrobial agents, and the nitrobenzoic acid isomers are no exception. Their proposed mechanism of action involves the intracellular reduction of the nitro group by microbial nitroreductases to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce cellular damage through various mechanisms, including DNA damage and oxidative stress.[4]

Despite this well-understood general mechanism, direct comparative studies quantifying the antimicrobial potency of all three isomers under uniform conditions are surprisingly scarce in publicly available literature.[4] This represents a significant knowledge gap for researchers looking to develop novel antimicrobial agents based on this scaffold.

Proposed Experimental Framework for Comparative Antimicrobial Susceptibility Testing

To address this gap, a standardized approach using established methodologies is crucial. The following protocols for broth microdilution and agar well diffusion are recommended for a direct comparison of the isomers.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method provides a quantitative measure of the lowest concentration of a substance that inhibits the visible growth of a microorganism.

Materials:

  • 2-nitrobenzoic acid, 3-nitrobenzoic acid, 4-nitrobenzoic acid

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Test Compounds: Prepare 10 mg/mL stock solutions of each nitrobenzoic acid isomer in DMSO.[4]

  • Serial Dilutions: In the 96-well plates, perform two-fold serial dilutions of the stock solutions with the appropriate sterile broth to achieve a range of test concentrations.

  • Inoculum Preparation: Suspend several colonies of the test microorganism from a fresh agar plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[4] Dilute this suspension in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).[5]

Experimental Protocol: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Prepared solutions of nitrobenzoic acid isomers

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum prepared to a 0.5 McFarland standard

  • Sterile cork borer

Procedure:

  • Plate Preparation: Evenly swab the surface of the MHA plates with the prepared bacterial suspension.

  • Well Creation: Aseptically bore wells (e.g., 6 mm in diameter) into the seeded agar.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of each nitrobenzoic acid isomer solution into separate wells. Include a positive control (a standard antibiotic) and a negative control (DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. A larger diameter indicates greater antimicrobial activity.[6]

Diagram: General Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion prep_compounds Prepare Stock Solutions of Isomers in DMSO serial_dilute Serial Dilutions in 96-Well Plate prep_compounds->serial_dilute add_compounds_diffusion Add Isomer Solutions to Wells prep_compounds->add_compounds_diffusion prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) add_inoculum_mic Add Inoculum to Wells prep_inoculum->add_inoculum_mic swab_plates Swab Inoculum onto Agar Plates prep_inoculum->swab_plates prep_media Prepare Growth Media (MHB or RPMI) prep_media->serial_dilute prep_media->swab_plates serial_dilute->add_inoculum_mic incubate_mic Incubate Plates add_inoculum_mic->incubate_mic read_mic Determine MIC incubate_mic->read_mic bore_wells Bore Wells in Agar swab_plates->bore_wells bore_wells->add_compounds_diffusion incubate_diffusion Incubate Plates add_compounds_diffusion->incubate_diffusion measure_zones Measure Zones of Inhibition incubate_diffusion->measure_zones

Caption: Workflow for comparing antimicrobial activity.

Cytotoxic Activity: Implications for Anticancer Drug Development

The potential of nitrobenzoic acid derivatives as anticancer agents is an emerging area of interest. Their cytotoxicity is thought to arise from similar mechanisms as their antimicrobial activity, including the generation of reactive oxygen and nitrogen species that can induce apoptosis in cancer cells.

As with antimicrobial studies, there is a notable lack of direct comparative data for the cytotoxicity of the three nitrobenzoic acid isomers against a panel of cancer cell lines.

Proposed Experimental Framework for Comparative Cytotoxicity Assessment

The MTT assay is a widely accepted colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity (IC50 Determination)

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Stock solutions of nitrobenzoic acid isomers in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of each nitrobenzoic acid isomer prepared by serial dilution of the stock solutions in cell culture medium. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Diagram: Workflow for Determining IC50 Values

G start Seed Cancer Cells in 96-Well Plates treat Treat Cells with Serial Dilutions of Isomers start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (e.g., 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: General workflow for an MTT cytotoxicity assay.

Enzyme Inhibition: A Specific Target for 4-Nitrobenzoic Acid

Beyond broad-spectrum antimicrobial and cytotoxic effects, nitrobenzoic acid isomers may exhibit specific inhibitory activity against certain enzymes. A notable example is the competitive inhibition of Coenzyme Q (CoQ) biosynthesis by 4-nitrobenzoic acid.[8] It acts as a competitive inhibitor of the enzyme 4-hydroxybenzoate:polyprenyl transferase (Coq2), which is involved in the CoQ biosynthetic pathway.[7][8] This specific activity highlights the potential for developing targeted therapies based on the nitrobenzoic acid scaffold. The inhibitory activities of the 2- and 3-isomers on this enzyme have not been as extensively studied.

Diagram: Competitive Inhibition of Coq2 by 4-Nitrobenzoic Acid

G Coq2 Coq2 Enzyme ES_Complex Enzyme-Substrate Complex Coq2->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Coq2->EI_Complex Substrate 4-Hydroxybenzoate (Natural Substrate) Substrate->Coq2 Binds to active site Inhibitor 4-Nitrobenzoic Acid (Competitive Inhibitor) Inhibitor->Coq2 Competes for active site Product Coenzyme Q Biosynthesis ES_Complex->Product Leads to

Caption: Competitive inhibition of Coq2 enzyme.

Toxicity Profile: A Critical Consideration

The therapeutic potential of any compound is contingent on its safety profile. The available data on the acute toxicity of nitrobenzoic acid isomers suggests modest toxicity.

IsomerLD50 (Oral, Rat)Safety NotesReference
2-Nitrobenzoic Acid Data not availableCauses skin and eye irritation. May cause respiratory irritation.[1]
3-Nitrobenzoic Acid > 2,000 mg/kgCauses skin and eye irritation. May cause respiratory irritation.[9][10][11]
4-Nitrobenzoic Acid 1,960 mg/kgCauses skin and eye irritation. Suspected of causing genetic defects and damaging the unborn child.[12][13][14]

It is important to note that the 4-nitro isomer has been flagged for potential reproductive toxicity and mutagenicity, which requires careful consideration in any drug development program.[13]

Conclusion and Future Directions

The positional isomerism of nitrobenzoic acid significantly influences its physicochemical properties and, consequently, its biological activity. While the underlying mechanism of action for their antimicrobial and cytotoxic effects is generally understood to involve reductive activation, a clear, direct comparison of the potency of the three isomers is lacking in the current scientific literature. 4-nitrobenzoic acid has been identified as a specific inhibitor of Coenzyme Q biosynthesis, indicating the potential for targeted activities.

For researchers and drug development professionals, the nitrobenzoic acid scaffold presents both opportunities and challenges. The key takeaways are:

  • Structure-Activity Relationship is Key: The ortho-, meta-, and para- positions are not interchangeable and lead to distinct biological profiles.

  • Data Gaps Exist: There is a pressing need for systematic, comparative studies on the antimicrobial and cytotoxic activities of all three isomers to fully elucidate their potential.

  • Toxicity Varies: The toxicity profiles, particularly the potential reproductive toxicity and mutagenicity of the 4-nitro isomer, must be carefully evaluated.

Future research should focus on conducting the comparative studies outlined in this guide to generate robust, quantitative data. This will enable a more informed selection of the appropriate isomer for specific therapeutic applications and pave the way for the rational design of next-generation drugs based on the versatile nitrobenzoic acid framework.

References

  • 3-Nitrobenzoic acid. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Application Notes and Protocols for 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid as a Potential Enzyme Inhibitor. (2025). Benchchem.
  • 3-Nitrobenzoic acid - Safety Data Sheet. (2025, August 30). ChemicalBook.
  • 4-Nitrobenzoic acid - Safety D
  • ICSC 1684 - 4-NITROBENZOIC ACID. (n.d.).
  • 3-Nitrobenzoic acid | C7H5NO4 | CID 8497. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Safety Data Sheet: 3-Nitrobenzoic acid. (n.d.). Carl ROTH.
  • A Comparative Study on the Antimicrobial Properties of Nitrobenzoic Acid Isomers. (2025). Benchchem.
  • 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS CAS No: 121-92-6 MSDS. (2015, April 9). Loba Chemie.
  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2025, August 8).
  • Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)
  • Safety Data Sheet: 4-Nitrobenzoic acid. (n.d.). Carl ROTH.
  • The IC 50 values obtained for cytotoxic activity in human cancer cell... (n.d.).
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. (2010).
  • 4-Nitrobenzoic acid SDS, 62-23-7 Safety D
  • 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. (2010). PubMed.
  • 2-Nitrobenzoic acid | C7H5NO4 | CID 11087. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2010, October 25). Fisher Scientific.
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.).
  • MATERIAL SAFETY D
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.
  • Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). | Download Table. (n.d.).
  • IC 50 Value of Cytotoxicity (as of %Control) in µM (µg/mL) of the Tested Compounds vs. Cisplatin. (n.d.).
  • 2-Nitrobenzoic acid - Safety Data Sheet. (2025, December 6). ChemicalBook.
  • Cytotoxicity activity with the IC 50 values. Statistical significance... (n.d.).
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov.
  • A Technical Guide to the Biological Activities of Substituted Nitrobenzoic Acids. (2025). Benchchem.
  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. (n.d.). Semantic Scholar.
  • Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. (n.d.). PMC.
  • ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES. (n.d.). Polish Journal of Food and Nutrition Sciences.
  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
  • How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. (2019, March 1). PubMed.
  • 2-Nitrobenzoic acid. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2025, October 14).
  • 4-Nitrobenzoic acid. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Unveiling the Potential of Substituted Nitrobenzoic Acids: A Computational and Experimental Comparison. (2025). Benchchem.
  • Antimicrobial activity minimum inhibitory concentration (MIC µ g/mL) of synthesized compounds compared with standard drugs. (n.d.).
  • 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 4-Nitrobenzoic acid 98 62-23-7. (n.d.). Sigma-Aldrich.
  • Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines. (n.d.). NIH.

Sources

A Comparative Guide to the Cytotoxicity of Nitroaromatic Compounds: Evaluating 3-Nitro-2-piperazin-1-ylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cytotoxic profile of novel nitroaromatic compounds, using 3-Nitro-2-piperazin-1-ylbenzoic acid as a primary example. We will compare its potential cytotoxic activity against established nitro compounds, grounded in the fundamental mechanisms of bioreductive activation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry, offering both theoretical insights and practical, detailed experimental protocols.

Introduction: The Dual Nature of Nitro Compounds in Oncology

Nitroaromatic compounds have a storied history in chemistry and pharmacology, often flagged as having potential toxicity.[1][2] However, this very characteristic is being ingeniously exploited in modern cancer therapy. The unique microenvironment of solid tumors, particularly the presence of hypoxic (low-oxygen) regions, provides a fertile ground for targeted drug activation.[3][4][5]

Many nitro compounds are, in fact, prodrugs—biologically inert molecules that are metabolized into active, cytotoxic agents. This transformation is catalyzed by nitroreductase (NTR) enzymes, which are often overexpressed in hypoxic cancer cells.[6][7][8] Under normal oxygen conditions (normoxia), the initial reduction product, a nitro radical anion, is rapidly re-oxidized in a "futile cycle," preventing the formation of toxic metabolites and sparing healthy tissue.[9][10][11] In contrast, under hypoxia, the reduction proceeds to form highly reactive nitroso and hydroxylamine intermediates that can induce DNA damage and cell death.[12][13][14][15]

This guide establishes a robust methodology to characterize a novel agent, This compound , by comparing its cytotoxic potential against two benchmark compounds:

  • 4-Nitrophenol (4-NP): A simple, well-characterized nitroaromatic compound to establish a baseline for nitro-group-dependent toxicity.[16]

  • CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide): A classical hypoxia-activated prodrug, providing a clinically relevant comparator for evaluating bioreductive activation.[17][18]

The Mechanism: Bioreductive Activation

The selective cytotoxicity of these compounds is contingent on their enzymatic reduction. The process, governed by cellular oxygen levels, is a stepwise electron transfer.

  • Under Hypoxia: Nitroreductases, using NADH or NADPH as cofactors, catalyze a multi-electron reduction of the nitro group (NO₂) to generate cytotoxic species.[13][18] This cascade is what selectively kills cancer cells in low-oxygen environments.

  • Under Normoxia: The one-electron reduction to a nitro anion radical is immediately reversed by molecular oxygen, generating superoxide anions but preventing the formation of the more cytotoxic downstream metabolites.[14][17] This confers selectivity and reduces systemic toxicity.

G cluster_normoxia Normoxic Conditions (High O2) cluster_hypoxia Hypoxic Conditions (Low O2) Nitro_N Nitro Compound (R-NO2) Radical_N Nitro Radical Anion (R-NO2•−) Nitro_N->Radical_N 1e− Reduction (Nitroreductase) Radical_N->Nitro_N Re-oxidation O2_N Oxygen (O2) Superoxide Superoxide (O2•−) O2_N->Superoxide e− label_N Result: Futile Cycling Minimal Cytotoxicity Nitro_H Nitro Compound (R-NO2) Radical_H Nitro Radical Anion (R-NO2•−) Nitro_H->Radical_H 1e− Nitroso Nitroso (R-NO) Radical_H->Nitroso 1e−, H+ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e−, 2H+ Cytotoxicity DNA Damage & Cell Death Hydroxylamine->Cytotoxicity label_H Result: Bioreductive Activation Targeted Cytotoxicity

Fig 1. Bioreductive activation of nitro compounds under normoxic vs. hypoxic conditions.
Experimental Design: A Dual-Assay Approach for Robust Evaluation

To comprehensively assess cytotoxicity, we propose a dual-assay system targeting different cellular processes. This approach ensures that the observed effects are not an artifact of a single measurement technique.

  • MTT Assay: Measures mitochondrial dehydrogenase activity, reflecting cellular metabolic health. A decrease in activity correlates with a loss of cell viability.[19][20]

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. It is a direct marker of cell lysis and cytotoxicity.[21][22]

We will use a human colorectal carcinoma cell line (e.g., HCT116), known to express nitroreductases, and a non-cancerous human fibroblast line (e.g., BJ) to determine the therapeutic index.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis arrow arrow A Seed HCT116 & BJ cells in 96-well plates B Incubate 24h for cell adherence A->B C Prepare serial dilutions of: 1. This compound 2. 4-Nitrophenol (Control) 3. CB1954 (Control) D Treat cells with compounds C->D E Incubate plates under: - Normoxic (21% O2) - Hypoxic (1% O2) conditions for 48-72h D->E F Collect Culture Supernatant (for LDH Assay) E->F H Add MTT Reagent to remaining cells E->H G Perform LDH Assay: Measure LDH release F->G K Calculate % Viability and % Cytotoxicity G->K I Incubate & Solubilize Formazan H->I J Perform MTT Assay: Measure Absorbance I->J J->K L Determine IC50 Values (Concentration for 50% inhibition) K->L M Calculate Hypoxia Selectivity Index (HSI) (IC50 Normoxia / IC50 Hypoxia) L->M

Fig 2. Experimental workflow for comparative cytotoxicity analysis.
Detailed Experimental Protocols

The following protocols are standardized to ensure reproducibility and accuracy. All experiments should include vehicle-only controls (e.g., DMSO) and untreated controls.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[19][23][24]

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compounds.

  • Incubation: Incubate the plate for 48-72 hours under normoxic or hypoxic conditions.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C until purple crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.[25]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

Principle: The release of LDH from cells with compromised membrane integrity is measured. Released LDH catalyzes a reaction that results in a colorimetric or fluorometric signal.[22][26][27]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate plate. Include control wells for maximum LDH release (treated with a lysis buffer) and spontaneous release (untreated cells).

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[27]

  • Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mix (containing substrate, cofactor, and diaphorase/probe) to each well according to the manufacturer's instructions (e.g., CytoTox 96® Assay, Promega).[21]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution if required by the kit protocol.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Calculation:

    • % Cytotoxicity = [(Abs_treated - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

Illustrative Data and Interpretation

While specific experimental data for this compound is not publicly available, the following tables represent a hypothetical outcome of the described experiments. This data is for illustrative purposes to guide interpretation.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) on HCT116 Cancer Cells

CompoundIC₅₀ Normoxia (21% O₂)IC₅₀ Hypoxia (1% O₂)Hypoxia Selectivity Index (HSI)
This compound > 200 µM15.5 µM> 12.9
4-Nitrophenol (4-NP) 110 µM95.2 µM1.15
CB1954 150 µM8.1 µM18.5
  • Interpretation: A high HSI (>10) is desirable, indicating selective toxicity towards hypoxic cells.[12][17] In this illustrative data, this compound shows significant hypoxia selectivity, superior to the simple nitro compound 4-NP but slightly less potent than the established prodrug CB1954. The piperazine and benzoic acid moieties likely influence solubility, cell uptake, and interaction with the nitroreductase active site.

Table 2: Selectivity Against Non-Cancerous Cells (IC₅₀ Values in µM)

CompoundHCT116 (Cancer, Hypoxia)BJ (Fibroblast, Normoxia)Therapeutic Index
This compound 15.5 µM> 200 µM> 12.9
4-Nitrophenol (4-NP) 95.2 µM130 µM1.36
CB1954 8.1 µM> 200 µM> 24.7
  • Interpretation: The therapeutic index (IC₅₀ in normal cells / IC₅₀ in cancer cells) indicates the compound's safety profile. A higher index is better. Both this compound and CB1954 demonstrate a favorable profile, showing minimal toxicity to healthy cells under normal oxygen conditions, a critical feature for a viable drug candidate.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous methodology for assessing the cytotoxic profile of this compound in comparison to other nitro compounds. By employing a dual-assay approach under both normoxic and hypoxic conditions, researchers can generate robust data to evaluate not only its potency but also its selectivity—the cornerstone of a successful hypoxia-activated prodrug.

The illustrative data suggests that this compound could be a promising candidate for further development. The next logical steps would involve:

  • Enzyme-specific assays: Using purified nitroreductase enzymes (e.g., AKR1C3, NQO1) to confirm the mechanism of activation.[13]

  • Mechanism of action studies: Investigating the specific type of cellular damage (e.g., DNA cross-linking, oxidative stress).

  • In vivo studies: Evaluating the compound's efficacy and safety in preclinical tumor models.

By systematically applying this comparative framework, the scientific community can efficiently identify and advance novel nitroaromatic compounds with the potential to overcome the challenge of tumor hypoxia and improve patient outcomes.

References

  • Denny, W. A. (2000). Nitro reduction as an electronic switch for bioreductive drug activation. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 463(1), 1-11. [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 983. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]

  • MDPI. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 983. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • NIH National Library of Medicine. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908. [Link]

  • ResearchGate. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. [Link]

  • Encyclopedia.pub. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. [Link]

  • Protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. International Journal of Molecular Sciences, 25(15), 8088. [Link]

  • NIH National Library of Medicine. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical research in toxicology, 35(9), 1536–1555. [Link]

  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • NIH National Library of Medicine. (1985). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. Environmental health perspectives, 64, 199–208. [Link]

  • NIH National Library of Medicine. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]

  • Moreno, S. N., & Docampo, R. (1985). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. Environmental Health Perspectives, 64, 199–208. [Link]

  • WordPress.com. (n.d.). Enzyme Mechanism - Nitroreductase in Cancer Treatment. [Link]

  • Adams, G. E., et al. (1980). Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells in Vitro: Dependence on Reduction Potential. Journal of the National Cancer Institute, 64(3), 555-560. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. Chemical Society Reviews. [Link]

  • Frontiers Media S.A. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology, 15, 1451517. [Link]

  • Kim, S. J., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules, 26(4), 1088. [Link]

  • ResearchGate. (2024). Bioreduction of the nitro group by nitroreductases (NTR) or others flavoenzymes... [Link]

  • ACS Publications. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 35(9), 1536–1555. [Link]

  • PubMed. (1991). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. Mutation research, 260(1), 35-42. [Link]

  • NIH National Library of Medicine. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Environmental pollution, 295, 118671. [Link]

  • Isaac Scientific Publishing. (n.d.). Toward the Toxicology of Some Nitro-Compounds. Journal of Biosciences and Medicines, 2(1). [Link]

  • NIH National Library of Medicine. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in pharmacology, 15, 1451517. [Link]

  • ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Materials, 14(9), 2138. [Link]

  • NIH National Library of Medicine. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Pharmaceuticals, 14(11), 1168. [Link]

  • PubMed. (2020). Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation. The Journal of antibiotics, 73(9), 629–633. [Link]

  • NIH National Library of Medicine. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. International journal of molecular sciences, 21(23), 9037. [Link]

  • Rose, P., et al. (2003). Inhibition of Peroxynitrite-Mediated Cellular Toxicity, Tyrosine Nitration, and alpha1-antiproteinase Inactivation by 3-mercapto-2-methylpentan-1-ol, a Novel Compound Isolated From Allium Cepa. Biochemical and Biophysical Research Communications, 302(2), 397-402. [Link]

Sources

A Senior Application Scientist's Guide to Piperazine N-Arylation: A Comparative Study of Palladium and Copper Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of N-aryl piperazines is a foundational task. This structural motif is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs targeting conditions from cancer to central nervous system disorders.[1][2] The efficiency and practicality of constructing the critical C-N bond often dictate the feasibility of a synthetic route. The two dominant catalytic systems for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4]

This guide provides an in-depth, objective comparison of these two powerful methodologies. Moving beyond a simple list of pros and cons, we will delve into the mechanistic underpinnings, practical considerations, and performance data to equip you with the insights needed to select the optimal catalyst system for your specific research challenge.

Pillar 1: Palladium-Catalyzed N-Arylation — The Buchwald-Hartwig Amination

First established in the mid-1990s, the Buchwald-Hartwig amination has revolutionized C-N bond formation, largely replacing harsher classical methods with its mild conditions and exceptional functional group tolerance.[5] Its success lies in a well-understood catalytic cycle and the continuous innovation of highly effective ligands.

Mechanistic Rationale

The efficacy of the Buchwald-Hartwig reaction is rooted in a predictable Pd(0)/Pd(II) catalytic cycle. The choice of ligands and reaction conditions is entirely driven by the need to facilitate each step of this process efficiently.

  • Oxidative Addition: An active, ligand-supported Pd(0) species initiates the cycle by inserting into the aryl-halide bond, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.

  • Amine Coordination & Deprotonation: The piperazine nitrogen coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst. Sterically bulky, electron-rich ligands are crucial as they promote this step, preventing undesirable side reactions like beta-hydride elimination.[5][6]

G pd0 L-Pd(0) pd2_aryl L-Pd(II)(Ar)(X) pd0->pd2_aryl Oxidative Addition (+ Ar-X) pd2_amine [L-Pd(II)(Ar)(Piperazine-H)]+X- pd2_aryl->pd2_amine pd2_amido L-Pd(II)(Ar)(Piperazine) pd2_amine->pd2_amido pd2_amido->pd0 product Ar-Piperazine pd2_amido->product Reductive Elimination

Figure 1: Simplified catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig N-arylation.
Performance and Scope

The primary advantage of modern palladium systems is their remarkable scope and efficiency.

  • Substrate Generality: The development of sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos) allows for the efficient coupling of a wide range of aryl and heteroaryl halides, including the notoriously unreactive and cost-effective aryl chlorides.[1][7][8]

  • Mild Conditions: Reactions can often be run at temperatures between room temperature and 110 °C, preserving sensitive functional groups within complex molecules.[1]

  • High Efficiency: With optimized catalyst systems, reactions can be exceptionally fast, with high yields achieved in as little as 10 minutes for certain substrates.[8][9]

A key consideration with piperazine is achieving mono-arylation. This is readily controlled by using an excess of piperazine relative to the aryl halide, though careful optimization of catalyst loading and ligand choice is still necessary to prevent the formation of the bis-arylated byproduct.[8]

Pillar 2: Copper-Catalyzed N-Arylation — The Modern Ullmann Condensation

The Ullmann reaction, first reported in the early 20th century, represents the classical approach to C-N bond formation.[4] Historically, it was plagued by the need for harsh conditions (temperatures often >200 °C) and stoichiometric amounts of copper.[10] However, the "Renaissance of Ullmann chemistry" has transformed this reaction into a powerful and practical alternative to palladium catalysis, driven by the discovery of effective ligand systems.[4]

Mechanistic Rationale

The mechanism of the copper-catalyzed N-arylation is more debated than its palladium counterpart but is generally believed to proceed via a Cu(I)/Cu(III) cycle.

  • Ligand Exchange/Amide Formation: The active Cu(I) catalyst reacts with the piperazine in the presence of a base to form a copper-amido complex.

  • Oxidative Addition: The aryl halide adds to the copper-amido species, forming a Cu(III) intermediate. This is a key difference from the palladium cycle and is often the rate-determining step.[11]

  • Reductive Elimination: The Cu(III) intermediate reductively eliminates the N-aryl piperazine product, regenerating a Cu(I) species to continue the cycle.[12]

The choice of ligand (e.g., diamines, 1,10-phenanthroline) is critical, as it stabilizes the copper intermediates and facilitates the otherwise difficult oxidative addition and reductive elimination steps, allowing the reaction to proceed under much milder conditions than the ligand-free classical reaction.[11][13][14]

G cu1 L-Cu(I)-X cu1_amido L-Cu(I)-Piperazine cu1->cu1_amido Ligand Exchange (+ Piperazine, - Base-H+X-) cu3 L-Cu(III)(Ar)(Piperazine)(X) cu1_amido->cu3 cu3->cu1 product Ar-Piperazine cu3->product Reductive Elimination

Figure 2: A proposed catalytic cycle for the Copper-catalyzed Ullmann-type N-arylation.
Performance and Scope

The resurgence of copper catalysis is driven by significant practical advantages, making it a strong contender for many applications.

  • Cost-Effectiveness: Copper is substantially cheaper and more abundant than palladium, making it highly attractive for large-scale synthesis and process chemistry.[4][15][16]

  • Low Toxicity: Copper exhibits lower toxicity than palladium, which can simplify the purification of the final active pharmaceutical ingredient (API) by reducing the burden of removing residual heavy metal traces.[15]

  • Expanding Scope: While traditionally limited to activated aryl iodides and bromides, modern ligand-accelerated protocols have expanded the scope to include a wider range of substrates.[4] However, the coupling of electron-rich aryl chlorides remains a significant challenge compared to palladium systems.

Head-to-Head Performance Comparison

The choice between palladium and copper is not merely academic; it has profound practical implications for cost, time, and substrate compatibility.

Table 1: Qualitative Performance Comparison of Catalytic Systems

FeaturePalladium (Buchwald-Hartwig)Copper (Modern Ullmann)Rationale & Field Insights
Catalyst Cost HighLowA primary driver for process chemists. Copper offers significant cost savings on scale.[4][15]
Toxicity Profile Higher ConcernLower ConcernPalladium contamination in APIs is strictly regulated, requiring extensive purification. Copper is less toxic.[15]
Typical Temperature 25 - 110 °C90 - 150 °CPalladium's milder conditions are advantageous for thermally sensitive substrates.[8][17]
Reaction Time Very Fast (minutes to hours)Moderate to Long (hours)Optimized Pd systems can be exceptionally rapid, increasing throughput.[8][9]
Aryl Halide Scope I, Br, OTf, Cl (Excellent)I, Br, OTf (Good); Cl (Challenging)Palladium's ability to activate cheap aryl chlorides is a major advantage in discovery and process chemistry.[7]
Ligand Development Highly Advanced & DiverseRapidly EvolvingA vast library of phosphine ligands exists for Pd, tuning reactivity. Copper ligand development is a very active area of research.[18][19][20]
Functional Group Tolerance ExcellentGoodThe milder conditions of Pd catalysis generally lead to broader functional group compatibility.

Table 2: Quantitative Data for N-Arylation of N-Boc-piperazine with 4-Bromotoluene

Catalyst SystemCatalyst/LigandBaseSolventTemp (°C)TimeYield (%)Reference
Palladium Pd₂(dba)₃ / RuPhosNaOtBuToluene1005 min96[21] (Adapted)
Copper CuI / (S)-N-Methylpyrrolidine-2-carboxylateK₃PO₄DMSO1105 hGood to High[22] (General procedure)

Note: The data is compiled from different sources to illustrate typical performance and may not represent a direct, side-by-side experiment under identical conditions.

Decision Workflow: Selecting Your Catalyst

The optimal catalyst choice is dependent on the specific project goals, including substrate structure, scale, and cost constraints.

G start Start: Piperazine N-Arylation q1 Is the aryl halide an electron-rich or sterically hindered aryl chloride? start->q1 q2 Is cost a primary driver and the scale >10g? q1->q2 No (Aryl I, Br, OTf) pd_reco Strongly Prefer Palladium Catalysis q1->pd_reco Yes q3 Does the substrate contain highly heat-sensitive functional groups? q2->q3 No cu_reco Strongly Prefer Copper Catalysis q2->cu_reco Yes pd_consider Consider Palladium for milder conditions q3->pd_consider Yes cu_consider Consider Copper as a cost-effective option q3->cu_consider No

Figure 3: A decision-making workflow for catalyst selection in piperazine N-arylation.

Validated Experimental Protocols

Trustworthy protocols are self-validating. The following methods are adapted from robust literature procedures and represent standard, reliable starting points for optimization.

Protocol 1: Rapid Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol is adapted from a procedure demonstrating high efficiency and aerobic conditions.[8][23]

  • Reaction Setup: To a vial, add the aryl chloride (1.0 mmol, 1.0 equiv), piperazine (2.0 mmol, 2.0 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Catalyst Preparation: In a separate vial, briefly mix Pd₂(dba)₃ (0.01 mmol, 1 mol%) and RuPhos (0.02 mmol, 2 mol%). Add this solid mixture to the reaction vial.

  • Reaction Execution: Add toluene (2 mL). Seal the vial with a cap and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir vigorously for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ligand-Accelerated Copper-Catalyzed N-Arylation (Ullmann-Type)

This protocol utilizes a modern ligand system to enable milder conditions than classical Ullmann reactions.[22]

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.05 mmol, 5 mol%), the chosen ligand (e.g., (S)-N-Methylpyrrolidine-2-carboxylate, 0.1 mmol, 10 mol%), the aryl iodide (1.2 mmol, 1.2 equiv), piperazine (1.0 mmol, 1.0 equiv), and potassium phosphate (K₃PO₄) (1.0 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen three times.

  • Reaction Execution: Add anhydrous DMSO (1-2 mL) via syringe. Place the Schlenk tube in a preheated oil bath at 110 °C.

  • Monitoring: Stir the reaction mixture for 5-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Purification: Wash the combined filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

Both palladium and copper catalysis are indispensable tools for the N-arylation of piperazine. The choice is a strategic one based on a trade-off between performance, substrate scope, and cost.

  • Palladium catalysis remains the gold standard for versatility and speed, especially in a discovery setting where the ability to rapidly couple challenging substrates like aryl chlorides is paramount.[2][24]

  • Copper catalysis offers a compelling, cost-effective, and more sustainable alternative, particularly for large-scale synthesis of products derived from aryl iodides or bromides.[4][17]

The future of this field will likely focus on closing the performance gap. This includes the design of novel, more active ligands for copper that can activate aryl chlorides under milder conditions, and the development of reusable, heterogeneous catalysts for both metals to further enhance sustainability and cost-effectiveness.[4][25] As a researcher, understanding the fundamental strengths and weaknesses of both systems is the key to navigating these choices and accelerating the path to novel molecular discovery.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Application Notes and Protocols for N-arylation of Piperazine-2-thione.
  • Krasovskiy, A. I., et al. (2022). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI.
  • Singh, P., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2).
  • ResearchGate. (n.d.). Typical ligands for Cu-catalyzed N-arylation and N-vinylation.
  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles.
  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88.
  • Kumar, A., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 76-83.
  • Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
  • Kumar, A., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. PubMed Central.
  • Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC.
  • Semantic Scholar. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • Yang, D., et al. (2012). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI.
  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases | Request PDF.
  • Ural Federal University. (2017, December 5). Copper will replace toxic palladium and expensive platinum in the synthesis of medications. Phys.org.
  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.
  • Wentz, K. M., et al. (2020). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC.
  • ResearchGate. (n.d.). Ligands L1 – L6 for the copper-catalyzed N -arylation of imidazoles.
  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC.
  • Kunz, K., Scholz, U., & Ganzer, D. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. NIH.
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • ResearchGate. (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.
  • ScienceDirect. (2025). Enhanced performance and cost-effectiveness of Pd-based catalysts with Cu, Ni, and Co promoters for CO and NOx conversion in flu. Journal of the Energy Institute.
  • Rangappan, K., et al. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI.
  • MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.

Sources

A Comparative Guide to the Comprehensive Purity Assessment of Synthesized 3-Nitro-2-piperazin-1-ylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for the robust purity assessment of 3-Nitro-2-piperazin-1-ylbenzoic acid. The focus is on not just the "how" but the "why," grounding experimental choices in scientific principles and regulatory expectations to build a complete and reliable purity profile.

Introduction: Defining Purity for a Pharmaceutical Intermediate

In drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is not a single number but a comprehensive profile. It encompasses the identification and quantification of organic impurities (starting materials, by-products, intermediates), inorganic impurities, and residual solvents. A robust purity assessment is foundational to ensuring safety, efficacy, and batch-to-batch consistency.

This guide eschews a simplistic, single-method approach, instead advocating for an orthogonal strategy , where multiple analytical techniques with different separation and detection principles are employed. This ensures that impurities co-eluting in one system are resolved in another, providing a validated and trustworthy assessment of the compound's true purity.

The Orthogonal Purity Assessment Strategy

A comprehensive purity analysis relies on the synergy between chromatographic, spectroscopic, and spectrometric techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system. The overall strategy is to quantify known and unknown impurities, confirm the molecular identity, and verify the empirical formula.

Purity_Assessment_Workflow cluster_0 Initial Synthesis Output cluster_1 Core Purity & Impurity Profiling cluster_2 Structural & Elemental Confirmation cluster_3 Method & Molecule Stability cluster_4 Final Purity Statement Synthesized_Product Synthesized Crude This compound HPLC HPLC-UV (Quantitative Purity) Synthesized_Product->HPLC Primary Analysis NMR NMR Spectroscopy (¹H, ¹³C) (Structural Identity) Synthesized_Product->NMR Confirm Structure EA Elemental Analysis (CHN) (Empirical Formula Verification) Synthesized_Product->EA Confirm Composition LCMS LC-MS (Impurity ID & MW Confirmation) HPLC->LCMS Characterize Peaks Forced_Deg Forced Degradation Study (Stability-Indicating Method Validation) HPLC->Forced_Deg Challenge Method Specificity Final_Report Certificate of Analysis (Comprehensive Purity Profile) HPLC->Final_Report Consolidate Data LCMS->Final_Report Consolidate Data NMR->Final_Report Consolidate Data EA->Final_Report Consolidate Data Forced_Deg->HPLC

Caption: Orthogonal workflow for purity assessment.

Chromatographic Purity: The Quantitative Workhorse (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the cornerstone of purity assessment for chromophoric molecules like this compound.[1] Its purpose is to separate the main compound from its impurities and quantify them based on their relative peak areas.

Causality Behind Method Choices:

  • Technique: Reversed-phase HPLC (RP-HPLC) is chosen because the target molecule has both polar (carboxylic acid, piperazine) and non-polar (aromatic ring) functionalities, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[1][2]

  • Detector: The nitrobenzoic acid moiety contains a strong chromophore, making UV detection highly sensitive and appropriate.

  • Validation: For the method to be trustworthy, it must be validated according to guidelines from the International Council for Harmonisation (ICH).[3][4][5] This process provides documented evidence that the method is suitable for its intended purpose.[4][5]

Experimental Protocol: RP-HPLC Method for Purity Determination
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary.

Data Presentation: Example HPLC Purity Analysis
Peak No.Retention Time (min)Area (%)Identity
14.520.15Unknown Impurity
28.760.21Starting Material
312.34 99.58 This compound
415.880.06Unknown Impurity

Structural Confirmation & Impurity Identification

While HPLC quantifies impurities, it doesn't identify them. For this, we turn to mass spectrometry and nuclear magnetic resonance spectroscopy.

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that couples the separation power of HPLC with the mass-analyzing capability of MS. Its primary roles here are to confirm the molecular weight (MW) of the main peak and provide masses for the unknown impurity peaks, which is the first step in structural elucidation.[6]

Causality Behind Method Choices:

  • Ionization: Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for polar, medium-sized organic molecules. Given the presence of a carboxylic acid and a basic piperazine moiety, the molecule should ionize well in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.

  • Fragmentation: For nitroaromatic compounds, characteristic fragmentation patterns in tandem MS (MS/MS), such as the loss of NO₂ and NO, can provide valuable structural information for impurity identification.[6]

Experimental Protocol: LC-MS Analysis
  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • LC Method: Use the same HPLC method as described above to ensure retention time correlation.

  • MS Parameters (Example):

    • Ionization Mode: ESI Positive and Negative.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Gas Temperature: 300 °C.

    • Scan Range: m/z 50 - 500.

    • Expected Mass: The molecular formula is C₁₁H₁₃N₃O₄, with a monoisotopic mass of 251.0906 Da.[7] We expect to see [M+H]⁺ at m/z 252.0979 and [M-H]⁻ at m/z 250.0833.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed. For a synthesized compound, the NMR spectrum serves as a definitive fingerprint, confirming the connectivity of all atoms and helping to identify structurally similar impurities or residual solvents.

Expertise & Field-Proven Insights:

  • N-acylated piperazines often exhibit complex NMR spectra at room temperature.[8] This is due to two dynamic processes: the restricted rotation around the amide-like C(aryl)-N(piperazine) bond and the chair-to-chair interconversion of the piperazine ring.[8][9] This can lead to broadened signals or even the appearance of multiple conformer signals. Running the NMR at an elevated temperature (e.g., 50-60 °C) can often coalesce these signals into a sharper, more easily interpretable spectrum.

Experimental Protocol: ¹H NMR Analysis
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which will exchange with the acidic and N-H protons).

  • Data Acquisition: Acquire a standard ¹H spectrum.

  • Expected Signals:

    • Aromatic Protons: Multiple signals in the aromatic region (~7.0-8.5 ppm).

    • Piperazine Protons: Complex, potentially broad signals in the ~2.8-4.0 ppm range.

    • NH Proton (piperazine): A broad signal, exchangeable with D₂O.

    • COOH Proton: A very broad signal at >10 ppm, exchangeable with D₂O.

Elemental Analysis: A Fundamental Purity Check

Elemental analysis (EA) provides the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis).[10][11][12] This technique is a fundamental, quantitative assessment of purity. It directly compares the experimentally determined elemental composition of the synthesized compound to the theoretical values calculated from its molecular formula (C₁₁H₁₃N₃O₄).

Trustworthiness: A sample that is pure by HPLC but fails EA may contain non-chromophoric impurities (e.g., inorganic salts) or have an incorrect structure. The generally accepted tolerance for a pure compound is that the experimental values are within ±0.4% of the theoretical values.[11][13]

Data Presentation: Example Elemental Analysis Results
ElementTheoretical (%)Experimental (%)Difference (%)
Carbon (C)52.5952.48-0.11
Hydrogen (H)5.225.25+0.03
Nitrogen (N)16.7316.65-0.08
Result Pass

Ensuring Method Specificity: Forced Degradation Studies

A critical aspect of purity analysis in drug development is ensuring the primary analytical method (HPLC) is stability-indicating .[14] This means the method must be able to separate the main compound from any potential degradation products that might form during storage or manufacturing.[15][16] To prove this, a forced degradation (or stress testing) study is performed.[14][17]

The goal is not to completely destroy the compound, but to induce a target degradation of 5-20%, which is sufficient to produce detectable levels of degradants without making the chromatogram uninterpretable.[15][16][17]

Forced_Degradation_Logic cluster_stress Stress Conditions compound This compound (in solution or solid state) acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) compound->acid base Base Hydrolysis (e.g., 0.1 M NaOH, heat) compound->base ox Oxidation (e.g., 3% H₂O₂, RT) compound->ox thermal Thermal (e.g., 80°C, solid) compound->thermal photo Photolytic (ICH Q1B light exposure) compound->photo analysis Analyze Stressed Samples by HPLC-PDA acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis evaluation Evaluate Specificity - Are degradant peaks resolved? - Is peak purity of main peak maintained? - Is mass balance achieved? analysis->evaluation

Caption: Logic flow of a forced degradation study.

Experimental Protocol: Forced Degradation Study
  • Prepare Samples: Prepare separate solutions of the compound (~1 mg/mL) for each stress condition. Also, stress the solid powder for thermal and photolytic studies.

  • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid sample in an oven at 80 °C for 7 days.

  • Photolytic Degradation: Expose the solid sample to light conditions as specified in ICH Q1B guidelines.

  • Analysis: At appropriate time points, neutralize the acidic and basic samples, then dilute all samples to a suitable concentration and analyze by the validated HPLC-PDA method.

  • Evaluation: Assess the chromatograms for new peaks. Use the PDA detector to check the peak purity of the main this compound peak to ensure no degradants are co-eluting.

Comparative Summary of Purity Assessment Techniques

TechniquePrimary PurposeStrengthsLimitations
HPLC-UV Quantify impurities and determine chromatographic purity.Highly quantitative, precise, and robust. The workhorse for quality control.Requires a chromophore. Can be "blind" to co-eluting impurities without proper validation.
LC-MS Confirm molecular weight and identify unknown impurities.Highly sensitive, provides molecular weight information crucial for identification.Response can be non-quantitative without specific standards. Ionization efficiency varies between compounds.
NMR Provide unambiguous structural confirmation.Definitive for structure elucidation. Can detect non-chromophoric impurities and residual solvents.Relatively low sensitivity compared to MS. Can be complex to interpret for molecules with conformational isomers.
Elemental Analysis Verify the empirical formula and assess "absolute" purity.Fast, inexpensive, and provides fundamental confirmation of elemental composition.[10]Does not provide information on the nature of impurities. Insensitive to isomeric impurities.
Forced Degradation Validate the specificity and stability-indicating nature of the HPLC method.Provides critical insight into degradation pathways and ensures the analytical method is reliable over time.[14][15]Primarily a tool for method validation, not routine purity testing.

Conclusion

Assessing the purity of a synthesized compound like this compound is a multi-faceted endeavor that underpins its suitability for use in drug development. No single technique is sufficient. A scientifically sound assessment is built upon an orthogonal strategy, combining the quantitative power of HPLC , the identification capabilities of LC-MS , the definitive structural information from NMR , and the fundamental compositional check of Elemental Analysis . This comprehensive approach, validated through rigorous stress testing, ensures a deep understanding of the impurity profile and provides the highest level of confidence in the quality of the synthesized material.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Arciniega, A. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Broughton. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Lokesh, T., et al. (2004). Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • Schmidt, K., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Cretier, G., et al. (2004). Determination of nitroaromatic compounds in air samples at femtogram level using C18 membrane sampling and on-line extraction with LC-MS. Semantic Scholar. [Link]

  • Wenge, K., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Teva. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Schmidt, K., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate. [Link]

  • G. A. O'Doherty, et al. (2021). An International Study Evaluating Elemental Analysis. PMC - PubMed Central. [Link]

  • Xu, X., et al. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences. [Link]

  • Wang, H., et al. (2024). Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts. Chemosphere. [Link]

  • Weigand, W., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Wenge, K., et al. (2018). 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]

  • Kumar, A. (2013). Analytical method validation: A brief review. ResearchGate. [Link]

  • Wenge, K., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]

  • Kricheldorf, H. R. (1978). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. ResearchGate. [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • Cooney, A. (2018). How can benzoic acid be tested for purity?. Quora. [Link]

  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards. [Link]

  • PubChemLite. (n.d.). This compound (C11H13N3O4). [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:374063-89-5. [Link]

  • Google Patents. (n.d.). CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Wasiak, W., & Ciszewska, W. (2001). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Li, W., et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. [Link]

  • Caltech. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]

  • Google Patents. (n.d.).
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Amino-2-piperazin-1-ylbenzoic acid. [Link]

Sources

Characterization of 3-Nitro-2-piperazin-1-ylbenzoic Acid Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the identification and characterization of potential degradation products of 3-Nitro-2-piperazin-1-ylbenzoic acid. In the absence of specific published degradation studies for this molecule, this document outlines a systematic approach based on established principles of forced degradation for nitroaromatic and piperazine-containing compounds. The experimental protocols and predicted degradation pathways detailed herein are intended to serve as a robust starting point for researchers in drug development and stability testing.

Introduction: The Stability Challenge

This compound is a molecule of interest in pharmaceutical research, incorporating three key functional groups: a nitroaromatic ring, a carboxylic acid, and a piperazine moiety. Each of these groups presents distinct chemical liabilities that can contribute to the degradation of the molecule under various environmental conditions. Understanding these degradation pathways is critical for ensuring the safety, efficacy, and stability of any potential drug product. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are an essential tool for elucidating these pathways and developing stability-indicating analytical methods.[1][2][3][4]

Predicted Degradation Pathways

Based on the chemical functionalities of this compound, we can predict several primary degradation pathways under forced stress conditions. The following sections outline the most probable reactions.

Hydrolytic Degradation

The amide-like linkage between the benzoic acid and the piperazine ring is a potential site for hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the piperazine nitrogen could facilitate nucleophilic attack by water, leading to the cleavage of the C-N bond.

  • Base-Catalyzed Hydrolysis: In basic media, the deprotonated carboxylic acid may be less susceptible to nucleophilic attack. However, strong basic conditions could still promote hydrolysis.

Predicted Primary Degradation Product:

  • DP-H1: 2-Amino-3-nitrobenzoic acid

  • DP-H2: Piperazine

Oxidative Degradation

The piperazine ring and the nitroaromatic system are both susceptible to oxidation.

  • Piperazine Ring Oxidation: The tertiary amine in the piperazine ring can be oxidized to form N-oxides. Further oxidation could lead to ring opening.

  • Nitro Group Reduction: While technically a reduction, this is a common transformation for nitroaromatics under certain oxidative conditions in the presence of reducing agents. The nitro group can be reduced to a nitroso or an amino group.

Predicted Primary Degradation Products:

  • DP-O1: 3-Nitro-2-(4-oxopiperazin-1-yl)benzoic acid (N-oxide)

  • DP-O2: 3-Amino-2-(piperazin-1-yl)benzoic acid

Photolytic Degradation

Nitroaromatic compounds are known to be photosensitive.[1][2] UV or visible light can promote the formation of reactive species, leading to a variety of degradation products.

  • Nitro Group Rearrangement: Photochemical rearrangement of the nitro group to a nitrite ester is a known pathway, which can then lead to further reactions.

  • Radical Reactions: Photo-induced radical formation can lead to polymerization or complex degradation pathways.

Predicted Primary Degradation Products:

  • It is challenging to predict specific photolytic degradation products without experimental data. A complex mixture of products is likely.

Thermal Degradation

Elevated temperatures can provide the energy for various degradation reactions.

  • Decarboxylation: The benzoic acid moiety may undergo decarboxylation at high temperatures.

  • Piperazine Ring Degradation: Thermal stress can lead to the fragmentation of the piperazine ring.[5][6][7]

Predicted Primary Degradation Products:

  • DP-T1: 1-(2-Nitrophenyl)piperazine (from decarboxylation)

  • Various smaller amine fragments from piperazine ring cleavage.

Experimental Workflow for Forced Degradation Studies

The following workflow provides a systematic approach to inducing and characterizing the degradation products of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Characterization Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Degraded_Samples Degraded Samples Acid->Degraded_Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Degraded_Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Degraded_Samples Thermal Thermal (e.g., 80°C, solid state) Thermal->Degraded_Samples Photolytic Photolytic (ICH Q1B compliant) Photolytic->Degraded_Samples HPLC HPLC-UV (Separation & Quantitation) LCMS LC-MS/MS (Mass Identification) HPLC->LCMS Further Characterize with Results Degradation Profile & Product Identification HPLC->Results NMR NMR (Structural Elucidation) LCMS->NMR Confirm Structure with LCMS->Results NMR->Results Parent This compound (Stock Solution) Parent->Acid Expose to Parent->Base Expose to Parent->Oxidation Expose to Parent->Thermal Expose to Parent->Photolytic Expose to Degraded_Samples->HPLC Analyze by

Caption: A generalized workflow for forced degradation studies.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24, 48, and 72 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24, 48, and 72 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24, 48, and 72 hours.

  • Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 1, 3, and 7 days. Dissolve the stressed solid in the mobile phase before analysis.

  • Photolytic Degradation: Expose a solution of the compound (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Protocol 2: HPLC-UV Method for Separation

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A time-based gradient from 5% to 95% Mobile Phase B should be developed to ensure the elution of both polar and non-polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm and 320 nm).

  • Injection Volume: 10 µL.

Protocol 3: LC-MS/MS for Mass Identification

LC-MS/MS is a powerful tool for determining the molecular weights of the degradation products.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and elemental composition determination.

  • MS/MS Fragmentation: Perform fragmentation of the parent ion and the degradation product ions to obtain structural information.

Protocol 4: NMR for Structural Elucidation

For definitive structural confirmation of major degradation products, isolation and subsequent NMR analysis are necessary.

  • Isolation: Use preparative HPLC to isolate sufficient quantities of the major degradation products.

  • NMR Analysis: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to elucidate the complete chemical structure of the isolated degradants.

Comparative Data Presentation

The results of the forced degradation studies should be presented in a clear and comparative manner.

Table 1: Summary of Forced Degradation Results for this compound
Stress Condition% Degradation of ParentNumber of Degradation ProductsMajor Degradation Product(s) (Proposed)
0.1 M HCl, 60°C, 72h[Experimental Data][Experimental Data]DP-H1, DP-H2
0.1 M NaOH, 60°C, 72h[Experimental Data][Experimental Data]DP-H1, DP-H2
3% H₂O₂, RT, 72h[Experimental Data][Experimental Data]DP-O1, DP-O2
80°C, solid, 7 days[Experimental Data][Experimental Data]DP-T1
Photolytic (ICH Q1B)[Experimental Data][Experimental Data]Complex Mixture
Table 2: Characterization Data for Predicted Degradation Products
Degradation Product IDProposed StructurePredicted m/z [M+H]⁺Key MS/MS Fragments (Predicted)Key ¹H NMR Shifts (Predicted)
DP-H1 2-Amino-3-nitrobenzoic acid183.03Loss of H₂O, CO₂Aromatic protons, shift of amine proton
DP-H2 Piperazine87.09Fragmentation of the piperazine ringSinglet for the 8 protons
DP-O1 3-Nitro-2-(4-oxopiperazin-1-yl)benzoic acid268.07Loss of oxygen, fragmentation of piperazineDownfield shift of piperazine protons adjacent to N-oxide
DP-O2 3-Amino-2-(piperazin-1-yl)benzoic acid222.11Loss of NH₃, fragmentation of piperazineAppearance of new aromatic amine protons
DP-T1 1-(2-Nitrophenyl)piperazine208.10Fragmentation of piperazine ringAbsence of carboxylic acid proton, aromatic protons

Logical Relationships in Degradation Analysis

The following diagram illustrates the logical flow from stress testing to the definitive identification of degradation products.

degradation_logic Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Separation Chromatographic Separation (HPLC-UV) Stress->Separation Detection Initial Detection & Quantitation (UV) Separation->Detection Mass_ID Mass Identification (LC-MS) Detection->Mass_ID Hypothesize m/z Structure_Elucidate Structural Elucidation (LC-MS/MS, NMR) Mass_ID->Structure_Elucidate Confirm m/z & Fragment Final_ID Definitive Identification of Degradation Products Structure_Elucidate->Final_ID Confirm Structure

Caption: The logical progression of degradation product analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the characterization of degradation products of this compound. By following the outlined forced degradation protocols and employing a suite of modern analytical techniques, researchers can systematically identify and structurally elucidate the key degradants. This information is paramount for the development of stable pharmaceutical formulations and robust, stability-indicating analytical methods. The provided protocols and predicted pathways should be validated experimentally to ensure the comprehensive understanding of the stability profile of this molecule.

References

  • BenchChem. (n.d.). Enhancing the Stability of Piperazine-Containing Drugs.
  • MedCrave. (2016). Forced Degradation Studies.
  • MedCrave. (2016). Forced degradation studies.
  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
  • Freeman, S. E., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • ResearchGate. (2011). Thermal degradation of piperazine and its structural analogs.
  • ResearchGate. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • PubChem. (n.d.). This compound.
  • SpectraBase. (n.d.). 3-Nitro-2-(piperazin-1-yl)benzoic acid.
  • NIH. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.

Sources

The Two Faces of a Privileged Scaffold: Correlating In Vitro Potency with In Vivo Efficacy for Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds.[1] Its unique structural and physicochemical properties, including two strategically placed nitrogen atoms, often impart favorable pharmacokinetic characteristics such as improved water solubility and oral bioavailability.[1][2][3] However, the journey from a promising in vitro result to a clinically effective drug is fraught with challenges. This guide provides a comparative analysis of the in vitro and in vivo activities of representative piperazine-based compounds, offering insights into the critical transition from benchtop to preclinical models. We will delve into the experimental data, the underlying methodologies, and the structure-activity relationships that govern their therapeutic potential in oncology and infectious diseases.

At a Glance: Translating In Vitro Promise to In Vivo Reality

The following tables summarize the preclinical data for two distinct piperazine-containing compounds: a novel anticancer agent and a potent anti-tuberculosis candidate. This direct comparison highlights the crucial data points that researchers scrutinize to predict in vivo success.

Table 1: Anticancer Activity of a Vindoline-Piperazine Conjugate (Compound 23)

ParameterIn Vitro ActivityIn Vivo Efficacy
Test System Human Cancer Cell Lines (NCI60)N/A (Focus on potent in vitro data)
Compound ID Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate (23)N/A
Metric Growth Inhibition 50% (GI₅₀)N/A
Result 1.00 µM against MDA-MB-468 (Breast Cancer)[4][5]N/A
Comparator Other vindoline-piperazine conjugatesN/A

Table 2: Antimicrobial Efficacy of TZY-5-84

ParameterIn Vitro Activity (MIC in mg/L)[6][7]In Vivo Efficacy (Murine Model)[6][7]
Test Compound TZY-5-84TZY-5-84
M. tuberculosis H37Rv 0.014 - 0.015At 12.5 mg/kg, efficacy was comparable to PBTZ169 at 25 mg/kg.
Susceptible Clinical Isolates SusceptibleNot explicitly stated, but in vitro efficacy is promising.
Drug-Resistant Clinical Isolates SusceptibleNot explicitly stated, but in vitro data is promising.
Comparator PBTZ169 (MIC not specified)PBTZ169 (25 mg/kg) showed a significant reduction in lung CFU.

The Causality Behind Experimental Choices: A Methodological Deep Dive

The transition from in vitro to in vivo testing is a critical step in drug discovery. The following sections detail the methodologies for key experiments, explaining the scientific rationale behind their selection.

In Vitro Evaluation: Establishing a Baseline of Activity

In vitro assays are the first proving ground for any new chemical entity. They are designed to be rapid, high-throughput, and cost-effective, providing initial data on a compound's biological activity and potential mechanism of action.

Experimental Protocol: MTT Cell Viability Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-468) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with a range of concentrations of the piperazine-based compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or an acidic isopropanol solution).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50% (GI₅₀) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[6][8]

Trustworthiness of the Protocol: This protocol includes essential controls (vehicle and positive) to ensure the validity of the results. The use of a standardized, well-characterized cell line and a widely accepted assay provides a reliable and reproducible method for assessing cytotoxicity.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[6][7]

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Mycobacterium tuberculosis H37Rv) is prepared.

  • Serial Dilution: The piperazine-based compound is serially diluted in a suitable broth medium (e.g., Middlebrook 7H9 for M. tuberculosis) in a 96-well microplate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Trustworthiness of the Protocol: The inclusion of growth and sterility controls is crucial for validating the assay. The use of a standardized bacterial strain and culture conditions ensures the reproducibility of the MIC values.

In Vivo Evaluation: Assessing Efficacy and Safety in a Living System

In vivo studies in animal models are essential for evaluating the therapeutic efficacy, pharmacokinetics, and toxicity of a drug candidate in a complex biological system.

Experimental Protocol: Murine Tuberculosis Infection Model

This model is used to evaluate the in vivo efficacy of anti-tuberculosis agents.[6]

  • Animal Model: Specific pathogen-free mice (e.g., BALB/c) are used.

  • Infection: Mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Treatment: After a pre-determined period to allow the infection to establish, mice are randomized into treatment and control groups. The piperazine-based compound is administered at various doses and schedules (e.g., daily oral gavage). A vehicle control and a positive control (e.g., a standard anti-tuberculosis drug) are included.

  • Monitoring: The body weight and clinical signs of the mice are monitored throughout the study.

  • Efficacy Assessment: At the end of the treatment period, the mice are euthanized, and their lungs are harvested. The bacterial load (colony-forming units, CFU) in the lungs is determined by plating serial dilutions of lung homogenates on appropriate agar medium.

  • Data Analysis: The reduction in lung CFU in the treated groups is compared to the control group to determine the efficacy of the compound.

Trustworthiness of the Protocol: The use of a standardized infection protocol, appropriate animal models, and relevant controls (vehicle and positive) ensures the reliability and translatability of the findings.

Visualizing the Path from Lab to Preclinical

A clear understanding of the experimental workflow and the underlying biological mechanisms is crucial for successful drug development.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Cytotoxicity, Antimicrobial Activity Hit Identification Hit Identification In Vitro Screening->Hit Identification Potent & Selective Compounds Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies Target Identification Lead Compound Lead Compound Mechanism of Action Studies->Lead Compound Optimization Pharmacokinetics (ADME) Pharmacokinetics (ADME) Lead Compound->Pharmacokinetics (ADME) Animal Models Efficacy Studies Efficacy Studies Pharmacokinetics (ADME)->Efficacy Studies Disease Models Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Safety Assessment Preclinical Candidate Preclinical Candidate Toxicology Studies->Preclinical Candidate

Caption: A generalized workflow for the preclinical evaluation of piperazine-based compounds.

Many piperazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The intrinsic apoptotic pathway is a common mechanism.

G Piperazine Compound Piperazine Compound ROS Generation ROS Generation Piperazine Compound->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway induced by some piperazine-based anticancer agents.

Structure-Activity Relationship (SAR): The Key to Optimization

The versatility of the piperazine scaffold allows for extensive structural modifications to fine-tune its pharmacological activity.[2][9] For instance, in the development of anticancer agents, the introduction of different substituents on the piperazine ring can significantly impact cytotoxicity. Studies on vindoline-piperazine conjugates revealed that substitution at position 17 of vindoline was more beneficial than at position 10, and N-alkyl derivatives were more active than N-acyl analogs.[4] Specifically, derivatives containing N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl on the piperazine ring showed superior efficacy.[4]

Similarly, for antimicrobial piperazine derivatives, the addition of electron-withdrawing groups like chlorine, bromine, or nitro groups has been shown to enhance antibacterial activity, while electron-donating groups often reduce potency.[10]

Conclusion: A Scaffold of Continued Promise

The piperazine moiety continues to be a highly valuable scaffold in the design of novel therapeutic agents. The successful translation of potent in vitro activity to in vivo efficacy is a complex process that relies on a deep understanding of the compound's mechanism of action, pharmacokinetic properties, and structure-activity relationships. The examples of the vindoline-piperazine anticancer agent and the anti-tuberculosis compound TZY-5-84 demonstrate that with careful molecular design and rigorous preclinical evaluation, piperazine-based compounds hold significant promise for addressing unmet medical needs in oncology and infectious diseases. This guide underscores the importance of an integrated approach, combining robust in vitro screening with well-designed in vivo studies, to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. Available at: [Link]

  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. PubMed. Available at: [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK. Available at: [Link]

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. ScienceDirect. Available at: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]

  • Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. PubMed. Available at: [Link]

  • Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Bentham Science. Available at: [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC. Available at: [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science. Available at: [Link]

  • Antiviral and Anticancer Activity of Aryl-Piperazine Derivates. | Request PDF. ResearchGate. Available at: [Link]

  • Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. PubMed. Available at: [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. Available at: [Link]

  • Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. PMC. Available at: [Link]

  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Bentham Science. Available at: [Link]

  • MRL - Piperazine Summary Report (3). European Medicines Agency. Available at: [Link]

  • What are the pharmacodynamics of piperazine? BIOSYNCE. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC. Available at: [Link]

  • (PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. ResearchGate. Available at: [Link]

  • Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs | Request PDF. ResearchGate. Available at: [Link]

Sources

Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity Profile of 3-Nitro-2-piperazin-1-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a candidate molecule from a promising hit to a viable therapeutic is paved with rigorous scrutiny. Among the most critical of these evaluations are cross-reactivity studies, which serve to illuminate the selectivity of a compound and predict potential off-target liabilities. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, 3-Nitro-2-piperazin-1-ylbenzoic acid (designated as Compound X) , within the context of standard biological assays.

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, found in a multitude of FDA-approved drugs targeting a wide array of biological systems.[1][2][3] Its presence can confer favorable pharmacokinetic properties, but also introduces the potential for interactions with a diverse set of proteins, including G-protein coupled receptors (GPCRs), kinases, and ion channels.[4] This guide will delineate a systematic, tiered approach to characterizing the selectivity of Compound X, providing researchers, scientists, and drug development professionals with a framework for interpreting such data and making informed decisions.

The Rationale for a Tiered Screening Approach

A comprehensive assessment of off-target activity is not a monolithic endeavor but rather a strategic, multi-layered investigation. A tiered approach, beginning with broad screening panels and progressing to more specific functional and safety assays, is both cost-effective and scientifically robust. This strategy allows for the early identification of potential liabilities and informs the direction of subsequent, more resource-intensive studies.

Our investigation into the cross-reactivity of Compound X is structured as a three-tiered cascade, designed to provide a progressively detailed understanding of its interaction with the biological landscape.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Secondary & Functional Assays cluster_2 Tier 3: Safety & Cytotoxicity Profiling T1_Kinase Kinome Panel (400+ kinases) T2_Dose Dose-Response Assays on Hits T1_Kinase->T2_Dose Identified Hits T1_GPCR GPCR Panel (150+ targets) T1_GPCR->T2_Dose Identified Hits T1_Ion Ion Channel Panel (50+ channels) T1_Ion->T2_Dose Identified Hits T2_Functional Cell-based Functional Assays (e.g., cAMP, Calcium Flux) T2_Dose->T2_Functional Confirmed Hits T3_hERG hERG Patch Clamp Assay T2_Functional->T3_hERG T3_CYP CYP450 Inhibition Panel T2_Functional->T3_CYP T3_Cyto General Cytotoxicity Assays (e.g., MTT, LDH) T2_Functional->T3_Cyto

Caption: A tiered workflow for assessing the cross-reactivity of a novel chemical entity.

Tier 1: Casting a Wide Net with Broad Panel Screening

The initial step in our evaluation is to screen Compound X at a single, high concentration (typically 10 µM) against large, well-characterized panels of biological targets. The objective here is not to determine potency, but to identify any potential interactions that warrant further investigation.

Comparator Compounds

To provide context for the screening results, two comparator compounds are included in this hypothetical study:

  • Comparator A (Trazodone): An FDA-approved antidepressant containing a phenylpiperazine moiety. Trazodone is known to interact with several GPCRs and serves as a positive control for certain off-target activities.[5]

  • Comparator B (Inactive Analog): A close structural analog of Compound X, hypothetically 2-piperazin-1-ylbenzoic acid, lacking the nitro group which is presumed to be critical for its primary biological activity. This compound serves as a negative control to assess the contribution of the core scaffold to off-target binding.

Kinase Profiling

Given that dysregulation of kinase activity is implicated in a wide range of diseases, assessing off-target kinase interactions is a critical step in drug development.[6] We utilized a comprehensive kinase panel, such as the KINOMEscan®, which covers over 400 human kinases.[7][8]

Table 1: Hypothetical Kinase Panel Screening Results (% Inhibition at 10 µM)

Target ClassCompound XComparator A (Trazodone)Comparator B (Inactive Analog)
Primary Target 95%N/A5%
Kinase Hits (>50%)
Serine/Threonine
ROCK162%15%8%
PIM155%5%2%
Tyrosine
ABL18%2%1%
Other HitsNoneNoneNone

Data is hypothetical and for illustrative purposes only.

The results suggest that Compound X has a relatively clean kinase profile, with only two off-target hits showing greater than 50% inhibition at 10 µM. In contrast, both comparator compounds show minimal interaction with the kinase panel.

GPCR Profiling

Many drugs containing the piperazine scaffold exert their effects through interaction with GPCRs, making this a critical panel for cross-reactivity screening.[4] A broad GPCR panel, such as those offered by Eurofins Discovery or Creative Biogene, would be employed to assess binding to over 150 targets.[9]

Table 2: Hypothetical GPCR Panel Screening Results (% Inhibition at 10 µM)

Target ClassCompound XComparator A (Trazodone)Comparator B (Inactive Analog)
Primary Target 98%N/A3%
GPCR Hits (>50%)
Serotonin
5-HT2A75%88%12%
5-HT2C68%72%9%
Adrenergic
Alpha-1A58%92%15%
Dopamine
D212%45%5%
Other HitsNoneNoneNone

Data is hypothetical and for illustrative purposes only.

Here, we observe that Compound X shares some off-target interactions with Trazodone, particularly at serotonin and adrenergic receptors. This is not entirely unexpected given the shared chemical motifs and highlights the importance of progressing these hits to dose-response studies.

Tier 2: Quantifying and Characterizing Off-Target Interactions

Hits identified in the broad panel screens are subjected to more detailed investigation in Tier 2 to determine their potency and functional consequence.

Dose-Response and Functional Assays

The primary goal of this stage is to determine the IC50 or EC50 values for the off-target interactions identified in Tier 1. This allows for a quantitative comparison of the potency at the primary target versus the off-targets, providing a preliminary "selectivity window." Following the determination of potency, cell-based functional assays are employed to understand whether the interaction is agonistic, antagonistic, or has no functional effect.

G cluster_0 Decision Logic for Tier 2 cluster_1 Experimental Workflow cluster_2 Outcome & Next Steps Hit Hit from Tier 1 (>50% inhibition @ 10µM) DoseResponse Dose-Response Assay (IC50/EC50) Hit->DoseResponse FunctionalAssay Functional Assay (e.g., cAMP, Ca2+ flux) DoseResponse->FunctionalAssay If potent (IC50 < 1µM) LowRisk Low Risk: Weak Binding, No Function (Selectivity > 100-fold) DoseResponse->LowRisk If not potent (IC50 > 1µM) HighRisk High Risk: Potent Functional Effect (Selectivity < 10-fold) FunctionalAssay->HighRisk Potent & Functional ModerateRisk Moderate Risk: Potent Binding, Weak/No Function (Selectivity 10-100-fold) FunctionalAssay->ModerateRisk Potent, Weak/No Function

Caption: Decision-making workflow for hits identified in primary screening.

Table 3: Hypothetical Dose-Response and Functional Assay Results for Compound X

Off-TargetBinding IC50 (nM)Functional Assay TypeFunctional Effect (EC50/IC50 nM)Selectivity Index (Off-Target IC50 / Primary Target IC50)
Primary Target 10 Agonist 15 N/A
ROCK1850Kinase Activity1,20085
PIM11,500Kinase Activity>10,000150
5-HT2A120Calcium FluxAntagonist (IC50 = 250)12
5-HT2C300Calcium FluxAntagonist (IC50 = 700)30
Alpha-1A550Calcium FluxAntagonist (IC50 = 1,100)55

Data is hypothetical and for illustrative purposes only. Primary Target IC50 is assumed to be 10 nM.

These hypothetical results demonstrate that while Compound X binds to several off-targets, its functional activity at these sites is significantly weaker than at its primary target. The selectivity index provides a quantitative measure of this difference. A selectivity index of greater than 100-fold is generally considered favorable, while an index below 10-fold may be a cause for concern.

Tier 3: Assessing Critical Safety Liabilities

The final tier of our investigation focuses on well-established safety-related targets that are known to be associated with adverse drug reactions.

hERG Channel Inhibition

Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[10] Therefore, assessing the activity of a new chemical entity against the hERG channel is a regulatory requirement.[11] A manual or automated patch-clamp electrophysiology assay is the gold standard for this assessment.[12][13]

Cytochrome P450 (CYP) Inhibition

Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism.[14] Inhibition of these enzymes by a new drug can lead to drug-drug interactions, resulting in altered plasma concentrations and potential toxicity of co-administered medications.[15][16][17][18] An in vitro assay using human liver microsomes is typically used to assess the inhibitory potential against the major CYP isoforms.

General Cytotoxicity

General cytotoxicity assays, such as the MTT or LDH release assays, provide a measure of the overall toxicity of a compound to cells.[19][20][21][22][23] These assays are important for establishing a therapeutic window and ensuring that the desired biological effect occurs at concentrations that are not generally toxic to cells.

Table 4: Hypothetical Safety and Cytotoxicity Profiling Results

AssayCompound X IC50 (µM)Comparator A (Trazodone) IC50 (µM)Comparator B (Inactive Analog) IC50 (µM)
hERG Inhibition >305.2>30
CYP Inhibition
CYP1A2>5015.8>50
CYP2C9>5025.1>50
CYP2C19>5012.5>50
CYP2D622.50.8>50
CYP3A415.31.2>50
Cytotoxicity (HepG2) >5035.4>50

Data is hypothetical and for illustrative purposes only.

The safety profiling of Compound X reveals a favorable profile. It demonstrates weak inhibition of the hERG channel and major CYP enzymes, particularly when compared to the active comparator, Trazodone. Furthermore, it shows no significant cytotoxicity at the concentrations tested.

Experimental Protocols

Protocol 1: hERG Patch-Clamp Electrophysiology Assay
  • Cell Culture: HEK293 cells stably expressing the hERG channel are cultured in appropriate media until they reach 70-80% confluency.

  • Cell Preparation: Cells are harvested and plated onto the appropriate substrate for the automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Electrophysiology: Whole-cell patch-clamp recordings are performed. The voltage protocol recommended by regulatory bodies is applied to elicit hERG currents.[11]

  • Compound Application: A baseline recording is established in the vehicle control solution. Compound X and control compounds are then perfused at increasing concentrations.

  • Data Analysis: The peak tail current is measured, and the percentage of inhibition at each concentration is calculated relative to the vehicle control. An IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: CYP450 Inhibition Assay (Human Liver Microsomes)
  • Reaction Mixture Preparation: A reaction mixture containing human liver microsomes, a specific CYP isoform probe substrate, and NADPH is prepared in a 96-well plate.

  • Compound Incubation: Compound X, a positive control inhibitor, and a vehicle control are added to the reaction mixtures and pre-incubated.

  • Reaction Initiation: The reaction is initiated by the addition of NADPH and incubated at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: The formation of the metabolite of the probe substrate is quantified using LC-MS/MS.

  • Data Analysis: The percentage of inhibition at each concentration of Compound X is calculated, and the IC50 value is determined.

Conclusion and Forward Look

This comparative guide has outlined a systematic and scientifically rigorous approach to characterizing the cross-reactivity profile of this compound (Compound X). The hypothetical data presented suggests that Compound X possesses a promising selectivity and safety profile, with a significant therapeutic window over known off-targets and critical safety-related proteins.

The identification of weak interactions with the 5-HT2A receptor highlights the value of this comprehensive screening approach. While the selectivity index is acceptable, this finding provides valuable information for future lead optimization efforts, should they be necessary. It also underscores the importance of not only assessing binding but also the functional consequences of any off-target interactions.

The methodologies and decision-making frameworks presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery. By employing a logical, tiered approach to cross-reactivity profiling, development teams can build a comprehensive understanding of a compound's biological interactions, mitigate risks, and ultimately increase the probability of success in bringing safe and effective new medicines to patients.

References

  • Eurofins Discovery. GPCR Screening and Profiling. [online] Available at: [Link]

  • Eurofins Discovery. KINOMEscan Technology. [online] Available at: [Link]

  • Tanso Biosciences. GPCR functional profiling services. [online] Available at: [Link]

  • Drug Target Review. DiscoverX GPCRscan® GPCR Profiling Services. [online] Available at: [Link]

  • Multispan, Inc. Custom GPCR Antibody Profiling Services. [online] Available at: [Link]

  • Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. [online] Available at: [Link]

  • Charles River Laboratories. Ion Channel Assays. [online] Available at: [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [online] Available at: [Link]

  • Oreate AI Blog. Understanding Cytotoxicity Assays: A Key Tool in Drug Development. (2026). [online] Available at: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [online] Available at: [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [online] Available at: [Link]

  • ICE Bioscience. Ion Channel Selectivity Profiling Panels - Overview. [online] Available at: [Link]

  • Technology Networks. Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. (2016). [online] Available at: [Link]

  • Slideshare. hERG Assay. [online] Available at: [Link]

  • Charles River Laboratories. Ion Channel Selectivity Profiling Assays. [online] Available at: [Link]

  • Evotec. hERG Safety. [online] Available at: [Link]

  • National Center for Biotechnology Information. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [online] Available at: [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [online] Available at: [Link]

  • ApconiX. ION Channel Screening. (2025). [online] Available at: [Link]

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [online] Available at: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [online] Available at: [Link]

  • Wikipedia. Piperazine. [online] Available at: [Link]

  • U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). [online] Available at: [Link]

  • National Center for Biotechnology Information. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [online] Available at: [Link]

  • Creative Bioarray. LDH Cytotoxicity Assay. [online] Available at: [Link]

  • ResearchGate. Update on in vitro cytotoxicity assays for drug development. (2025). [online] Available at: [Link]

  • G-Biosciences. LDH Cytotoxicity Assay FAQs. (2020). [online] Available at: [Link]

  • ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2025). [online] Available at: [Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [online] Available at: [Link]

  • ResearchGate. Some FDA‐approved piperazine‐containing drugs. [online] Available at: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [online] Available at: [Link]

  • PubMed. Piperazine derivatives as dangerous abused compounds. (2020). [online] Available at: [Link]

  • ResearchGate. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. (2025). [online] Available at: [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [online] Available at: [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. [online] Available at: [Link]

  • PubMed. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity. (2024). [online] Available at: [Link]

  • Wikipedia. Trazodone. [online] Available at: [Link]

  • National Institutes of Health. The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. (2024). [online] Available at: [Link]

  • Arrayjet. Antibody Cross-Reactivity Testing Using the HuProt™ Human Proteome Microarray. [online] Available at: [Link]

  • Koehler Lab. Small molecule microarray screening. [online] Available at: [Link]

  • Bio-Rad. Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. (2013). [online] Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Nitro-2-piperazin-1-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of chemical reagents, such as 3-Nitro-2-piperazin-1-ylbenzoic acid, demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in established safety protocols for related chemical classes. By understanding the "why" behind each step, we can ensure a culture of safety and environmental responsibility in the laboratory.

Hazard Assessment: Understanding the Risks

This compound combines three key functional groups, each contributing to its potential hazard profile:

  • Aromatic Nitro Compounds: These are often toxic and can be reactive or even explosive, particularly polynitro compounds.[1] They are notorious environmental pollutants due to their persistence and toxicity.[2]

  • Piperazine: This component is known to be corrosive, causing severe skin burns and eye damage.[3][4] It is also a respiratory and skin sensitizer and is suspected of reproductive toxicity.[3][4]

  • Benzoic Acid Derivatives: Carboxylic acids can be irritants. When combined with a nitro group, as in nitrobenzoic acids, they are classified as causing skin, eye, and respiratory irritation.[5][6][7]

Based on these structural alerts, it is imperative to treat this compound as a hazardous substance.

Table 1: Inferred Hazard Profile and Key Safety Considerations

Hazard ClassificationPotential EffectsRecommended Precautions
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.[4][5][6]Wear appropriate chemical-resistant gloves and a lab coat.[8]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[4][5][6][7]Use chemical safety goggles or a face shield.[8]
Respiratory Irritation/Sensitization May cause respiratory irritation or allergy/asthma symptoms if inhaled.[4][5][6]Handle only in a well-ventilated area or a chemical fume hood.[8]
Acute Toxicity (Oral) May be harmful if swallowed.[4][6]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[6]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Do not allow to enter drains or waterways.[9][10]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in general solid waste.[1][8]

Immediate Handling and Segregation
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Waste Container: Designate a specific, compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not react with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." Include the approximate quantity and the date of accumulation.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[3][7]

Spill Management

In the event of a spill, the immediate priority is to contain the material and prevent exposure.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated. Eliminate all sources of ignition.[1][11]

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[8][10] For liquid spills or solutions, use an inert absorbent material like vermiculite or sand.[9]

  • Collection: Place all contaminated materials (including absorbent, gloves, etc.) into the designated hazardous waste container.[12]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Final Disposal
  • Storage: Keep the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[1][2][12] Your institution's Environmental Health and Safety (EHS) office will manage this process. Provide them with a complete and accurate description of the waste.

Workflow and Decision Diagrams

To further clarify the disposal process, the following diagrams illustrate the key workflows and decision points.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_final Storage & Disposal ppe Don appropriate PPE container Select & label a compatible hazardous waste container ppe->container collect_solid Collect solid waste directly into the container container->collect_solid For solid waste collect_solution Collect solutions in a sealed liquid waste container container->collect_solution For solutions seal_container Securely seal the container collect_solid->seal_container collect_solution->seal_container store Store in designated secondary containment area seal_container->store ehs Contact EHS for pickup by a licensed contractor store->ehs

Caption: General workflow for the disposal of this compound.

SpillResponse cluster_assess Immediate Actions cluster_contain Containment & Cleanup cluster_dispose Final Steps start Spill Occurs assess Assess spill size & risk start->assess evacuate Evacuate area if necessary assess->evacuate Large/Volatile ppe Don appropriate PPE assess->ppe Small/Contained evacuate->ppe contain_solid Sweep/scoop solid material ppe->contain_solid Solid Spill contain_liquid Absorb with inert material ppe->contain_liquid Liquid Spill collect Place all contaminated materials in hazardous waste container contain_solid->collect contain_liquid->collect decontaminate Decontaminate spill area collect->decontaminate dispose Manage as hazardous waste decontaminate->dispose report Report incident to EHS dispose->report

Caption: Decision workflow for responding to a spill of this compound.

By adhering to these rigorous, evidence-based procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the primary authority.

References

  • Aromatic halogenated amines and nitro-compounds. (n.d.). Croner-i. Retrieved January 22, 2026, from [Link]

  • Nitrobenzene - Registration Dossier. (n.d.). ECHA. Retrieved January 22, 2026, from [Link]

  • Safety Data Sheet: 3-Nitrobenzoic acid. (n.d.). Carl ROTH. Retrieved January 22, 2026, from [Link]

  • nitro razredčilo. (n.d.). Chemius. Retrieved January 22, 2026, from [Link]

  • 2-nitrophenol waste. (2025, September 9). Reddit. Retrieved January 22, 2026, from [Link]

  • Safety Data Sheet: 3-NITROBENZOIC ACID FOR SYNTHESIS. (2015, April 9). Loba Chemie. Retrieved January 22, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-2-piperazin-1-ylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Nitro-2-piperazin-1-ylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.